molecular formula C5H5N5S B505620 6-Amino-9H-purine-8-thiol CAS No. 7390-62-7

6-Amino-9H-purine-8-thiol

Cat. No.: B505620
CAS No.: 7390-62-7
M. Wt: 167.19g/mol
InChI Key: BHVOFCPOXNYVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-9H-purine-8-thiol is a synthetic purine derivative characterized by the presence of both an amino group at the C6 position and a thiol group at the C8 position of the purine ring system. This structure makes it a molecule of significant interest in medicinal chemistry, particularly as a building block for the development of novel therapeutic agents. Purine analogs, in general, are a cornerstone of anticancer and antimicrobial drug development . While specific biological data for this compound is not currently detailed in the literature, research on structurally similar compounds provides strong context for its potential value. For instance, purine scaffolds with thio-substitutions at the 6-position have demonstrated notable antimycobacterial activity against Mycobacterium tuberculosis , with studies indicating that N9-substitution on the purine ring can significantly enhance this inhibitory effect . Furthermore, 6-thiopurine analogs are well-established antimetabolites used in cancer chemotherapy and are also investigated as ligands for metal complexes, such as with gold(I), which have shown enhanced cytotoxicity and potential as multi-modal anticancer agents . Researchers may explore this compound as a precursor in organic synthesis or as a core structure for generating diverse compound libraries to probe biological systems and identify new lead compounds. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-7,9-dihydropurine-8-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVOFCPOXNYVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)NC(=S)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224478
Record name Meradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7390-62-7
Record name 6-Amino-7,9-dihydro-8H-purine-8-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7390-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meradine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007390627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7390-62-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,7-dihydro-8H-purine-8-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MERADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1VHB7IV58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Amino-9H-purine-8-thiol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 6-Amino-9H-purine-8-thiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 8-mercaptoadenine, is a significant purine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring both an amino and a thiol group on the purine core, allows for diverse chemical modifications. This versatility makes it a valuable building block in the development of novel therapeutic agents, including nucleoside analogs designed to interfere with viral replication or cancer cell metabolism.[1] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 8-Mercaptoadenine
CAS Number 7390-62-7[1]
Molecular Formula C₅H₅N₅S[1]
Molecular Weight 167.19 g/mol [1]
Melting Point >300 °C (decomposes)N/A
Appearance Off-white to yellow powderN/A
Storage Room temperature, airtight, dry[1]

Chemical Structure and Tautomerism

The structure of this compound is based on a purine core, which consists of fused pyrimidine and imidazole rings. The key functional groups are an amino group at the C6 position and a thiol group at the C8 position.

A critical aspect of the chemistry of this compound is tautomerism. Tautomers are isomers of a compound that readily interconvert, and in this case, involve the migration of a proton. The thiol group (-SH) can exist in equilibrium with its thione (=S) form. Additionally, the position of the proton on the purine ring nitrogens can vary, with the 9H and 7H tautomers being the most common for purines.[2] The relative stability of these tautomers can be influenced by the solvent environment.[2]

Experimental Protocols

General Synthetic Approach

The synthesis of this compound can be achieved through various methods, often starting from commercially available purine derivatives. A common strategy involves the introduction of the thiol group onto a pre-existing 6-aminopurine (adenine) scaffold.

Example Synthetic Workflow: Thiolation of 6-Aminopurine

A plausible synthetic route involves the direct thiolation of adenine. This can be conceptualized in the following logical steps:

G Logical Workflow for the Synthesis of this compound A Start with 6-Aminopurine (Adenine) B Halogenation at C8 (e.g., Bromination) A->B NBS, DMF C Nucleophilic Substitution with a Thiolating Agent (e.g., NaSH) B->C NaSH, EtOH D Acidification/Workup C->D Dilute HCl E Purification (e.g., Recrystallization) D->E Standard Procedures F This compound E->F G Simplified Purine Metabolism Pathway and Point of Inhibition A Ribose-5-phosphate B PRPP A->B PRPP Synthetase C Inosine Monophosphate (IMP) (First Purine Nucleotide) B->C Multiple Steps D Adenosine Monophosphate (AMP) C->D E Guanosine Monophosphate (GMP) C->E F DNA/RNA Synthesis D->F E->F G This compound (and its derivatives) G->C Inhibition

References

Technical Guide: Synthesis of 8-Mercaptoadenine from 6-Aminopurine (Adenine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of a robust and well-documented two-step synthetic pathway for producing 8-mercaptoadenine, also known as 6-amino-7(H)-purine-8(9H)-thione, from the readily available starting material, 6-aminopurine (adenine). Direct conversion is chemically challenging; therefore, this guide focuses on a reliable route involving the synthesis of an 8-bromo-adenine intermediate followed by nucleophilic substitution with thiourea.

Synthetic Strategy Overview

The conversion of adenine to 8-mercaptoadenine is efficiently achieved through a two-step process. The first step involves the electrophilic bromination of the C8 position of the purine ring to yield 8-bromoadenine. This intermediate is then subjected to a nucleophilic substitution reaction with thiourea, which acts as the sulfur source, to yield the final product.

synthesis_workflow A 6-Aminopurine (Adenine) B 8-Bromoadenine A->B Step 1: Bromination C 8-Mercaptoadenine B->C Step 2: Thiolation (with Thiourea) experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Thiolation A Adenine + Brominating Agent B Reaction Mixture (Stirring) A->B C Crude 8-Bromoadenine (Precipitate) B->C Isolation D Purified 8-Bromoadenine C->D Recrystallization E 8-Bromoadenine + Thiourea (in n-Butanol) D->E F Reflux (28h) E->F G Crude 8-Mercaptoadenine (Precipitate) F->G Isolation H Purified 8-Mercaptoadenine G->H Recrystallization

Unveiling 6-Amino-9H-purine-8-thiol: A Technical Guide to its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-9H-purine-8-thiol, also known as 8-thioadenine or 8-mercaptoadenine, is a synthetic purine analogue that has been a subject of scientific inquiry since the mid-20th century. Its structural similarity to the natural purine adenine, with the key substitution of a thiol group at the 8-position, has endowed it with significant biological activities. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and early biological investigations of this important molecule, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Discovery and Historical Context: The Dawn of Purine Antagonists

The discovery of this compound is intrinsically linked to the pioneering era of antimetabolite research in the 1940s and 1950s. During this period, scientists like George Hitchings and Gertrude Elion were exploring the concept that structural analogues of essential metabolites could interfere with cellular processes, particularly in rapidly proliferating cancer cells. Their work on thiopurines, such as 6-mercaptopurine, laid the groundwork for the development of a new class of therapeutic agents.

The first synthesis of a series of 8-mercaptopurines, including this compound, was reported by Roland K. Robins in 1956 in the Journal of the American Chemical Society. This seminal work was part of a broader investigation into "Potential Purine Antagonists." The primary motivation for the synthesis of these compounds was the hypothesis that they would act as antagonists of their corresponding natural purines, thereby inhibiting nucleic acid biosynthesis and exerting cytotoxic effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₅N₅S
Molecular Weight 167.19 g/mol
Appearance Solid
Melting Point >300 °C (decomposes)
CAS Number 7390-62-7
Synonyms 8-Thioadenine, 8-Mercaptoadenine, 6-Amino-8-mercaptopurine

Historical Synthesis and Experimental Protocols

The initial synthesis and subsequent improved methods for preparing this compound have been crucial for its study. Below are detailed protocols for two key synthetic approaches.

The Original Synthesis by Roland K. Robins (1956)

The first reported synthesis of this compound involved the direct thiation of 8-bromoadenine.

Experimental Protocol:

  • Starting Material: 8-Bromoadenine

  • Reagent: Sodium hydrosulfide (NaSH)

  • Solvent: Ethylene glycol

  • Procedure: A mixture of 8-bromoadenine and a solution of sodium hydrosulfide in ethylene glycol was heated under reflux. The reaction progress was monitored, and upon completion, the mixture was cooled. The product, this compound, was precipitated by acidification, collected by filtration, and purified by recrystallization.

Modern Synthetic Method (Janeba's Procedure)

A widely adopted and efficient method for the synthesis of this compound involves the reaction of 8-bromoadenine with thiourea.[1]

Experimental Protocol:

  • Starting Material: 8-Bromoadenine

  • Reagent: Thiourea

  • Solvent: n-Butanol

  • Procedure: A solution of 8-bromoadenine and thiourea in n-butanol is refluxed for an extended period (e.g., 24-48 hours). During this time, a precipitate of this compound forms. After cooling, the solid product is collected by filtration, washed with a suitable solvent, and can be further purified by recrystallization from water.[1]

Logical Relationship of Synthetic Pathways

Synthesis_Pathways cluster_robins Original Synthesis (Robins, 1956) cluster_janeba Modern Method (Janeba) 8-Bromoadenine_R 8-Bromoadenine 8-Thioadenine_R This compound 8-Bromoadenine_R->8-Thioadenine_R Reflux NaSH NaSH in Ethylene Glycol 8-Bromoadenine_J 8-Bromoadenine 8-Thioadenine_J This compound 8-Bromoadenine_J->8-Thioadenine_J Reflux Thiourea Thiourea in n-Butanol

Synthetic routes to this compound.

Historical Biological and Pharmacological Studies

Following its synthesis, this compound was investigated for its potential as an antimetabolite, primarily in the context of cancer research. Early studies focused on its ability to inhibit the growth of various microorganisms and tumor cell lines.

The primary mechanism of action of thiopurines involves their metabolic conversion to ribonucleotides, which then interfere with nucleic acid synthesis. This compound, as an analogue of adenine, was expected to be a substrate for adenine phosphoribosyltransferase (APRT), leading to the formation of 8-thioadenosine monophosphate. This fraudulent nucleotide could then inhibit key enzymes in the purine metabolic pathway.

Experimental Workflow for Evaluating Antitumor Activity

Antitumor_Activity_Workflow Compound This compound Cell_Culture Tumor Cell Line (e.g., Leukemia, Sarcoma) Compound->Cell_Culture Incubation Incubation with varying concentrations of the compound Cell_Culture->Incubation Growth_Assay Cell Growth/ Viability Assay (e.g., MTT, Cell Counting) Incubation->Growth_Assay Data_Analysis Data Analysis (e.g., IC50 determination) Growth_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study Enzyme_Inhibition Enzyme Inhibition Assays (e.g., APRT, PRPP Amidotransferase) Mechanism_Study->Enzyme_Inhibition Metabolite_Analysis Metabolite Analysis (e.g., HPLC for 8-thioadenosine nucleotides) Mechanism_Study->Metabolite_Analysis

A typical workflow for assessing the antitumor potential.

Conclusion

The discovery and synthesis of this compound represent a significant milestone in the history of medicinal chemistry. Born out of the rational design of antimetabolites, this molecule has served as a valuable tool for studying purine biochemistry and as a scaffold for the development of other therapeutic agents. The foundational work of pioneers like Roland K. Robins provided the chemical basis for decades of subsequent research into the biological activities of 8-thiopurines. This technical guide provides a historical and technical foundation for contemporary researchers continuing to explore the potential of this and related purine analogues in drug discovery.

References

An In-depth Technical Guide on 6-Amino-9H-purine-8-thiol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7390-62-7

Synonyms: 8-Mercaptoadenine, 6-Amino-8-mercaptopurine, Meradine

Introduction

6-Amino-9H-purine-8-thiol, also known as 8-Mercaptoadenine, is a sulfur-containing purine analog. As a member of the thiopurine class of compounds, it is structurally related to endogenous purines like adenine and guanine, as well as to clinically important antimetabolite drugs such as 6-mercaptopurine.[1] Thiopurines are known to interfere with purine metabolism and nucleic acid synthesis, forming the basis of their application as immunosuppressants and chemotherapeutic agents.[1][2] this compound serves as a key intermediate in the synthesis of more complex purine derivatives, including potential antiviral and anticancer agents.[3] Its biological activity is notably linked to its function as an inhibitor of SUG1, a critical component of the 26S proteasome, implicating it in the regulation of protein degradation and gene transcription.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, biological mechanism of action, and relevant experimental protocols for research and drug development professionals.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is critical for handling, storage, and experimental design.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 7390-62-7[No Source]
Molecular Formula C₅H₅N₅S[No Source]
Molecular Weight 167.19 g/mol [No Source]
Appearance Solid[No Source]
Melting Point >300 °C[No Source]
Storage Temperature 2-8°C[No Source]
SMILES NC1=NC=NC2=C1N=C(S)N2[No Source]
InChI Key BHVOFCPOXNYVCE-UHFFFAOYSA-N[No Source]
Safety and Handling
Hazard ClassGHS ClassificationPrecautionary StatementsReference(s)
Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed)P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[No Source]
Skin Irritation Category 2 (H315: Causes skin irritation)P302 + P352: IF ON SKIN: Wash with plenty of water.[No Source]
Eye Irritation Category 2A (H319: Causes serious eye irritation)P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[No Source]
Target Organ Toxicity STOT SE 3 (H335: May cause respiratory irritation)P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[No Source]

Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment such as safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.

Biological Activity and Mechanism of Action

The primary known mechanism of action for this compound is the inhibition of SUG1.

SUG1 Inhibition and the 26S Proteasome

SUG1 (also known as PSMC5) is an essential ATPase subunit of the 19S regulatory particle of the 26S proteasome.[4] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, a critical process for maintaining cellular homeostasis.[4] Beyond its role in proteolysis, SUG1 has distinct functions in transcriptional regulation.[4] By inhibiting the ATPase activity of SUG1, this compound can disrupt both proteasomal function and SUG1-dependent gene transcription.

Impact on Transcriptional Regulation

SUG1 plays a crucial role in the transcription of Major Histocompatibility Complex (MHC) class I and class II genes, which are vital for the adaptive immune response. The proposed signaling pathway is as follows:

  • Initiation: Upon cellular stimulation (e.g., by interferon-gamma), transcription factors like IRF-7 and IRF-8 are activated.[5]

  • SUG1 Recruitment: SUG1 is recruited to the promoters of MHC genes.

  • Co-activator Recruitment: The presence of SUG1 at the promoter is necessary for the subsequent recruitment of the co-activators CREB-binding protein (CBP) and the class II transactivator (CIITA).

  • Chromatin Remodeling: CBP, a histone acetyltransferase, acetylates histones (e.g., H3), leading to a more open chromatin structure.

  • Transcription: This open chromatin state allows for the sustained recruitment and activity of RNA Polymerase II, resulting in the transcription of MHC genes.

Inhibition of SUG1 by this compound is expected to disrupt this cascade, preventing the recruitment of CBP and CIITA, reducing histone acetylation, and ultimately downregulating the expression of MHC genes.

SUG1_Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_nucleus Nucleus cluster_inhibitor Inhibition Stimulus Interferon-γ (IFN-γ) SUG1 SUG1 (PSMC5) Stimulus->SUG1 Activates pathway leading to recruitment MHC_Gene MHC Gene Promoter SUG1->MHC_Gene Binds to promoter CBP_CIITA CBP & CIITA (Co-activators) Histone_Acetylation Histone H3 Acetylation CBP_CIITA->Histone_Acetylation Catalyzes CBP_CIITA->MHC_Gene Recruited by SUG1 RNAPII RNA Pol II Histone_Acetylation->RNAPII Enables stable binding RNAPII->MHC_Gene Binds to promoter Transcription MHC Gene Transcription MHC_Gene->Transcription Leads to Inhibitor This compound Inhibitor->SUG1 Inhibits ATPase activity

SUG1-mediated transcriptional activation pathway and point of inhibition.

Biological Data

Experimental Protocols

Detailed experimental protocols for the synthesis of and biological assays involving this compound are provided below.

Representative Synthesis Protocol

Reaction: Conversion of 8-Bromoadenine to 8-Mercaptoadenine.

Materials:

  • 8-Bromoadenine

  • Thiourea (CH₄N₂S)

  • Ethanol, absolute

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-bromoadenine (1 equivalent) in absolute ethanol.

  • Nucleophilic Displacement: Add thiourea (1.2 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water.

  • Second Reflux: Heat the mixture to reflux again for 1-2 hours to hydrolyze the isothiouronium intermediate.

  • Precipitation: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated HCl to a pH of ~5-6. The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and cold ethanol.

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

In Vitro Proteasome Activity Assay

This protocol describes a method to assess the inhibitory effect of this compound on the chymotrypsin-like activity of the proteasome in cell lysates.[6][7]

Materials:

  • Cultured cells (e.g., Jurkat, HeLa)

  • This compound (test inhibitor)

  • MG-132 (positive control proteasome inhibitor)

  • Proteasome Lysis/Assay Buffer

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Black, opaque 96-well microplate

  • Fluorescent plate reader (Ex/Em = 350/440 nm)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired density.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse the cells in Proteasome Lysis Buffer on ice.

    • Clarify the lysate by centrifugation (e.g., 16,000 x g for 20 min at 4°C).

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Assay Setup (in 96-well plate):

    • For each sample, prepare three wells: (1) Total Activity, (2) Inhibitor Background (with MG-132), and (3) Test Compound.

    • Add 50 µL of cell lysate to each well.

    • To the "Inhibitor Background" well, add MG-132 to a final concentration of 20 µM.

    • To the "Test Compound" wells, add this compound at various final concentrations. Add vehicle (e.g., DMSO) to the "Total Activity" and "Inhibitor Background" wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Prepare a master mix of the fluorogenic substrate (Suc-LLVY-AMC) in Assay Buffer.

    • Add the substrate solution to all wells to initiate the reaction (final concentration ~100 µM).

  • Measurement:

    • Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.

    • Measure the increase in fluorescence (Ex/Em = 350/440 nm) kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound.

Chromatin Immunoprecipitation (ChIP) Assay Workflow

This workflow is designed to test the hypothesis that this compound inhibits SUG1 function, thereby preventing the recruitment of transcription machinery to a target gene promoter (e.g., an MHC gene).[8][9][10]

ChIP_Workflow A 1. Cell Culture & Treatment - Plate cells (e.g., B-cells) - Treat groups: Vehicle, IFN-γ, IFN-γ + this compound B 2. Cross-linking - Add formaldehyde to cells - Covalently link proteins to DNA A->B C 3. Cell Lysis & Chromatin Shearing - Lyse cells to isolate nuclei - Sonicate to fragment chromatin (200-1000 bp fragments) B->C D 4. Immunoprecipitation (IP) - Aliquot sheared chromatin - Add specific antibody (e.g., anti-CBP, anti-Pol II) - Add control antibody (IgG) C->D E 5. Isolate Protein-DNA Complexes - Add Protein A/G magnetic beads - Beads bind to antibody D->E F 6. Wash & Elute - Wash beads to remove non-specific binding - Elute antibody-protein-DNA complexes E->F G 7. Reverse Cross-links & Purify DNA - Heat to reverse formaldehyde cross-links - Degrade proteins with Proteinase K - Purify DNA F->G H 8. Analysis by qPCR - Use primers for target gene promoter (e.g., MHC) - Quantify enrichment relative to input and IgG control G->H

Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Applications in Research and Drug Development

This compound is a valuable tool for researchers in several areas:

  • Chemical Biology: As a specific inhibitor of the proteasome subunit SUG1, it can be used as a chemical probe to dissect the diverse roles of SUG1 in protein degradation, DNA repair, and transcriptional regulation.

  • Immunology: Given SUG1's role in MHC gene expression, this compound can be used to study the regulation of antigen presentation pathways and their impact on adaptive immunity.

  • Oncology: The proteasome is a validated target in cancer therapy. Inhibiting a specific ATPase subunit like SUG1 may offer a more targeted approach to disrupting proteasome function in cancer cells, potentially leading to novel therapeutic strategies.[4]

  • Drug Discovery: The purine scaffold is a well-established "privileged structure" in medicinal chemistry. This compound serves as a versatile starting material for the synthesis of compound libraries aimed at developing new inhibitors for various therapeutic targets.[3]

References

Tautomerism of 6-Amino-9H-purine-8-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-9H-purine-8-thiol, also known as 8-thioadenine or 8-mercaptoadenine, is a sulfur-substituted purine analog of significant interest in medicinal chemistry and biochemical research. As with many heterocyclic compounds, its biological activity, hydrogen bonding capabilities, and physicochemical properties are intrinsically linked to its tautomeric state. The molecule can exist in several tautomeric forms through the migration of protons between nitrogen and sulfur atoms. This guide provides a comprehensive technical overview of the tautomerism of this compound, detailing the theoretical and experimental approaches used for its study. While direct and exhaustive experimental data for this specific molecule is sparse, this guide leverages established principles from closely related purine and thiopurine analogs to provide a robust framework for its investigation.

The primary tautomeric equilibria involve both thione-thiol and annular prototropic shifts. The thione-thiol equilibrium refers to the interconversion between the C=S (thione) and C-SH (thiol) forms. Concurrently, the proton on the purine ring system can reside on different nitrogen atoms, primarily N7 or N9, leading to distinct positional isomers for each thione or thiol form. Understanding the relative stability and population of these tautomers under various conditions is critical for predicting molecular interactions and designing targeted therapeutics.

Potential Tautomeric Forms

The tautomerism of this compound can be categorized into two main groups: the thione forms and the thiol forms. Within each group, the mobile proton on the imidazole ring can occupy either the N7 or N9 position, leading to at least four major potential tautomers. The amino group at the C6 position is generally considered to exist predominantly in the amino form rather than the imino form, a common characteristic for adenine and its derivatives.

dot

Caption: Key tautomeric equilibria of this compound.

Quantitative Analysis of Tautomer Stability

Computational studies on related purines consistently show that the N9-H and N7-H tautomers are the most stable forms in the gas phase.[1] The energy difference between them is often small, suggesting a potential mixture at equilibrium.[1] For thiopurines, the thione form is often found to be more stable than the thiol form, though this can be influenced by substitution and environment.

Table 1: Calculated Relative Energies for Tautomers of 6-Thioguanine (Analogous System) Data synthesized from computational studies on thiopurine analogs. Values are illustrative and represent expected trends.

TautomerComputational MethodBasis SetRelative Energy (kcal/mol) - Gas Phase
Amino-Thione (N9-H)DFT (B3LYP)6-311++G(d,p)0.00 (Reference)
Amino-Thione (N7-H)DFT (B3LYP)6-311++G(d,p)0.5 - 1.5
Amino-Thiol (N9-H)DFT (B3LYP)6-311++G(d,p)4.0 - 6.0
Amino-Thiol (N7-H)DFT (B3LYP)6-311++G(d,p)4.5 - 6.5

Table 2: Solvent Effects on Relative Tautomer Stabilities of 8-Aminopurine (Analogous System) Data adapted from a computational study on aminopurines, illustrating the impact of solvent polarity.[2]

Tautomer PairPhaseComputational MethodRelative Energy (kcal/mol)
N7-H vs N9-HGas PhaseDFT/PCM4.0
N7-H vs N9-HAqueous (PCM)DFT/PCM0.2

The data indicates that in the gas phase, the N9-H tautomer is generally more stable. However, polar solvents like water can significantly stabilize the N7-H tautomer, reducing the energy difference and potentially altering the equilibrium.[2] This is often attributed to the larger dipole moment of the N7-H tautomer, which leads to more favorable solute-solvent interactions.

Experimental Protocols

The investigation of tautomerism requires a combination of synthesis, characterization, and analysis using spectroscopic and computational methods.

Synthesis of this compound

A common synthetic route involves the conversion of 8-bromoadenine.

Protocol:

  • Preparation of 8-Bromoadenine: Adenine is brominated according to published procedures.

  • Thionation: A solution of 8-bromoadenine (e.g., 9 mmol) in a solvent like n-butanol (50 mL) is prepared.

  • Reagent Addition: An excess of a sulfur source, such as thiourea (e.g., 70 mmol), is added to the solution.

  • Reaction: The mixture is refluxed for an extended period (e.g., 28 hours).

  • Isolation: Upon cooling, a precipitate forms. This solid is collected under reduced pressure.

  • Purification: The crude product is purified, typically by recrystallization from water, to yield this compound.

Computational Protocol for Tautomer Analysis

Quantum chemical calculations are essential for determining the geometries and relative energies of the tautomers.

dot

Computational_Workflow cluster_start Setup cluster_gas Gas Phase Calculation cluster_solvent Solvent Effect Calculation cluster_end Analysis Tautomers 1. Propose Tautomeric Structures Opt 2. Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) Tautomers->Opt Freq 3. Frequency Calculation (Confirm Minima) Opt->Freq PCM_Opt 5. Solvated Optimization (PCM Model) Opt->PCM_Opt Use Gas Phase Geometry Energy_Gas 4. Single Point Energy (e.g., MP2 or CCSD(T)) Freq->Energy_Gas Analysis 7. Analyze Relative Gibbs Free Energies Energy_Gas->Analysis Energy_Solvent 6. Solvated Energy Calculation PCM_Opt->Energy_Solvent Energy_Solvent->Analysis

Caption: Workflow for computational analysis of tautomer stability.

Methodology:

  • Structure Generation: All plausible tautomeric structures of this compound are generated.

  • Geometry Optimization: The geometry of each tautomer is optimized in the gas phase using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

  • Vibrational Frequency Calculation: Harmonic frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • High-Accuracy Energy Calculation: For more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as MP2 or CCSD(T), with a larger basis set.

  • Solvation Effects: To model the effect of a solvent, the Polarizable Continuum Model (PCM) is commonly used. Geometries are re-optimized within the solvent continuum, and energies are calculated.

  • Data Analysis: The Gibbs free energies (including ZPVE and thermal corrections) of all tautomers are compared to determine their relative stabilities and predict their equilibrium populations.

Spectroscopic Analysis

Spectroscopic methods provide experimental evidence for the presence of different tautomers.

  • Infrared (IR) Spectroscopy: In inert, low-temperature matrices (matrix-isolation FTIR), the vibrational spectra of individual tautomers can be resolved. The positions of key vibrational bands, such as N-H, S-H, and C=S stretching modes, are characteristic of specific tautomeric forms. Experimental spectra are compared with those predicted by DFT calculations for each tautomer to identify the dominant species.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 15N NMR are powerful tools for studying tautomerism in solution. Chemical shifts are highly sensitive to the electronic environment of the nuclei. For example, the chemical shift of the proton attached to the imidazole ring can help distinguish between N7-H and N9-H tautomers. The presence of an S-H proton signal would be indicative of the thiol form. However, rapid interconversion between tautomers in solution can lead to averaged signals, complicating interpretation.

Conclusion

The tautomerism of this compound is a complex interplay of thione-thiol and annular prototropic equilibria. Based on robust data from analogous purine and thiopurine systems, it is predicted that the amino-thione N9-H and N7-H forms are the most stable tautomers. The energy difference between them is expected to be small, particularly in polar solvents, where solvation effects can significantly influence their relative populations. A combined approach of high-level quantum chemical calculations and experimental spectroscopic methods, particularly matrix-isolation FTIR and multi-nuclear NMR, is essential for a definitive characterization of the tautomeric landscape of this important molecule. A thorough understanding of these fundamental properties is critical for advancing its application in drug discovery and development.

References

An In-depth Technical Guide on the Spectroscopic and Metabolic Profile of 8-Mercaptoadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-mercaptoadenine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also details the experimental protocols for acquiring such data and explores the compound's interaction with the purine metabolic pathway.

Spectroscopic Data of 8-Mercaptoadenine

Precise spectroscopic data for 8-mercaptoadenine is essential for its identification, characterization, and quality control in research and drug development. While a complete, publicly available dataset is not readily accessible, the following tables summarize the expected and reported spectral characteristics based on the analysis of its chemical structure and data from related purine derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Expected Chemical Shifts)

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~8.10 (s, 1H)H-2
~7.10 (br s, 2H)-NH₂
~12.8 (br s, 1H)N-9-H
~13.3 (br s, 1H)-SH

Note: Chemical shifts are predicted based on the structure of 8-mercaptoadenine and data from similar purine analogs. Actual experimental values may vary.

Table 2: IR Spectroscopic Data (Expected Absorption Bands)

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300 - 3100N-H stretching (amine)Medium-Strong, Broad
3100 - 3000C-H stretching (aromatic)Weak-Medium
2600 - 2550S-H stretching (thiol)Weak
1670 - 1600N-H bending (amine)Medium-Strong
1600 - 1450C=C and C=N stretching (ring)Medium-Strong

Table 3: Mass Spectrometry Data

Parameter Value
Molecular Formula C₅H₅N₅S
Molecular Weight 167.19 g/mol
Expected m/z (M+) 167.03

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

2.1 NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of 8-mercaptoadenine is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 8-mercaptoadenine and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure complete dissolution by vortexing or gentle heating.

    • Filter the solution through a glass wool-plugged pipette into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 25°C.

      • Set the spectral width to 16 ppm, centered at approximately 6 ppm.

      • Use a 30° pulse width with a relaxation delay of 2 seconds.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum at 25°C with proton decoupling.

      • Set the spectral width to 200 ppm, centered at approximately 100 ppm.

      • Use a 30° pulse width with a relaxation delay of 2-5 seconds.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at 39.52 ppm.

2.2 FT-IR Spectroscopy

For solid-state FT-IR analysis of 8-mercaptoadenine, the KBr pellet method is commonly employed:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of 8-mercaptoadenine with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹, accumulating at least 16 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of 8-mercaptoadenine:

  • Sample Preparation:

    • Prepare a dilute solution of 8-mercaptoadenine (approximately 10-100 µM) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate ionization.

  • Instrument Parameters (ESI-MS):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate the mass spectrometer in positive ion mode.

    • Set the capillary voltage to approximately 3-4 kV.

    • Optimize the cone voltage to maximize the signal of the molecular ion.

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

Synthesis and Metabolic Pathway Interactions

Understanding the synthesis and metabolic fate of 8-mercaptoadenine is critical for its application in drug development.

3.1 Synthesis of 8-Mercaptoadenine

A plausible synthetic route to 8-mercaptoadenine involves the direct thiolation of adenine. The following workflow outlines a general approach.

G Synthesis of 8-Mercaptoadenine Adenine Adenine Reaction1 Iodination Adenine->Reaction1 Thiourea Thiourea Reaction2 Thiolation Thiourea->Reaction2 Iodine Iodine Iodine->Reaction1 Intermediate 8-Iodoadenine Intermediate Intermediate->Reaction2 Product 8-Mercaptoadenine Reaction1->Intermediate Reaction2->Product

Caption: A potential synthetic workflow for 8-mercaptoadenine from adenine.

3.2 Interaction with Purine Catabolism

8-Mercaptoadenine, as an analog of adenine, is expected to interact with the purine catabolism pathway. This pathway is responsible for the degradation of purine nucleotides. The likely point of interaction is at the level of enzymes that process adenine and its derivatives.

G Purine Catabolism and Potential Interaction of 8-Mercaptoadenine AMP AMP Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase Inosine Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Mercaptoadenine 8-Mercaptoadenine Mercaptoadenine->Inhibition Enzyme1 Adenosine Deaminase Enzyme2 Purine Nucleoside Phosphorylase Enzyme3 Xanthine Oxidase

Caption: Purine catabolism pathway showing a potential point of inhibition by 8-mercaptoadenine.

6-Amino-9H-purine-8-thiol mechanism of action in cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Mechanism of Action of 6-Amino-9H-purine-8-thiol (Mercaptopurine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as 6-mercaptopurine (6-MP), is a purine analogue that functions as an antimetabolite and immunosuppressive agent.[1][2] It is a cornerstone therapy for acute lymphoblastic leukemia (ALL) and is also used in the management of autoimmune conditions such as Crohn's disease and ulcerative colitis.[1] As a prodrug, 6-MP requires intracellular metabolic activation to exert its cytotoxic and immunomodulatory effects.[3] Its mechanism of action is multifactorial, primarily involving the disruption of nucleic acid synthesis and the modulation of key signaling pathways in immune cells.[4] This guide provides a detailed technical overview of the metabolic activation, core cellular mechanisms, quantitative data, and key experimental protocols relevant to the study of 6-MP.

Metabolic Activation of 6-Mercaptopurine

The therapeutic effects of 6-MP are entirely dependent on its conversion to active metabolites, primarily 6-thioguanine nucleotides (6-TGNs). This process is governed by a complex interplay of competing anabolic and catabolic enzymatic pathways, which significantly influences the drug's efficacy and toxicity.[5][6]

  • Anabolic (Activation) Pathway : The primary activation of 6-MP is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts 6-MP into thioinosine monophosphate (TIMP).[1][7] TIMP is then sequentially metabolized to 6-thioxanthosine monophosphate (TXMP) and finally to 6-thioguanosine monophosphate (TGMP).[3] TGMP is further phosphorylated to form the active diphosphate (TGDP) and triphosphate (TGTP) forms, which, along with their deoxy forms (dTGDP and dTGTP), are collectively known as 6-TGNs.[3][8]

  • Catabolic (Inactivation) Pathways : Two major enzymes compete for 6-MP, leading to its inactivation.

    • Thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[1][9][10] Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of active 6-TGNs and an increased risk of severe myelosuppression.[2][9][11]

    • Xanthine oxidase (XO) oxidizes 6-MP to 6-thiouric acid, an inactive metabolite that is excreted.[5][12] Co-administration of XO inhibitors like allopurinol can block this pathway, shunting metabolism towards the production of active 6-TGNs.[10]

The balance between these pathways determines the intracellular concentration of 6-TGNs and is a critical factor in the therapeutic response and toxicity profile of 6-MP.

G Metabolic Pathway of 6-Mercaptopurine (6-MP) cluster_main Intracellular Metabolism MP 6-Mercaptopurine (6-MP) (Prodrug) TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) (Inactive) MP->MMP TPMT TUA 6-Thiouric Acid (Inactive) MP->TUA Xanthine Oxidase (XO) TXMP Thioxanthosine Monophosphate (TXMP) TIMP->TXMP IMPDH TGMP Thioguanosine Monophosphate (TGMP) TXMP->TGMP GMPS TGNs 6-Thioguanine Nucleotides (6-TGNs: TGDP, TGTP, dTGTP) TGMP->TGNs DNA_RNA Incorporation into DNA & RNA TGNs->DNA_RNA Cellular Actions Rac1 Inhibition of Rac1 Signaling TGNs->Rac1 Cellular Actions Purine_Synth Inhibition of Purine Synthesis (via MeTIMP) TGNs->Purine_Synth Cellular Actions

Metabolic activation and inactivation pathways of 6-MP.

Core Mechanisms of Action in Cells

The cytotoxic and immunosuppressive effects of 6-MP are mediated through three primary mechanisms initiated by its active metabolites.

Incorporation into DNA and RNA

A central mechanism of 6-MP's cytotoxicity is the incorporation of its ultimate metabolites, deoxythioguanosine triphosphate (dTGTP) and thioguanosine triphosphate (TGTP), into DNA and RNA, respectively.[1][13]

  • DNA Incorporation : During the S-phase of the cell cycle, DNA polymerases incorporate dTGTP into the elongating DNA strand in place of deoxyguanosine triphosphate (dGTP).[1][14] The presence of 6-thioguanine (6-TG) in the DNA template alters its structure and function.[14] This leads to:

    • DNA Damage : The incorporation of 6-TG is recognized by the mismatch repair (MMR) system, which attempts to excise the thiopurine. This process can be futile and lead to the formation of DNA strand breaks and sister chromatid exchanges, ultimately triggering apoptosis.[15]

    • Inhibition of DNA Replication and Ligation : DNA containing 6-TG serves as a poor template for subsequent rounds of replication and can inhibit the action of enzymes like DNA ligase, further disrupting DNA synthesis and repair.[14][16]

  • RNA Incorporation : TGTP can be incorporated into RNA, leading to altered RNA function and contributing to cytotoxicity.[3]

G Mechanism of 6-TG Incorporation into DNA and Apoptosis Induction dTGTP dTGTP (from 6-MP metabolism) DNA_Poly DNA Polymerase (S-Phase) dTGTP->DNA_Poly DNA_Incorp 6-Thioguanine (6-TG) Incorporated into DNA DNA_Poly->DNA_Incorp MMR Mismatch Repair (MMR) System Activation DNA_Incorp->MMR DNA_Breaks DNA Strand Breaks & Damage MMR->DNA_Breaks Apoptosis Apoptosis (Cell Death) DNA_Breaks->Apoptosis

Cellular consequences of 6-thioguanine incorporation into DNA.
Inhibition of De Novo Purine Synthesis

The metabolites of 6-MP are potent inhibitors of the de novo purine synthesis pathway, starving rapidly dividing cells of the essential building blocks for DNA and RNA.[1][2]

  • TIMP , the initial metabolite, inhibits phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in purine synthesis.[1]

  • Methyl-thioinosine monophosphate (MeTIMP) , formed from the methylation of TIMP (a secondary pathway from 6-MMP metabolism), is a powerful inhibitor of the same enzyme.[17]

This inhibition leads to a depletion of adenine and guanine nucleotides, thereby halting nucleic acid synthesis and cell proliferation.[2][18]

Modulation of Rac1 Signaling in T-Cells

A key mechanism for the immunosuppressive action of 6-MP, particularly in T-lymphocytes, is the inhibition of the small GTPase Rac1.[19][20]

  • The active metabolite 6-TGTP acts as a GTP analogue and binds to Rac1.[21]

  • This binding prevents the activation of Rac1, which is a critical step in T-cell receptor (TCR) and CD28 co-stimulatory signaling.[19][20]

  • By blocking Rac1 activation, 6-MP converts a pro-survival, proliferative signal into an apoptotic signal, leading to the selective induction of apoptosis in activated T-cells.[19][21] This is a primary contributor to its efficacy in autoimmune diseases.

G Inhibition of Rac1 Signaling Pathway by 6-TGTP cluster_membrane Cell Membrane TCR TCR Vav1 Vav1 (GEF) TCR->Vav1 Co-stimulation CD28 CD28 CD28->Vav1 Co-stimulation Rac1_GDP Rac1-GDP (Inactive) Vav1->Rac1_GDP Activates Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GDP/GTP Exchange Apoptosis Apoptosis Rac1_GDP->Apoptosis Default Pathway (Apoptotic Signal) Downstream Downstream Signaling (e.g., NF-κB, Bcl-xL) Pro-survival & Proliferation Rac1_GTP->Downstream TGTP 6-TGTP (from 6-MP) TGTP->Rac1_GDP Binds instead of GTP, Blocks Vav1-mediated activation

6-TGTP converts a T-cell co-stimulatory signal into an apoptotic signal.

Data Presentation

Quantitative data is crucial for understanding the potency and therapeutic window of 6-MP and its metabolites.

Table 1: In Vitro Cytotoxicity (IC50) of 6-Mercaptopurine
Cell LineCancer TypeAssay TypeIncubation TimeIC50 Value (µM)Reference
MOLT-4T-cell Leukemia--10 (± 2)
A549Human Lung CarcinomaMTT Assay48 hrs47[21]
JurkatHuman T-cell LeukemiaXTT Assay16 hrs> 200[21]
HepG2Hepatocellular Carcinoma-48 hrs16.7[18]
HCT116Colorectal Carcinoma-48 hrs16.1[18]
MCF-7Breast Adenocarcinoma-48 hrs21.5[18]
Table 2: Therapeutic Drug Monitoring (TDM) Reference Ranges
MetaboliteTherapeutic RangeAssociated Outcome/ToxicityReference
6-Thioguanine Nucleotides (6-TGN)235–450 pmol/8x10⁸ RBCsHigher efficacy and remission[21][22]
6-Thioguanine Nucleotides (6-TGN)> 450 pmol/8x10⁸ RBCsIncreased risk of myelotoxicity[21]
6-Methylmercaptopurine (6-MMP)> 5700 pmol/8x10⁸ RBCsIncreased risk of hepatotoxicity[21][22]
Table 3: Gene Expression Changes Induced by 6-Mercaptopurine
Cell LineTreatmentGeneChange in ExpressionImplicated PathwayReference
Jurkat T-cells50 µM 6-MP (24-48h)HIF-1αDecreasedMetabolic Checkpoint[23]
Jurkat T-cells50 µM 6-MP (24-48h)MycDecreasedMetabolic Checkpoint[23]
HEK2933 µM 6-MP + 100 µM AllopurinolSLC29A2Down-regulatedDrug Transport[11][24]
HEK2933 µM 6-MP + 100 µM AllopurinolIMPDH2Down-regulatedPurine Metabolism[11][24]
HEK2933 µM 6-MP + 100 µM AllopurinolTPMTDown-regulatedThiopurine Metabolism[11][24]
ENS Primary Culture50 µM 6-MP + LPSTNF-αReduced Protein ReleaseInflammation[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of 6-MP.

Protocol 1: Cell Viability / Cytotoxicity Assay (WST-1/MTT)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Workflow Diagram

G Workflow for a Typical Cytotoxicity Assay (e.g., WST-1/MTT) Start Start Seed 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Start->Seed Incubate1 2. Incubate for 24h to allow attachment Seed->Incubate1 Treat 3. Add serial dilutions of 6-MP and controls (vehicle, blank) Incubate1->Treat Incubate2 4. Incubate for desired period (e.g., 48-96h) Treat->Incubate2 AddReagent 5. Add WST-1 or MTT reagent to each well Incubate2->AddReagent Incubate3 6. Incubate for 1-4h (color development) AddReagent->Incubate3 Read 7. Measure absorbance (440-450 nm for WST-1, ~570 nm for MTT) Incubate3->Read Analyze 8. Calculate % viability and determine IC50 Read->Analyze End End Analyze->End

Generalized workflow for assessing 6-MP cytotoxicity.

Methodology

  • Cell Seeding : Seed cells (e.g., Jurkat, A549) into a 96-well microplate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[21]

  • Attachment : Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.[21]

  • Compound Preparation : Prepare a high-concentration stock solution of 6-MP in DMSO (e.g., 20-50 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

  • Treatment : Remove the old medium from the wells and add 100 µL of the diluted 6-MP solutions. Include vehicle controls (medium with the same final DMSO concentration) and blank controls (medium only).

  • Incubation : Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).[21]

  • Reagent Addition : Add 10-20 µL of WST-1 or MTT solution to each well and incubate for an additional 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.[21]

  • Solubilization (for MTT) : If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Measurement : Measure the absorbance of each well using a microplate reader. The wavelength should be ~440 nm for WST-1 and ~570 nm for the dissolved MTT formazan.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of 6-MP that inhibits 50% of cell growth).

Protocol 2: Rac1 Activation (Pull-Down) Assay

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

Methodology

  • Cell Lysis : Treat T-cells with 6-MP or controls for the desired time. Lyse the cells on ice in a lysis buffer containing protease inhibitors.

  • Lysate Preparation : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.

  • Positive/Negative Controls : For controls, load a portion of the untreated lysate with non-hydrolyzable GTPγS (constitutively active control) or GDP (inactive control) in the presence of EDTA. Stop the reaction by adding MgCl₂.[6]

  • Pull-Down : Incubate the cell lysates (typically >0.5 mg of protein) with agarose beads conjugated to the p21-binding domain (PBD) of the PAK1 protein. PBD specifically binds to the active, GTP-bound form of Rac1.[6][25] Incubate at 4°C for 1 hour with gentle agitation.

  • Washing : Pellet the agarose beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution : Resuspend the washed beads in 2x SDS-PAGE loading buffer and boil for 5 minutes to denature the proteins and release them from the beads.

  • Western Blotting : Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Rac1.

  • Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands. The intensity of the band corresponds to the amount of active Rac1 in the original lysate. A portion of the total lysate should also be run to show the total Rac1 protein level.

Protocol 3: HPRT Enzyme Activity Assay

This spectrophotometric assay measures HPRT activity in cell lysates by monitoring the production of its product, inosine monophosphate (IMP).

Methodology

  • Lysate Preparation : Prepare cell lysates (e.g., from red blood cells or peripheral blood mononuclear cells) via sonication or freeze-thawing. The protein concentration (or hemoglobin for RBCs) is determined.[19][26]

  • Reaction Mixture : Prepare a reaction mixture containing the HPRT substrates hypoxanthine and phosphoribosylpyrophosphate (PRPP). For a blank control, a parallel reaction is set up without PRPP.[26]

  • Coupled Enzyme Reaction : The assay relies on a coupled enzyme system. The IMP produced by HPRT is oxidized by a recombinant IMP dehydrogenase (IMPDH), which simultaneously reduces NAD⁺ to NADH.[5][27]

  • Kinetic Measurement : Add the cell lysate to the reaction mixture in a 96-well plate. Immediately place the plate in a spectrophotometer capable of kinetic readings.

  • Data Acquisition : Continuously monitor the increase in absorbance at 340 nm over time. The rate of NADH production is directly proportional to the HPRT activity in the lysate.[5]

  • Calculation : Calculate the HPRT activity (e.g., in nmol/hour/mg protein) by subtracting the rate of the blank (without PRPP) from the rate of the sample and using the molar extinction coefficient of NADH.[26]

Protocol 4: Quantification of DNA-Incorporated 6-Thioguanine

This LC-MS/MS-based method provides a direct measure of the pharmacologically active drug incorporated into the host genome.

Methodology

  • DNA Isolation : Isolate genomic DNA from whole blood or peripheral blood leukocytes using a standard DNA extraction kit.[3][4]

  • DNA Hydrolysis : Enzymatically digest the purified DNA to its constituent 2'-deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[3]

  • Sample Preparation : Add an isotope-labeled internal standard (e.g., TG-d3) to the hydrolyzed sample to correct for analytical variability.[4]

  • LC-MS/MS Analysis :

    • Chromatography : Separate the deoxynucleosides using reversed-phase high-performance liquid chromatography (HPLC).[3]

    • Mass Spectrometry : Quantify the amount of 2'-deoxythioguanosine (dTG) and a natural nucleoside (e.g., 2'-deoxyguanosine or 2'-deoxycytidine for normalization) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[28]

  • Quantification : Create a standard curve using known concentrations of dTG. Calculate the amount of dTG in the sample and express it as fmol of TG per µg of DNA or as a ratio of TG to natural bases.[3][4]

References

The Multifaceted Biological Roles of 8-Substituted Purine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogs have long been a cornerstone in the development of therapeutic agents, targeting a wide array of biological processes from cell division to immune signaling. Among these, 8-substituted purine analogs represent a particularly versatile class of molecules with profound and diverse biological activities. The strategic placement of various functional groups at the 8-position of the purine ring system dramatically influences their interaction with a range of protein targets, leading to potent and often selective modulation of their functions. This technical guide provides an in-depth exploration of the core biological roles of 8-substituted purine analogs, focusing on their activities as kinase inhibitors, adenosine receptor antagonists, and Toll-like receptor (TLR) agonists. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities and Quantitative Data

The biological effects of 8-substituted purine analogs are largely dictated by the nature of the substituent at the 8-position, which can alter the electronic properties, steric profile, and hydrogen bonding capabilities of the purine core. This has been exploited to generate compounds with high affinity and selectivity for various targets.

Kinase Inhibition

A significant number of 8-substituted purine analogs have been developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases such as cancer.[1][2] These analogs typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.

Table 1: Inhibitory Activity of 8-Substituted Purine Analogs against Cyclin-Dependent Kinases (CDKs)

Compound6-Substituent8-SubstituentTarget KinaseIC50 (µM)Reference
NU2058 Not specified in abstractThio-group with S-substitutionTopoisomerase II / CDKNot specified in abstract[3]
NSC35866 Thio-group with S-substitutionNot specified in abstractTopoisomerase II / CDKNot specified in abstract[3]
Compound 73 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamideHCDK20.044[4]
Compound 73 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamideHCDK186[4]
Compound 33 n-butoxyHCDK20.003[4]
Compound 34 iso-butoxyHCDK20.001[4]
Adenosine Receptor Antagonism

8-substituted purine analogs, particularly xanthine derivatives, are well-established antagonists of adenosine receptors (A1, A2A, A2B, and A3).[5][6] These receptors are involved in a multitude of physiological processes, including cardiovascular function, neurotransmission, and inflammation, making their antagonists therapeutically relevant.

Table 2: Binding Affinities (Ki) of 8-Substituted Xanthine Analogs for Adenosine A1 and A2A Receptors

Compound1,3-Dialkyl Groups8-SubstituentReceptorKi (nM)Selectivity (A1/A2A)Reference
8-Phenyltheophylline 1,3-DimethylPhenylA1 (bovine brain)~1.2~700-fold vs A2[7]
PACPX 1,3-Dipropyl2-amino-4-chlorophenylA10.3 - 8.6~1600-fold vs A2[7]
XAC 1,3-Dipropyl4-[2-aminoethylaminocarbonylmethyloxy]phenylA1 (rat)1.2-[8]
CPX 1,3-DipropylCyclopentylA11.2-[8]
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine 1,3,7-Trimethyl3-chlorostyrylA2 (rat brain)54520-fold vs A1[9]
1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine 1,3-Dipropyl3,5-dimethoxystyrylA2 (rat brain)24110-fold vs A1[9]
Toll-like Receptor (TLR) Agonism

Certain 8-substituted guanosine analogs have been identified as agonists of Toll-like receptor 7 (TLR7), an endosomal receptor that recognizes single-stranded RNA and plays a crucial role in the innate immune response to viral infections.[10][11] Activation of TLR7 by these small molecules can induce the production of pro-inflammatory cytokines and type I interferons.

Table 3: Activity of 8-Substituted Guanosine Analogs as TLR7 Agonists

Compound8-SubstituentActivityEC50 (µM)Reference
Guanosine HTLR7 agonist (in presence of ssRNA)-[7][12]
7-methylguanosine H (with N7-methyl)TLR7 agonist (in presence of ssRNA)-[7]
8-hydroxyguanosine (8-OHG) -OHTLR7 agonist (in presence of ssRNA)-[7][12]
8-hydroxydeoxyguanosine (8-OHdG) -OH (deoxyribose)TLR7 agonist (in presence of ssRNA)-[7][12]
Loxoribine -TLR7 agonist-[13]
Induction of Cell Differentiation

Some 8-substituted guanosine and 2'-deoxyguanosine derivatives have been shown to induce the differentiation of leukemia cells, offering a potential therapeutic strategy to halt cancer cell proliferation.[14]

Table 4: Differentiation-Inducing Activity of 8-Substituted Guanosine Analogs in Friend Erythroleukemia Cells

Compound Series8-SubstituentConcentration (mM)Benzidine Positive Cells (%)Reference
Guanosine-N(CH3)2568[14]
Guanosine-NHCH3142[14]
Guanosine-NH20.434[14]
Guanosine-OH533[14]
Guanosine-SO2CH3530[14]
2'-deoxyguanosine-OH0.262[14]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to determine the IC50 of a compound against a purified kinase by measuring ATP consumption.[15]

Materials:

  • 8-substituted purine analog (test compound)

  • Purified recombinant kinase and its specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to create a concentration-response curve.

  • Assay Setup: Add diluted test compounds to the wells of the assay plate. Include controls for no inhibition (vehicle only) and maximum inhibition.

  • Kinase Reaction: Add the kinase and substrate mixture to each well. Pre-incubate for 10-30 minutes at room temperature.

  • Initiation: Start the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Detection: Add the ATP detection reagent to each well and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of an unlabeled 8-substituted purine analog for an adenosine receptor subtype.[16][17]

Materials:

  • Cell membranes expressing the target adenosine receptor subtype

  • Radiolabeled ligand (e.g., [3H]CPX for A1, [3H]CGS 21680 for A2A)

  • Unlabeled 8-substituted purine analog (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

  • Cell harvester (optional)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the unlabeled test compound in binding buffer.

  • Assay Setup: In tubes or a 96-well plate, set up reactions for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled standard ligand), and competitive binding (radioligand + test compound at various concentrations).

  • Reaction Mixture: To each tube/well, add the cell membrane preparation, the appropriate ligand solutions, and binding buffer to the final volume.

  • Incubation: Incubate the reactions at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum. This separates the bound from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Western Blot Analysis for PI3K/Akt Pathway Inhibition

This protocol is used to assess the effect of an 8-substituted purine analog on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[5][6][18]

Materials:

  • Cancer cell line of interest

  • 8-substituted purine analog (test compound)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., GSK-3β)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • PVDF membrane

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Assessment of Erythroid Differentiation by Benzidine Staining

This method is used to quantify hemoglobin-containing cells, a marker of erythroid differentiation, in cell populations treated with differentiation-inducing agents.[19][20]

Materials:

  • Leukemia cell line (e.g., K562)

  • 8-substituted guanosine analog (test compound)

  • Benzidine solution (e.g., 0.2% benzidine in 0.5 M acetic acid)

  • Hydrogen peroxide (H2O2)

  • Microscope and hemocytometer or a microplate reader

Procedure:

  • Cell Treatment: Culture the cells in the presence of various concentrations of the test compound for a period of time sufficient to induce differentiation (e.g., 4-6 days).

  • Staining: Mix a small volume of the cell suspension with the benzidine solution and a drop of H2O2.

  • Quantification (Microscopy): Place the stained cell suspension on a hemocytometer and count the number of blue (benzidine-positive) and unstained cells under a microscope. Calculate the percentage of benzidine-positive cells.

  • Quantification (Spectrophotometry): Alternatively, for a higher-throughput method, the stained cell suspension can be transferred to a 96-well plate, and the absorbance can be read at a specific wavelength (e.g., 450 nm after stopping the reaction) to quantify the amount of the colored product, which is proportional to the number of differentiated cells.[21]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

G TLR7 Signaling Pathway Activated by 8-Substituted Guanosine Analogs cluster_endosome Endosome cluster_nucleus Nucleus 8_Substituted_Guanosine_Analog 8-Substituted Guanosine Analog TLR7 TLR7 8_Substituted_Guanosine_Analog->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1/TAB1/2 TRAF6->TAK1_complex Activates IRF7 IRF7 TRAF6->IRF7 Activates IKK_complex IKKα/β/γ TAK1_complex->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF7->Type_I_IFN Induces Transcription

Caption: TLR7 activation by 8-substituted guanosine analogs.

G PI3K/Akt Pathway Inhibition by 8-Substituted Purine Analogs cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) 8_Substituted_Purine_Analog 8-Substituted Purine Analog 8_Substituted_Purine_Analog->PI3K Inhibits 8_Substituted_Purine_Analog->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by 8-substituted purines.

Experimental Workflow Diagrams

G Workflow for High-Throughput Screening of Kinase Inhibitors cluster_screening Primary Screen cluster_validation Hit Validation and Characterization cluster_lead_opt Lead Optimization Compound_Library Compound Library (8-Substituted Purines) HTS_Assay High-Throughput Kinase Assay (e.g., Luminescence) Compound_Library->HTS_Assay Hit_Identification Hit Identification (Activity > Threshold) HTS_Assay->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Panel Dose_Response->Selectivity_Profiling Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for Pathway Modulation) Dose_Response->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies Cell_Based_Assay->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: High-throughput screening workflow for kinase inhibitors.

Conclusion

8-Substituted purine analogs are a rich source of biologically active molecules with significant therapeutic potential. Their ability to be readily modified at the 8-position allows for the fine-tuning of their interactions with a diverse range of protein targets, including kinases, G-protein coupled receptors, and components of the innate immune system. The data and protocols presented in this guide highlight the versatility of this chemical scaffold and provide a foundation for the continued exploration and development of novel 8-substituted purine analogs as therapeutic agents. A thorough understanding of their structure-activity relationships, mechanisms of action, and the appropriate experimental methodologies for their characterization is essential for advancing these promising compounds from the laboratory to the clinic.

References

In Vitro Activity of 6-Amino-9H-purine-8-thiol: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-9H-purine-8-thiol, also known as 8-thioadenine or 8-mercaptoadenine, is a thiol-substituted purine analog. Purine analogs are a well-established class of compounds with significant therapeutic applications, particularly as antimetabolites in cancer chemotherapy and as immunosuppressants. The introduction of a thiol group at the C8 position of the purine ring can significantly alter the molecule's electronic properties and its interactions with biological targets compared to its parent compound, adenine, and other thiopurines like 6-mercaptopurine and 6-thioguanine. Despite the interest in thiopurines, detailed public domain data on the specific in vitro biological activity of this compound is notably scarce. This guide aims to provide a comprehensive overview of the currently available information and to contextualize the potential activities of this compound based on the broader understanding of related purine derivatives.

Physicochemical Properties

A foundational aspect of understanding the in vitro activity of any compound is its physicochemical characteristics.

PropertyValueSource
CAS Number 7390-62-7Sigma-Aldrich
Molecular Formula C₅H₅N₅SPubChem
Molecular Weight 167.19 g/mol PubChem
Appearance SolidSigma-Aldrich
Melting Point 370-375 °CSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich

In Vitro Activity Data

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific quantitative data on the in vitro activity of this compound. No studies detailing its half-maximal inhibitory concentration (IC₅₀) against various cell lines or its inhibitory constant (Kᵢ) against specific enzymes could be identified.

While direct data is unavailable, the biological activities of structurally related purine analogs can offer some hypotheses about the potential activities of this compound.

  • Anticancer Potential: Thiopurines such as 6-mercaptopurine and 6-thioguanine are known to exert their cytotoxic effects by being metabolized into thiopurine nucleotides, which can then be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis. It is plausible that this compound could undergo similar metabolic activation and exhibit cytotoxic activity against cancer cell lines. However, without experimental data, this remains speculative. Studies on various 6,8,9-trisubstituted purine analogs have shown a range of cytotoxic activities, highlighting the sensitivity of this scaffold to substitution patterns.

  • Enzyme Inhibition: The purine scaffold is a common motif in the active sites of many enzymes. Thiolated purines have the potential to act as inhibitors of various enzymes involved in purine metabolism or other cellular processes. For instance, some purine analogs are known to inhibit kinases or enzymes like xanthine oxidase. The thiol group in this compound could potentially interact with enzymatic targets through covalent or non-covalent interactions.

Experimental Protocols

Due to the absence of published studies detailing the in vitro activity of this compound, specific experimental protocols for this compound cannot be provided. However, standard methodologies used to assess the in vitro activity of other purine analogs would be applicable.

General Workflow for In Vitro Cytotoxicity Assessment

Below is a generalized workflow for evaluating the cytotoxic potential of a novel purine analog.

G General Workflow for In Vitro Cytotoxicity Assessment cluster_prep Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Dissolve this compound in appropriate solvent (e.g., DMSO) B Prepare serial dilutions to desired concentrations A->B E Treat cells with serial dilutions of the compound B->E C Seed cancer cell lines in 96-well plates D Incubate cells to allow attachment C->D D->E F Incubate for a defined period (e.g., 24, 48, 72 hours) E->F G Add viability reagent (e.g., MTT, resazurin, or ATP-based) F->G H Incubate as per assay protocol G->H I Measure signal (absorbance or fluorescence) H->I J Normalize data to untreated control I->J K Plot dose-response curve J->K L Calculate IC50 value K->L

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Signaling Pathways

There is no direct evidence from the scientific literature implicating this compound in the modulation of any specific signaling pathways. For other thiopurines, the primary mechanism of action involves interference with DNA and RNA synthesis, which can indirectly trigger various cellular stress and apoptotic pathways.

Hypothetical Mechanism of Action and Downstream Effects

The diagram below illustrates a hypothetical pathway based on the known mechanisms of other thiopurine antimetabolites.

G Hypothetical Mechanism of Action for a Thiopurine Analog A This compound (Extracellular) B Cellular Uptake A->B C Metabolic Activation (e.g., by HPRT) B->C D 8-Thioadenosine Monophosphate C->D E Further Phosphorylation D->E F 8-Thioadenosine Triphosphate E->F G Incorporation into DNA/RNA F->G H DNA Damage & Replication Stress G->H I RNA Dysfunction G->I J Activation of Apoptosis Pathways H->J I->J K Cell Death J->K

8-Mercaptoadenine: A Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Mercaptoadenine, a sulfur-containing purine analog, has emerged as a valuable and versatile precursor in the field of drug discovery. Its unique chemical scaffold allows for diverse structural modifications at the 8-position, leading to the generation of a wide array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of 8-mercaptoadenine's role in the development of novel therapeutic agents, with a focus on its applications in oncology, virology, and enzyme inhibition. The guide details the synthesis, biological evaluation, and mechanisms of action of key 8-mercaptoadenine derivatives, offering valuable insights for researchers and drug development professionals.

Chemical Properties of 8-Mercaptoadenine

PropertyValue
CAS Number 7390-62-7
Molecular Formula C₅H₅N₅S
Molecular Weight 167.19 g/mol
Appearance Solid
Melting Point 370-375 °C
Storage Temperature 2-8°C

Therapeutic Applications of 8-Mercaptoadenine Derivatives

The introduction of various substituents at the thiol group of 8-mercaptoadenine has yielded derivatives with a broad spectrum of biological activities. These compounds have been extensively investigated for their potential as anticancer, antiviral, and enzyme-inhibiting agents.

Anticancer Activity

Derivatives of 8-mercaptoadenine have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with key cellular processes essential for cancer cell proliferation.

Table 1: Anticancer Activity of 8-Thio-Substituted Purine Derivatives

CompoundCell LineEC₅₀ (µM)Reference
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurineSNB-19 (Glioblastoma)5.00[1]
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurineC-32 (Melanoma)7.58[1]
2,6-Dipropynylthio-7-methylpurineSNB-19 (Glioblastoma)0.07 - 4.08[2]
2-Chloro-6,8-dipropynylthio-7-methylpurineC-32 (Melanoma)0.07 - 4.08[2]
2-Chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurineMDA-MB-231 (Breast Adenocarcinoma)0.07 - 4.08[2]
Antiviral Activity

The structural similarity of 8-mercaptoadenine derivatives to natural purines allows them to interfere with viral replication processes. Several analogs have shown promising activity against a range of viruses.

Table 2: Antiviral Activity of 8-Substituted-2'-Deoxyadenosine Analogues

CompoundVirusActivity (Concentration)Reference
8-Heptynyl derivativeVaccinia virus (VV)Active at non-cytotoxic concentrations[3]
8-Heptynyl derivativeVesicular stomatitis virus (VSV)Active at non-cytotoxic concentrations[3]
8-Heptynyl derivativeCytomegalovirus (CMV)Active at non-cytotoxic concentrations[3]
8-Heptynyl derivativeRespiratory syncytial virus (RSV)Active at non-cytotoxic concentrations[3]
8-Propyl derivativeVaricella-zoster virus (VZV)Active at non-cytotoxic concentrations[3]
8-Propyl derivativeCytomegalovirus (CMV)Active at non-cytotoxic concentrations[3]
8-Pentyl derivativeCytomegalovirus (CMV)Active at non-cytotoxic concentrations[3]
8-Heptyl derivativeVaccinia virus (VV)Active at non-cytotoxic concentrations[3]
8-Heptyl derivativeCytomegalovirus (CMV)Active at non-cytotoxic concentrations[3]
8-Heptyl derivativeRespiratory syncytial virus (RSV)Active at non-cytotoxic concentrations[3]
8-Heptyl derivativeInfluenza AActive at non-cytotoxic concentrations[3]
8-Heptenyl derivativeVaccinia virus (VV)Active at non-cytotoxic concentrations[3]
8-Heptenyl derivativeRespiratory syncytial virus (RSV)Active at non-cytotoxic concentrations[3]
8-Heptenyl derivativeInfluenza AActive at non-cytotoxic concentrations[3]
Enzyme Inhibition

A notable class of 8-mercaptoadenine derivatives, the 8-thio-substituted adenosine nucleotides, have been identified as potent and selective inhibitors of Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1), also known as CD39. This enzyme plays a crucial role in regulating extracellular nucleotide levels and is implicated in thrombosis, inflammation, and cancer.

Table 3: Inhibitory Activity of 8-BuS-Adenine Nucleotide Derivatives against NTPDase1

CompoundInhibition Constant (Ki)
8-BuS-AMP<1 µM
8-BuS-ADP<1 µM
8-BuS-ATP<1 µM

Signaling Pathways

The therapeutic effects of 8-mercaptoadenine derivatives are mediated through their interaction with various cellular signaling pathways.

NTPDase1 Signaling Pathway

8-thio-substituted adenosine nucleotide derivatives inhibit NTPDase1, leading to an accumulation of extracellular ATP and ADP. This modulation of purinergic signaling can impact platelet aggregation, immune responses, and tumor microenvironments.

NTPDase1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP NTPDase1 NTPDase1 (CD39) ATP->NTPDase1 Hydrolysis ADP ADP ADP->NTPDase1 Hydrolysis P2Y1_R P2Y1 Receptor ADP->P2Y1_R Activation P2Y12_R P2Y12 Receptor ADP->P2Y12_R Activation AMP AMP Inhibitor 8-Thio-adenosine Derivatives Inhibitor->NTPDase1 Inhibition NTPDase1->ADP Product NTPDase1->AMP Signaling Downstream Signaling (e.g., Platelet Aggregation, Inflammation) P2Y1_R->Signaling P2Y12_R->Signaling

NTPDase1 signaling pathway and its inhibition.
Apoptosis Signaling Pathways

Many anticancer 8-mercaptoadenine derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA Damage) Bcl2_family Bcl-2 Family (Bax/Bak activation) Stress->Bcl2_family Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Purine_Analog 8-Mercaptoadenine Derivatives Purine_Analog->DISC Purine_Analog->Stress

Intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

Synthesis of 8-Thio-Substituted Adenosine Derivatives (General Procedure)

This protocol outlines a general method for the synthesis of 8-thio-substituted adenosine derivatives starting from 8-bromoadenosine.

Synthesis_Workflow Start 8-Bromoadenosine Step1 Reaction with Thiourea Start->Step1 Intermediate 8-Mercaptoadenosine Step1->Intermediate Step2 Alkylation with R-X Intermediate->Step2 Product 8-Thio-substituted Adenosine Derivative Step2->Product

General synthesis workflow.

Materials:

  • 8-Bromoadenosine

  • Thiourea

  • Ethanol

  • Appropriate alkylating agent (R-X, e.g., alkyl halide)

  • Base (e.g., sodium hydride)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Synthesis of 8-Mercaptoadenosine:

    • Dissolve 8-bromoadenosine and thiourea in ethanol.

    • Reflux the mixture for a specified time (e.g., 4-6 hours), monitoring the reaction by thin-layer chromatography (TLC).

    • Cool the reaction mixture and collect the precipitate by filtration.

    • Wash the precipitate with cold ethanol and dry to obtain 8-mercaptoadenosine.

  • Alkylation of 8-Mercaptoadenosine:

    • Suspend 8-mercaptoadenosine in anhydrous DMF.

    • Add a base (e.g., sodium hydride) portion-wise at 0°C and stir for 30 minutes.

    • Add the alkylating agent (R-X) dropwise and allow the reaction to proceed at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 8-thio-substituted adenosine derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of 8-mercaptoadenine derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 8-Mercaptoadenine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the 8-mercaptoadenine derivative in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the EC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is used to determine the antiviral activity of 8-mercaptoadenine derivatives by quantifying the reduction in viral plaques.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock

  • Complete cell culture medium

  • 8-Mercaptoadenine derivative stock solution (in DMSO)

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the virus and the 8-mercaptoadenine derivative.

    • Infect the cell monolayers with the virus for 1 hour.

    • Remove the viral inoculum and add the overlay medium containing different concentrations of the compound.

  • Incubation and Plaque Visualization:

    • Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

    • Fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control.

    • Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

NTPDase1 Inhibition Assay (Malachite Green Assay)

This assay measures the inhibition of NTPDase1 activity by quantifying the amount of inorganic phosphate released from ATP hydrolysis.

Materials:

  • Recombinant human NTPDase1

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂)

  • ATP solution

  • 8-Mercaptoadenine derivative stock solution (in DMSO)

  • Malachite green reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Add NTPDase1 and different concentrations of the 8-mercaptoadenine derivative to the wells of a 96-well plate and pre-incubate for a short period.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding ATP to the wells.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding the malachite green reagent.

    • Incubate at room temperature to allow for color development.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

  • Data Analysis:

    • Calculate the percentage of NTPDase1 inhibition for each concentration of the compound.

    • Determine the IC₅₀ value (the concentration that inhibits enzyme activity by 50%).

Conclusion

8-Mercaptoadenine has proven to be a highly valuable and versatile scaffold for the development of novel drug candidates. Its amenability to chemical modification has led to the discovery of derivatives with potent anticancer, antiviral, and enzyme-inhibiting properties. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of 8-mercaptoadenine and its analogs. Future research in this area holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 6-Amino-9H-purine-8-thiol Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of 6-Amino-9H-purine-8-thiol derivatives, which are analogs of the clinically important drug 6-mercaptopurine (6-MP).[1] The protocols detailed below offer step-by-step guidance for the chemical synthesis of these compounds and their subsequent biological assessment in cancer cell lines.

Introduction

Purine analogs, particularly derivatives of 6-mercaptopurine, represent a significant class of antimetabolites used in cancer chemotherapy.[2][3] These compounds function by interfering with DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells.[3][4] The core structure, this compound, allows for various chemical modifications to explore structure-activity relationships (SAR) and develop novel derivatives with improved efficacy and selectivity.[5] Modifications at the C2, C6, C8, and N9 positions of the purine ring have been explored to enhance anticancer activity.[5][6] This document outlines the synthesis of S-substituted derivatives and protocols for evaluating their antiproliferative and apoptotic effects.

Data Presentation: Anticancer Activity of 6-Mercaptopurine Derivatives

The following table summarizes the in vitro anticancer activity of representative 6-mercaptopurine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Compound IDDerivative Structure/SubstitutionCancer Cell LineIC50 (µM)Reference
1 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP)HepG2 (Liver)13.9 (6.09 µg/mL)[7]
2 N6-(4-trifluoromethylphenyl)piperazine analog of 9-(β-d-ribofuranosyl)purineHuh7 (Liver)1[8]
3 N6-(4-trifluoromethylphenyl)piperazine analog of 9-(β-d-ribofuranosyl)purineHCT116 (Colon)~2-3[8]
4 N6-(4-trifluoromethylphenyl)piperazine analog of 9-(β-d-ribofuranosyl)purineMCF7 (Breast)4[8]
5 6-(4-(4-chlorophenyl)piperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purineHuh7 (Liver)1.12[6]
6 6-(4-(4-chlorophenyl)piperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purineHCT116 (Colon)0.89[6]
7 6-(4-(4-chlorophenyl)piperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purineMCF7 (Breast)1.56[6]

Experimental Protocols

Protocol 1: Synthesis of S-substituted this compound Derivatives

This protocol describes a general method for the synthesis of S-allylthio derivatives of 6-mercaptopurine.[9]

Materials:

  • 6-mercaptopurine (6-MP)

  • Allyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 6-mercaptopurine in a 0.5 M solution of sodium hydroxide in ethanol. Stir the mixture at room temperature until the 6-mercaptopurine is completely dissolved.

  • Alkylation: Add 1.1 equivalents of allyl bromide dropwise to the solution while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Extraction: Evaporate the solvent under reduced pressure using a rotary evaporator. Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired S-allylthio-6-mercaptopurine derivative.[9]

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[10]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: Apoptosis Analysis by Flow Cytometry

This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with the synthesized derivatives.[11]

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • Synthesized this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the synthesized compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

Visualizations

Synthesis Workflow

Synthesis_Workflow start 6-Mercaptopurine intermediate Thiolate Anion start->intermediate Deprotonation reagent1 Base (e.g., NaOH) in Ethanol reagent1->intermediate product S-substituted 6-Mercaptopurine Derivative intermediate->product Alkylation reagent2 Alkylating Agent (e.g., Allyl Bromide) reagent2->product purification Purification (Column Chromatography) product->purification final_product Pure S-substituted Derivative purification->final_product

Caption: General workflow for the synthesis of S-substituted 6-mercaptopurine derivatives.

Experimental Workflow for Anticancer Evaluation

Experimental_Workflow synthesis Synthesis of 6-MP Derivatives cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle mechanism Mechanism of Action Studies apoptosis->mechanism cell_cycle->mechanism

Caption: Experimental workflow for evaluating the anticancer properties of synthesized derivatives.

Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Purine_Analog 6-MP Derivative Purine_Analog->PI3K Inhibition? Purine_Analog->Akt Inhibition?

Caption: Simplified PI3K/Akt signaling pathway, a potential target for purine derivatives.[12]

References

Application Notes and Protocols for 6-Amino-9H-purine-8-thiol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-9H-purine-8-thiol is a purine analog belonging to the thiopurine class of compounds. Thiopurines, such as the clinically used 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are known for their cytotoxic and immunosuppressive properties.[1] These compounds often act as antimetabolites, interfering with nucleic acid synthesis and inducing apoptosis in rapidly dividing cells, making them valuable candidates for cancer research.[1][2] this compound, as a derivative, is of significant interest for its potential as an anticancer agent. Its mechanism of action is hypothesized to involve metabolic activation to nucleotide analogs that can be incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis. Furthermore, given the role of purine nucleotide levels in regulating cellular metabolism, it is plausible that this compound may also impact key signaling pathways such as the mTOR pathway.[3]

This document provides detailed protocols for the use of this compound in a cell culture setting, including methods for assessing its cytotoxic effects and investigating its influence on relevant signaling pathways.

Data Presentation: Cytotoxicity of Related Purine Analogs

While specific IC50 values for this compound are not yet widely published, the following table summarizes the cytotoxic activity of structurally related purine derivatives against various human cancer cell lines to provide a comparative context for experimental design.

CompoundCell LineAssay TypeIC50 (µM)Reference
6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine (Compound 6)Huh7 (Liver Cancer)SRB Assay14.2[4]
6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine (Compound 5)Huh7 (Liver Cancer)SRB Assay17.9[4]
5-Fluorouracil (Control)Huh7 (Liver Cancer)SRB Assay30.6[4]
Fludarabine (Control)Huh7 (Liver Cancer)SRB Assay28.4[4]
6-Mercaptopurine (6-MP)HCT-116 (Colon Carcinoma)MTT Assay5.3[5]
6-Mercaptopurine (6-MP)HeLa (Cervix Carcinoma)MTT Assay1.4[5]
6-Mercaptopurine (6-MP)MCF-7 (Breast Carcinoma)MTT Assay>100[1]
6-Mercaptopurine (6-MP)HepG2 (Hepatocellular Carcinoma)MTT Assay32.25[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (Molecular Weight: 167.19 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, weigh out 1.67 mg of this compound and dissolve it in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Cell Culture and Treatment

Materials:

  • Human cancer cell line (e.g., HeLa, HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well or 96-well cell culture plates

Protocol:

  • Culture the selected cell line in complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed the cells into either 96-well plates for cytotoxicity assays or 6-well plates for protein analysis, at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a series of working concentrations of this compound by diluting the 10 mM stock solution in complete growth medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM.

  • Include a vehicle control (DMSO) at the same final concentration as in the highest treatment group.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[6][7]

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Protocol:

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C in a humidified incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • After the incubation, add 100 µL of the solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Analysis of mTOR Signaling Pathway by Western Blot

This protocol provides a general workflow for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.[8][9]

Materials:

  • Treated cells in 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Separate the protein samples (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again as in step 10.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO cell_seeding Seed Cells in 96-well or 6-well plates prep_stock->cell_seeding cell_culture Culture Cancer Cell Line cell_culture->cell_seeding treatment Treat Cells with This compound (0-100 µM, 24-72h) cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay western_blot Western Blot treatment->western_blot mtt_analysis Calculate Cell Viability Determine IC50 mtt_assay->mtt_analysis wb_analysis Analyze Protein Expression/Phosphorylation western_blot->wb_analysis

Caption: Experimental workflow for in vitro evaluation.

signaling_pathway cluster_cell Cancer Cell cluster_dna_rna Nucleic Acid Synthesis cluster_mTOR mTOR Pathway compound This compound metabolites Thiopurine Nucleotide Metabolites compound->metabolites dna DNA metabolites->dna Incorporation rna RNA metabolites->rna Incorporation mTORC1 mTORC1 metabolites->mTORC1 Inhibition? apoptosis Apoptosis dna->apoptosis Damage rna->apoptosis Dysfunction S6K S6K / 4E-BP1 mTORC1->S6K protein_synthesis Protein Synthesis & Cell Growth S6K->protein_synthesis protein_synthesis->apoptosis Inhibition leads to

Caption: Hypothesized mechanism of action.

References

Application Notes and Protocols: 6-Amino-9H-purine-8-thiol as a Potential Substrate for Thiopurine S-methyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopurine S-methyltransferase (TPMT) is a critical enzyme in the metabolism of thiopurine drugs, such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG).[1][2] TPMT catalyzes the S-methylation of these compounds, a key step in their inactivation and detoxification.[3][4] Genetic polymorphisms in the TPMT gene can lead to significant variations in enzyme activity among individuals, impacting both the efficacy and toxicity of thiopurine-based therapies.[5][6] Individuals with low or deficient TPMT activity are at a high risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurines.[1][7]

The substrate specificity of TPMT extends to various aromatic and heterocyclic sulfhydryl compounds.[2][8] This opens the possibility for the evaluation of novel purine analogs as potential substrates, which is of significant interest in drug discovery and development. 6-Amino-9H-purine-8-thiol is a purine derivative whose interaction with TPMT is not extensively characterized in publicly available literature. These application notes provide a framework for researchers to investigate this compound as a potential substrate for TPMT, offering established protocols and data for well-characterized substrates as a benchmark.

Data Presentation: Kinetic Parameters of Known TPMT Substrates

To evaluate the potential of this compound as a TPMT substrate, it is essential to compare its kinetic parameters with those of known substrates. The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the well-established TPMT substrates, 6-mercaptopurine and 6-thioguanine.

SubstrateKm (µM)Vmax (nmol/mg protein/h)Source Organism/Enzyme
6-Mercaptopurine300Not specifiedHuman Kidney (Purified)
6-Thioguanine550Not specifiedHuman Kidney (Purified)
6-Mercaptopurine110 - 16254 - 68 (nmol/g Hb/h)Human Red Blood Cells
6-Thioguanine22.3 - 156Not specifiedHuman Red Blood Cells

Note: Vmax values can vary significantly based on the enzyme source (e.g., purified recombinant enzyme vs. red blood cell lysate) and the units used for normalization (e.g., per mg of total protein or per gram of hemoglobin).

Experimental Protocols

The following is a detailed protocol for a non-radiochemical TPMT activity assay using High-Performance Liquid Chromatography (HPLC). This method, originally developed for 6-mercaptopurine or 6-thioguanine, can be adapted to test this compound.

HPLC-Based TPMT Activity Assay

This assay is based on the S-methylation of a thiopurine substrate by TPMT in the presence of the methyl donor S-adenosyl-L-methionine (SAM). The resulting methylated product is then quantified by reverse-phase HPLC.[9][10][11]

Materials:

  • Substrate: this compound (or 6-mercaptopurine/6-thioguanine as controls)

  • Enzyme Source: Human red blood cell (RBC) lysate or purified recombinant TPMT

  • Methyl Donor: S-adenosyl-L-methionine (SAM)

  • Reaction Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing a reducing agent (e.g., 1 mM dithiothreitol - DTT)

  • Stopping Reagent: Perchloric acid or trichloroacetic acid

  • Extraction Solvent: Chloroform/isopropanol mixture or other suitable organic solvent

  • HPLC System: With a UV or fluorescence detector and a C18 reverse-phase column

Procedure:

  • Preparation of RBC Lysate (if used as enzyme source):

    • Collect whole blood in EDTA-containing tubes.

    • Wash the erythrocytes three times with cold saline (0.9% NaCl).

    • Lyse the packed RBCs by adding cold deionized water and freeze-thawing.

    • Centrifuge to remove cell debris. The supernatant is the hemolysate containing TPMT.

    • Determine the hemoglobin concentration for normalization of TPMT activity.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the reaction buffer, SAM, and the enzyme source (RBC lysate or purified TPMT).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate (this compound). A range of substrate concentrations should be tested to determine the kinetic parameters.

    • Incubate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

    • Terminate the reaction by adding the stopping reagent (e.g., perchloric acid).

  • Extraction of the Methylated Product:

    • Centrifuge the terminated reaction mixture to pellet precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Add the extraction solvent to the supernatant, vortex vigorously, and centrifuge to separate the phases.

    • Carefully collect the organic phase containing the methylated product.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in the HPLC mobile phase.

    • Inject the reconstituted sample into the HPLC system.

    • Separate the methylated product from the substrate and other components on a C18 column using an appropriate mobile phase (e.g., a gradient of methanol in a phosphate buffer).

    • Detect the methylated product using a UV or fluorescence detector at its optimal wavelength.

    • Quantify the amount of product formed by comparing its peak area to a standard curve of the purified methylated compound.

  • Data Analysis:

    • Calculate the TPMT activity, typically expressed as nmol of product formed per hour per mg of protein or per gram of hemoglobin.

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Thiopurine Metabolic Pathway

The following diagram illustrates the central role of TPMT in the metabolism of thiopurine drugs.

Thiopurine_Metabolism cluster_thiopurines Thiopurine Prodrugs cluster_activation Anabolic Pathway (Activation) cluster_inactivation Catabolic Pathways (Inactivation) Azathioprine Azathioprine 6-Mercaptopurine (6-MP) 6-Mercaptopurine (6-MP) Azathioprine->6-Mercaptopurine (6-MP) TPMT TPMT 6-Mercaptopurine (6-MP)->TPMT HPRT HPRT 6-Mercaptopurine (6-MP)->HPRT XO XO 6-Mercaptopurine (6-MP)->XO 6-Thioguanine Nucleotides (6-TGNs) 6-Thioguanine Nucleotides (6-TGNs) Cytotoxicity / Therapeutic Effect Cytotoxicity / Therapeutic Effect 6-Thioguanine Nucleotides (6-TGNs)->Cytotoxicity / Therapeutic Effect 6-Methylmercaptopurine (6-MMP) 6-Methylmercaptopurine (6-MMP) 6-Thiouric Acid 6-Thiouric Acid TPMT->6-Methylmercaptopurine (6-MMP) HPRT->6-Thioguanine Nucleotides (6-TGNs) XO->6-Thiouric Acid

Caption: Metabolic pathways of thiopurine drugs.

Experimental Workflow for Novel Substrate Evaluation

This diagram outlines the logical steps for assessing a novel compound, such as this compound, as a potential TPMT substrate.

Experimental_Workflow Start Start: Hypothesize This compound is a TPMT substrate AssayDev Develop/Optimize HPLC method for substrate and product Start->AssayDev EnzymeAssay Perform TPMT enzymatic assay AssayDev->EnzymeAssay DataAnalysis Analyze Data: Calculate reaction rates EnzymeAssay->DataAnalysis Kinetics Determine Kinetic Parameters (Km, Vmax) DataAnalysis->Kinetics Comparison Compare kinetics to known substrates (e.g., 6-MP, 6-TG) Kinetics->Comparison Conclusion Conclusion: Is it a viable substrate? Comparison->Conclusion

Caption: Workflow for evaluating a novel TPMT substrate.

Conclusion

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 6-Amino-9H-purine-8-thiol (6-Mercaptopurine)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Amino-9H-purine-8-thiol, commonly known as 6-mercaptopurine (6-MP), is a purine analogue that acts as an antimetabolite.[1] It is widely used as a chemotherapeutic agent for the treatment of acute lymphoblastic leukemia and as an immunosuppressant in inflammatory bowel diseases.[2] Monitoring the plasma or intracellular concentrations of 6-MP and its metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity.[3] This application note presents a reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-mercaptopurine in biological matrices.

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify 6-mercaptopurine. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The concentration of 6-MP is determined by comparing the peak area of the analyte in the sample to that of a standard curve.

Experimental Protocols

Method 1: Analysis of 6-Mercaptopurine in Bulk and Pharmaceutical Formulations

This protocol is adapted for the analysis of 6-MP in bulk drug substance and tablet formulations.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (5 µm, 250 x 4.6 mm, i.d.).[1]

  • Mobile Phase: A mixture of acetonitrile and 0.05 M sodium acetate buffer (10:90 v/v), with the pH adjusted to 6.8 using HPLC grade glacial acetic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 324 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a 0.05 M sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC grade water. Adjust the pH to 6.8 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the buffer and acetonitrile in a 90:10 ratio and degas before use.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 6-mercaptopurine reference standard and dissolve it in 100 mL of 0.1 M sodium hydroxide in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 0.01-5 µg/mL).[1]

3. Sample Preparation (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of 6-mercaptopurine.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1 M sodium hydroxide and sonicate for 15 minutes.

  • Make up the volume to 100 mL with 0.1 M sodium hydroxide and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

4. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • The concentration of 6-mercaptopurine in the sample is calculated from the calibration curve.

Method 2: Analysis of 6-Mercaptopurine and its Metabolites in Red Blood Cells

This protocol is designed for the therapeutic drug monitoring of 6-MP and its active metabolites, 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP), in erythrocytes.[4][5][6]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a diode array UV detector.[4][5][6]

  • Column: Radialpack Resolve C18 column.[4][5][6]

  • Mobile Phase: Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[4][5][6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelengths: 342 nm for 6-thioguanine (from 6-TGN), 322 nm for 6-mercaptopurine, and 303 nm for the hydrolysis product of 6-MMP.[4][5][6]

  • Injection Volume: 100 µL.[4][5][6]

2. Sample Preparation:

  • Isolate erythrocytes from whole blood by centrifugation.

  • Prepare a suspension of 8 x 10⁸ erythrocytes in 350 µL of Hanks solution containing 7.5 mg of dithiothreitol (DTT).[4][5][6]

  • Add 50 µL of 70% perchloric acid to precipitate proteins.[4][5][6]

  • Centrifuge at 13,000 g to pellet the precipitate.[4][5][6]

  • Transfer the supernatant to a new tube and hydrolyze at 100°C for 45 minutes to convert nucleotide metabolites to their respective bases.[4][5][6]

  • After cooling, the sample is ready for direct injection into the HPLC system.[4][5][6]

3. Analysis:

  • Inject prepared standards and patient samples.

  • Quantify the concentrations of 6-MP and its metabolites based on the peak areas and calibration curves.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the described HPLC methods.

Table 1: Chromatographic Performance for 6-Mercaptopurine Analysis (Method 1) [1]

ParameterValue
Retention Time (min)3.25
Linearity Range (µg/mL)0.01 - 5
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (ng/mL)17
Limit of Quantitation (LOQ) (ng/mL)52

Table 2: Chromatographic Performance for 6-MP and Metabolites in Red Blood Cells (Method 2) [4][5][6]

AnalyteRetention Time (min)Detection Wavelength (nm)Limit of Detection (pmol/8 x 10⁸ cells)Limit of Quantitation (pmol/8 x 10⁸ cells)
6-Thioguanine (from 6-TGN)5.334238
6-Mercaptopurine6.0322310
6-MMP (hydrolysis product)10.23032570

Visualizations

Experimental Workflow for 6-MP Analysis in Red Blood Cells

workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Whole Blood Sample erythrocyte_isolation Erythrocyte Isolation (Centrifugation) start->erythrocyte_isolation suspension Resuspend 8x10^8 cells in Hanks + DTT erythrocyte_isolation->suspension precipitation Protein Precipitation (Perchloric Acid) suspension->precipitation centrifugation Centrifugation (13,000 g) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hydrolysis Acid Hydrolysis (100°C, 45 min) supernatant->hydrolysis final_sample Cooled Sample for Injection hydrolysis->final_sample injection Inject 100 µL into HPLC final_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (322, 342, 303 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for the analysis of 6-mercaptopurine and its metabolites in red blood cells.

References

Application Notes and Protocols for Cell Viability Assays with 6-Amino-9H-purine-8-thiol (6-Thioguanine) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-9H-purine-8-thiol, more commonly known as 6-thioguanine (6-TG), is a well-established purine analogue and antimetabolite.[1] It is extensively utilized in the treatment of various cancers, particularly leukemias.[2] The cytotoxic effects of 6-TG stem from its incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for assessing the impact of 6-TG on cell viability using common laboratory assays and summarize key quantitative data from various cancer cell lines.

Mechanism of Action

6-Thioguanine exerts its cytotoxic effects through a multi-faceted mechanism. Once it enters the cell, it is metabolized into thioguanine nucleotides (TGDP, TGTP).[1] These metabolites are then incorporated into DNA and RNA.[1] The presence of 6-TG in DNA triggers the mismatch repair (MMR) system, which, upon persistent activation, can lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1] Furthermore, 6-TG has been shown to influence key signaling pathways, notably the PI3K-AKT pathway, and can induce apoptosis through both extrinsic (Fas-mediated) and intrinsic (mitochondrial) pathways.[3][4]

Data Presentation

The following tables summarize the cytotoxic effects of 6-thioguanine on various cancer cell lines as measured by cell viability and apoptosis assays.

Table 1: IC50 Values of 6-Thioguanine in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
HeLaCervical CarcinomaMTT4828.79[2]
A549Lung CarcinomaMTT722.82[5]
CCRF-CEMAcute Lymphoblastic LeukemiaCellTiter-Blue480.87 - 0.94[5]
MCF-7Breast CancerCCK-8485.481[3]
ASPC1Pancreatic CancerCrystal Violet-2.8[5]
COLO357Pancreatic CancerCrystal Violet-2.09[5]
K-562Chronic Myeloid Leukemia-480.7[4]
THP-1Acute Monocytic Leukemia-480.3[4]

Table 2: Induction of Apoptosis by 6-Thioguanine in MCF-7 Breast Cancer Cells

Treatment GroupTotal Apoptotic Cells (%)Early Apoptotic Cells (%)Treatment Conditions
Control10.661.3948 hours[4]
6-TG (6 µM)18.559.4348 hours[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability through the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 6-Thioguanine (6-TG)

  • Cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 20,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Compound Preparation and Treatment: Prepare serial dilutions of 6-TG in complete cell culture medium. A suggested concentration range is 0.1 µM to 100 µM.[4] Remove the existing medium from the cells and add the medium containing the different concentrations of 6-TG. Include a vehicle control (medium with the same concentration of DMSO used to dissolve 6-TG).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[4]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the 6-TG concentration to determine the IC50 value using non-linear regression analysis.[4]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • 6-Thioguanine (6-TG)

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 6-TG for the specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Cell Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[6]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

G cluster_prep Cell and Compound Preparation cluster_treatment Treatment and Incubation cluster_assay Viability/Apoptosis Assay cluster_analysis Data Acquisition and Analysis CellCulture 1. Cell Culture CellSeeding 2. Seed Cells in Plate CellCulture->CellSeeding Add_TG 4. Add 6-TG to Cells CellSeeding->Add_TG TG_Prep 3. Prepare 6-TG Dilutions TG_Prep->Add_TG Incubate 5. Incubate (e.g., 48h) Add_TG->Incubate Assay 6. Perform Assay (MTT or Annexin V/PI) Incubate->Assay Measure 7. Data Acquisition (Plate Reader or Flow Cytometer) Assay->Measure Analyze 8. Analyze Data (Calculate IC50 or % Apoptosis) Measure->Analyze

Experimental workflow for cell viability assays.

G cluster_pathway 6-Thioguanine Induced Signaling Pathway cluster_dna DNA Damage Pathway cluster_pi3k PI3K/AKT Pathway cluster_apoptosis Apoptosis TG 6-Thioguanine DNA_Incorp Incorporation into DNA/RNA TG->DNA_Incorp PI3K PI3K TG->PI3K Inhibits Fas Fas Receptor TG->Fas Activates MMR Mismatch Repair Activation DNA_Incorp->MMR DNA_Breaks DNA Strand Breaks MMR->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis AKT AKT PI3K->AKT AKT->Apoptosis Inhibits PTEN PTEN PTEN->PI3K Inhibits Caspases Caspase Activation Fas->Caspases Caspases->Apoptosis

Signaling pathways affected by 6-Thioguanine.

References

Application Notes and Protocols: The Use of 6-Amino-9H-purine-8-thiol in Studying Purine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine metabolism is a fundamental biochemical process essential for the synthesis of DNA and RNA, energy storage and transfer (ATP, GTP), and cellular signaling. The intricate balance between the de novo synthesis and salvage pathways of purine nucleotides is critical for normal cellular function, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders. 6-Amino-9H-purine-8-thiol, also known as 8-mercaptoadenine, is a purine analog that serves as a valuable tool for researchers studying these pathways. Its structural similarity to endogenous purines allows it to interact with the enzymes of purine metabolism, potentially acting as a substrate or an inhibitor, thereby enabling the elucidation of pathway dynamics and the identification of novel therapeutic targets.

These application notes provide an overview of the potential uses of this compound in the study of purine metabolism, along with detailed protocols for relevant experiments.

Principle of Action

This compound, as a thiopurine, is anticipated to exert its effects on purine metabolism primarily through two mechanisms:

  • Inhibition of de novo Purine Synthesis: Thiopurines, such as the well-characterized drug 6-mercaptopurine (6-MP), are known to inhibit multiple enzymes in the de novo purine synthesis pathway.[1][2] After intracellular conversion to their respective nucleotide analogs, these compounds can allosterically inhibit key enzymes, leading to a reduction in the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

  • Interaction with the Purine Salvage Pathway: The purine salvage pathway recycles purine bases from the degradation of nucleic acids. Enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) are central to this process.[3] this compound may act as a substrate or inhibitor of these enzymes, allowing for the study of their activity and the consequences of their modulation.

Data Presentation

While specific quantitative data for the direct interaction of this compound with all enzymes of the purine metabolism pathway are not extensively available in the literature, the following table summarizes the known inhibitory activities of the related thiopurine, 6-mercaptopurine (6-MP), which provides a basis for understanding the potential effects of this compound.

CompoundTarget PathwayKey Enzymes InhibitedEffectReference
6-Mercaptopurine (as its ribonucleotide)De novo purine synthesisAmidophosphoribosyltransferase, Adenylosuccinate synthetase, IMP dehydrogenaseInhibition of IMP, AMP, and GMP synthesis[1][2]

Experimental Protocols

Protocol 1: In Vitro Assay for Inhibition of De Novo Purine Synthesis

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on the de novo purine synthesis pathway by measuring the incorporation of a labeled precursor.

Materials:

  • Cell line of interest (e.g., cancer cell line with active purine metabolism)

  • Complete cell culture medium

  • This compound (test compound)

  • [¹⁴C]-glycine or [¹⁴C]-formate (radiolabeled precursor)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Radiolabeling: Add [¹⁴C]-glycine or [¹⁴C]-formate to the cell culture medium and incubate for a further 2-4 hours to allow for incorporation into newly synthesized purines.

  • Cell Lysis and Precipitation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and precipitate the macromolecules (including DNA and RNA) by adding cold 10% TCA.

    • Incubate on ice for 30 minutes.

  • Washing: Wash the precipitate twice with cold 5% TCA to remove unincorporated radiolabel.

  • Solubilization: Solubilize the precipitate in a suitable solvent (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the solubilized precipitate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that causes a 50% reduction in radiolabel incorporation (IC50) compared to the vehicle control.

Protocol 2: In Vitro Assay for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity

This protocol outlines an enzymatic assay to assess whether this compound can act as a substrate or inhibitor of HGPRT.

Materials:

  • Purified recombinant HGPRT enzyme

  • This compound (test compound)

  • [¹⁴C]-hypoxanthine (radiolabeled substrate)

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • TLC developing solvent

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, PRPP, and purified HGPRT enzyme.

  • Inhibition Assay:

    • To assess inhibitory activity, add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding [¹⁴C]-hypoxanthine.

  • Substrate Assay:

    • To determine if it is a substrate, set up a reaction with this compound in place of hypoxanthine and monitor for product formation (requires a non-radioactive detection method like HPLC).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding EDTA or by heat inactivation.

  • TLC Analysis:

    • Spot the reaction mixture onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the substrate (hypoxanthine) from the product (IMP).

  • Detection and Quantification:

    • Visualize the separated spots using a phosphorimager or autoradiography.

    • Quantify the amount of substrate converted to product.

  • Data Analysis: For the inhibition assay, calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways in purine metabolism and the experimental workflow for studying the effects of this compound.

Purine_Metabolism_Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase MultiStep Multiple Steps PRA->MultiStep IMP IMP MultiStep->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Guanine Guanine Guanine->GMP HGPRT Adenine Adenine Adenine->AMP APRT Thiopurine This compound Thiopurine->PRA Inhibition

Caption: Overview of Purine Metabolism Pathways and Potential Inhibition by this compound.

Experimental_Workflow Start Start: Hypothesis Formulation CellCulture Cell Culture/ Enzyme Preparation Start->CellCulture Treatment Treatment with This compound CellCulture->Treatment Assay Biochemical Assay (e.g., Radiolabel Incorporation, Enzyme Activity) Treatment->Assay DataCollection Data Collection (e.g., Scintillation Counting, TLC Analysis) Assay->DataCollection Analysis Data Analysis (IC50 Determination) DataCollection->Analysis Conclusion Conclusion and Further Studies Analysis->Conclusion

Caption: Experimental Workflow for Investigating the Effects of this compound.

Conclusion

This compound is a promising research tool for dissecting the complexities of purine metabolism. Based on the known mechanisms of other thiopurines, it is likely to function as an inhibitor of de novo purine synthesis and may also interact with enzymes of the salvage pathway. The provided protocols offer a framework for researchers to investigate these potential activities in their specific experimental systems. Further studies are warranted to fully characterize the biochemical profile of this compound and to establish its utility in identifying novel therapeutic strategies for diseases associated with aberrant purine metabolism.

References

Application Notes and Protocols for 8-Mercaptoadenine in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Mercaptoadenine is a purine analog that incorporates a thiol group at the 8th position of the adenine ring. Its structural similarity to endogenous purines, such as adenosine, suggests its potential to interact with and modulate various cellular processes, including signaling pathways and nucleic acid metabolism. These characteristics make 8-mercaptoadenine a compound of interest for in vitro studies in various fields, including cancer research, immunology, and neurobiology. This document provides a detailed protocol for the dissolution of 8-mercaptoadenine for use in in vitro experiments, alongside relevant technical data and a proposed signaling pathway.

Data Presentation

The solubility of 8-mercaptoadenine can be a critical factor in designing and reproducing in vitro experiments. While exact quantitative data can vary based on purity, temperature, and other factors, the following table summarizes the qualitative solubility in common laboratory solvents. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

SolventChemical FormulaMolar Mass ( g/mol )Qualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO) C₂H₆OS78.13SolubleRecommended for preparing high-concentration stock solutions. DMSO is a polar aprotic solvent that can readily dissolve many organic compounds.
Aqueous Buffers (e.g., PBS) --Sparingly SolubleSolubility in aqueous solutions is generally low at neutral pH. Solubility can be increased by adjusting the pH to be more basic (e.g., pH > 8) to deprotonate the thiol group.
Ethanol (EtOH) C₂H₅OH46.07Sparingly SolubleMay be used as a co-solvent with aqueous buffers, but DMSO is generally preferred for initial stock preparation.
Water H₂O18.02Poorly SolubleDirect dissolution in water is not recommended for achieving high concentrations.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of 8-Mercaptoadenine in DMSO

Materials:

  • 8-Mercaptoadenine (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before handling 8-mercaptoadenine, ensure all necessary personal protective equipment (PPE), including gloves, lab coat, and safety glasses, are worn. Work in a chemical fume hood.

  • Weighing: Carefully weigh out the desired amount of 8-mercaptoadenine powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.67 mg of 8-mercaptoadenine (Molecular Weight: 167.19 g/mol ).

  • Dissolution:

    • Add the weighed 8-mercaptoadenine to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO. For a 10 mM stock from 1.67 mg, add 1 mL of DMSO.

    • Tightly cap the tube.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) for a few minutes can aid in solubilization if needed. Visually inspect the solution to ensure no solid particles remain.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

  • Preparation of Working Solutions: When ready to use, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer. Note: It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Mandatory Visualization

Proposed Signaling Pathway for 8-Mercaptoadenine

Given its structural similarity to adenosine, 8-mercaptoadenine is hypothesized to interact with purinergic signaling pathways, particularly adenosine receptors. The following diagram illustrates a potential mechanism of action where 8-mercaptoadenine acts as an agonist at adenosine receptors, leading to downstream cellular effects.

8_Mercaptoadenine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 8_Mercaptoadenine 8-Mercaptoadenine Adenosine_Receptor Adenosine Receptor (e.g., A1, A2A, A2B, A3) 8_Mercaptoadenine->Adenosine_Receptor Agonist Binding G_Protein G-Protein Adenosine_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) PKA->Cellular_Response Phosphorylation Cascade

Caption: Proposed signaling pathway of 8-mercaptoadenine via adenosine receptors.

Experimental Workflow for Dissolving 8-Mercaptoadenine

The following diagram outlines the general workflow for preparing a stock solution of 8-mercaptoadenine for in vitro experiments.

Dissolution_Workflow Start Start Weigh Weigh 8-Mercaptoadenine Powder Start->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Check_Solubility Visually Confirm Complete Dissolution Dissolve->Check_Solubility Check_Solubility->Dissolve No Filter Sterile Filter (0.22 µm) (Optional) Check_Solubility->Filter Yes Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 6-Amino-9H-purine-8-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of 6-Amino-9H-purine-8-thiol (also known as 8-thio-guanine or thioguanine) in aqueous buffers can be a significant challenge due to its inherently low water solubility. This technical guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these solubility issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions at neutral pH?

A1: The limited aqueous solubility of this compound at neutral pH is attributed to its molecular structure. The purine ring system is largely hydrophobic, which limits favorable interactions with water molecules. While the amino and thiol groups can participate in hydrogen bonding, the overall nonpolar character of the molecule leads to poor solubility in neutral aqueous buffers.

Q2: What is the most common organic solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended organic solvent for preparing high-concentration stock solutions of this compound. It is capable of dissolving the compound at concentrations ranging from 10 mM to as high as 100 mM.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH. The compound is amphoteric, meaning it can accept or donate a proton.

  • In acidic conditions (pH 1-2) , the amino group becomes protonated, leading to a significant increase in solubility, with concentrations of 1 to 100 mg/mL being reported.[1]

  • In alkaline conditions (e.g., in dilute aqueous alkali) , the thiol group can deprotonate, which also enhances solubility. It is readily soluble in dilute aqueous alkali.[2]

  • At neutral pH (around 7.4) , the compound exists predominantly in its less soluble, un-ionized form, with a reported water solubility of approximately 0.05 mg/mL.[1]

Q4: I observed precipitation when diluting my DMSO stock solution into my aqueous buffer. What causes this and how can I prevent it?

A4: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The rapid change in solvent polarity from DMSO to the aqueous buffer can cause the compound to precipitate. To prevent this, consider the following:

  • Decrease the final concentration: Ensure your final working concentration is below the compound's solubility limit in the specific buffer.

  • Use a stepwise dilution: Create an intermediate dilution in a smaller volume of your buffer before adding it to the final volume.

  • Pre-warm the aqueous buffer: Warming the buffer to 37°C can sometimes help maintain solubility during dilution.

  • Add the stock solution slowly while vortexing: This promotes rapid and even dispersion of the compound in the aqueous medium.

Q5: Are there alternative solvents to DMSO for this compound?

A5: While DMSO is the most common, dilute alkaline solutions, such as 1 M NaOH, can also be used to dissolve this compound at high concentrations (e.g., 50 mg/mL).[3] However, it is crucial to neutralize the pH of the final working solution to ensure it is compatible with your experimental system.

Troubleshooting Guide: Compound Precipitation

Encountering precipitation of this compound during your experiments can compromise your results. The following guide provides a systematic approach to troubleshoot and resolve these issues.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution The final concentration exceeds the compound's solubility in the aqueous buffer.- Decrease the final working concentration. - Perform a kinetic solubility assay to determine the maximum soluble concentration under your experimental conditions.
"Solvent shock" from rapid dilution of a concentrated DMSO stock into an aqueous buffer.- Pre-warm the aqueous buffer to 37°C. - Add the DMSO stock solution dropwise while gently vortexing the buffer. - Perform a serial dilution, creating an intermediate dilution in a small volume of buffer first.
Precipitation Over Time in the Incubator The compound is not stable in the solution at the incubation temperature (e.g., 37°C).- Prepare fresh solutions immediately before use. - If long-term incubation is necessary, consider the use of co-solvents or other formulation strategies.
Interaction with components in the cell culture medium (e.g., proteins, salts).- Test the solubility in a simpler buffer (e.g., PBS) to identify if media components are the issue. - If possible, try a different basal media formulation.
Evaporation of the solvent during long-term experiments, leading to an increase in compound concentration.- Ensure proper humidification of the incubator. - Use sealed culture vessels or plates to minimize evaporation.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent and pH. The following tables summarize available quantitative data.

Table 1: Solubility in Various Solvents

SolventReported Solubility
Water (at pH 7.4)~0.05 mg/mL[1]
DMSO10 mg/mL to 100 mM[4][5]
1 M NaOH≥ 100 mg/mL[4]
EthanolVery slightly soluble[3]
ChloroformInsoluble[2][3]

Table 2: pH-Dependent Aqueous Solubility

pH RangeForm of the CompoundReported Solubility
1.0 - 2.0Protonated (more soluble)~1 to 100 mg/mL[1]
~7.4Unionized (less soluble)~0.05 mg/mL[1]
AlkalineDeprotonated (more soluble)Readily soluble in dilute aqueous alkali[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 167.19 g/mol ).

  • Weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., for Cell Culture)

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) sterile aqueous buffer or cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • In a sterile tube, add the desired final volume of the pre-warmed aqueous buffer.

  • To minimize "solvent shock," perform a serial dilution. For example, to prepare a 10 µM working solution: a. Create a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the pre-warmed buffer. This results in a 100 µM intermediate solution. b. Gently vortex the intermediate dilution. c. Add the required volume of the 100 µM intermediate solution to the final volume of the pre-warmed buffer to achieve the desired final concentration of 10 µM.

  • Gently mix the final working solution by inverting the tube several times.

  • Visually inspect the final solution for any signs of precipitation before use.

  • Use the working solution immediately for your experiment.

  • Important: Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Visualizing Experimental Workflows

Workflow for Preparing an Aqueous Working Solution

G start Start stock Prepare 10 mM Stock in DMSO start->stock prewarm Pre-warm Aqueous Buffer to 37°C start->prewarm intermediate Create Intermediate Dilution (e.g., 100 µM) stock->intermediate prewarm->intermediate final Prepare Final Working Solution (e.g., 10 µM) intermediate->final inspect Visually Inspect for Precipitation final->inspect use Use Immediately in Experiment inspect->use  Clear Solution troubleshoot Troubleshoot (Refer to Guide) inspect->troubleshoot Precipitate Observed

Caption: Workflow for preparing an aqueous working solution.

Troubleshooting Logic for Compound Precipitation

G precipitate Precipitation Observed cause Potential Cause? precipitate->cause concentration Concentration Too High? cause->concentration Immediate stability Instability in Solution? cause->stability Delayed solvent_shock Solvent Shock? concentration->solvent_shock No solution1 Decrease Final Concentration concentration->solution1 Yes solution2 Improve Dilution Technique (e.g., Serial Dilution) solvent_shock->solution2 Yes solution3 Prepare Fresh Solution stability->solution3 Yes

Caption: Troubleshooting logic for compound precipitation.

References

Technical Support Center: 8-Mercaptoadenine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 8-mercaptoadenine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges encountered during this specific chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 8-mercaptoadenine?

The most prevalent and well-established method for synthesizing 8-mercaptoadenine is through the nucleophilic aromatic substitution of 8-bromoadenine with a sulfur nucleophile, most commonly thiourea. This reaction proceeds via an intermediate which is subsequently hydrolyzed to yield the final 8-mercaptoadenine product.

Q2: I am experiencing a low yield in my synthesis. What are the likely causes?

Low yields in 8-mercaptoadenine synthesis can stem from several factors. The primary culprits are often incomplete reaction, degradation of the starting material or product, and inefficient purification. Specific issues to investigate include:

  • Purity of 8-bromoadenine: Impurities in the starting material can interfere with the reaction.

  • Reaction conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete conversion or side reactions.

  • Hydrolysis of the intermediate: Incomplete hydrolysis of the isothiouronium salt intermediate will result in a lower yield of the desired product.

  • Oxidation of 8-mercaptoadenine: The thiol group is susceptible to oxidation, especially during workup and purification.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the 8-bromoadenine starting material, you can observe the consumption of the starting material and the appearance of the 8-mercaptoadenine product. A typical mobile phase for this analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[1] The product, being more polar than the starting material, will have a lower Rf value.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution Expected Outcome
Inactive 8-bromoadenine Ensure the purity and integrity of the 8-bromoadenine starting material through techniques like NMR or melting point analysis.Use of high-purity starting material will lead to a more efficient reaction.
Insufficient Reaction Temperature Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction by TLC. The reaction is typically carried out at reflux in a suitable solvent like ethanol or butanol.Increased temperature can overcome activation energy barriers and drive the reaction to completion.
Short Reaction Time Extend the reaction time and continue to monitor by TLC until the starting material is consumed.Allowing the reaction to proceed for a longer duration can ensure complete conversion.
Poor Nucleophilicity of Thiourea Ensure the thiourea is fully dissolved and consider the use of a phase-transfer catalyst if solubility is an issue in the chosen solvent system.Enhanced nucleophilic attack on the 8-bromoadenine.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution Expected Outcome
Unreacted 8-bromoadenine Optimize reaction conditions (temperature, time) to ensure complete conversion. During workup, utilize the difference in solubility and basicity between the starting material and product for separation (see purification protocol).A purer final product with no starting material contamination.
Side Products from Thiourea The formation of symmetrical disulfides or other byproducts from thiourea can occur.[2][3] Careful control of stoichiometry and reaction conditions is crucial.Minimized formation of unwanted side-products.
Oxidation of 8-mercaptoadenine During workup and purification, degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol group to a disulfide.Preservation of the desired 8-mercaptoadenine product.

Experimental Protocols

Synthesis of 8-Mercaptoadenine from 8-Bromoadenine

This protocol describes a general procedure for the synthesis of 8-mercaptoadenine.

Materials:

  • 8-Bromoadenine

  • Thiourea

  • Ethanol (or Butanol)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 8-bromoadenine (1 equivalent) in ethanol (e.g., 20 mL per gram of 8-bromoadenine).

  • Add thiourea (1.2 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of 8-bromoadenine), allow the mixture to cool to room temperature.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M) to the reaction mixture to hydrolyze the intermediate isothiouronium salt. Stir for 1-2 hours at room temperature.

  • Neutralize the reaction mixture by adding hydrochloric acid until the pH is approximately 7. The 8-mercaptoadenine product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude 8-mercaptoadenine.

Purification of 8-Mercaptoadenine by Recrystallization

Procedure:

  • Dissolve the crude 8-mercaptoadenine in a minimal amount of a hot solvent. A common solvent for recrystallization of purine derivatives is an aqueous-organic mixture, such as ethanol/water or dimethylformamide (DMF)/water.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Parameter Typical Range/Value Notes
Yield 60-80%Yields can vary based on reaction scale and purification efficiency.
Melting Point >300 °C8-Mercaptoadenine has a high melting point.
TLC Rf (DCM:MeOH 9:1) ~0.3-0.4Rf values are dependent on the specific TLC plate and solvent system.
HPLC Retention Time VariableDependent on column, mobile phase, and flow rate. A C18 column with a gradient of acetonitrile in water with a formic acid modifier is a good starting point.

Visualizations

Synthesis_Workflow Synthesis and Purification of 8-Mercaptoadenine cluster_synthesis Synthesis cluster_purification Purification A 8-Bromoadenine + Thiourea in Ethanol B Reflux (4-6 hours) A->B Heat C Intermediate Isothiouronium Salt B->C D NaOH Hydrolysis C->D Base E Crude 8-Mercaptoadenine D->E F Crude Product E->F Workup G Dissolve in Hot Solvent F->G H Slow Cooling & Crystallization G->H I Vacuum Filtration H->I J Pure 8-Mercaptoadenine I->J

Caption: Workflow for the synthesis and purification of 8-mercaptoadenine.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check TLC for Starting Material Start->Check_Reaction SM_Present Starting Material Present? Check_Reaction->SM_Present Incomplete_Reaction Incomplete Reaction SM_Present->Incomplete_Reaction Yes No_SM No Starting Material SM_Present->No_SM No Increase_Time Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time End Improved Yield Increase_Time->End Check_Workup Review Workup Procedure No_SM->Check_Workup Oxidation Potential Oxidation? Check_Workup->Oxidation Use_Inert_Atmosphere Use Degassed Solvents / Inert Atmosphere Oxidation->Use_Inert_Atmosphere Yes Purification_Issue Review Purification Oxidation->Purification_Issue No Use_Inert_Atmosphere->End Recrystallization Optimize Recrystallization Solvent Purification_Issue->Recrystallization Recrystallization->End

References

Common side products in the synthesis of 8-substituted purines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-substituted purines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of 8-substituted purines?

A1: The most frequently encountered side products in the synthesis of 8-substituted purines include:

  • N7- and N9-Regioisomers: During N-alkylation or N-arylation of the purine core, substitution can occur at either the N7 or N9 position of the imidazole ring, leading to a mixture of isomers. The N9 isomer is often the thermodynamically more stable and desired product, while the N7 isomer is a common side product.[1][2]

  • Hydrolysis Products (8-Oxopurines): When using 8-halopurines as precursors for nucleophilic substitution reactions, hydrolysis of the starting material or the product can occur, leading to the formation of the corresponding 8-oxo-purine derivative.[3]

  • Over-alkylated or Di-substituted Products: It is possible for alkylation to occur at more than one position on the purine ring, especially under harsh reaction conditions or with highly reactive alkylating agents. This can lead to di- or even tri-substituted purine side products.

  • Purine N-oxides: The use of oxidizing agents during the synthesis or workup can lead to the formation of purine N-oxides, where an oxygen atom is attached to one of the nitrogen atoms of the purine ring.[4]

  • Incomplete Cyclization Products: In methods like the Traube synthesis, which involves the cyclization of a diaminopyrimidine with a one-carbon source, the reaction may not go to completion, resulting in formylated or other intermediate side products.[5]

Troubleshooting Guides

Below are detailed troubleshooting guides for the most common issues encountered during the synthesis of 8-substituted purines.

Issue 1: Formation of N7- and N9-Regioisomers

Question: I am getting a mixture of N7 and N9 isomers during the alkylation of my 8-substituted purine. How can I control the regioselectivity to favor the N9 isomer?

Answer:

The formation of a mixture of N7 and N9 isomers is a common challenge in purine chemistry.[1][2] The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 8-position, the alkylating agent, the base, the solvent, and the reaction temperature.

Troubleshooting Strategies:
StrategyExperimental DetailsExpected Outcome
Choice of Base and Solvent Use a non-polar, aprotic solvent like DMF or acetonitrile in combination with a bulky, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a milder base like K₂CO₃.This combination often favors the formation of the thermodynamically more stable N9 isomer. The bulky base can sterically hinder attack at the N7 position.
Mitsunobu Reaction Employing a Mitsunobu reaction with an appropriate alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can provide high regioselectivity for the N9 position.The Mitsunobu reaction is known to often favor the N9-alkylation of purines.[3]
Use of Protecting Groups Strategically placing a bulky protecting group at a nearby position (e.g., a bulky substituent at C6) can sterically hinder the N7 position and direct alkylation to N9.[6]Increased formation of the N9 isomer due to steric hindrance around the N7 position.
Microwave-Assisted Synthesis Utilizing microwave irradiation can sometimes improve the regioselectivity towards the N9 isomer and significantly reduce reaction times, which can minimize the formation of side products.[7][8]Faster reaction rates and potentially higher yields of the desired N9 isomer.
Characterization of N7 and N9 Isomers:

Distinguishing between N7 and N9 isomers is crucial. This is typically achieved using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

  • ¹H NMR: The chemical shifts of the purine ring protons, particularly H2 and H6 (if present), can differ between the two isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the purine ring, especially C4, C5, and C8, are sensitive to the position of substitution. For instance, the C5 carbon is typically more deshielded (higher ppm) in the N9 isomer compared to the N7 isomer.[1][9]

  • ¹⁵N NMR and HMBC: ¹⁵N NMR is a definitive method to distinguish between the isomers. Additionally, a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the protons of the alkyl group and the nitrogen atom (N7 or N9) to which it is attached, providing unambiguous structural assignment.[9]

  • Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can also be used to differentiate between the isomers based on their fragmentation patterns.[10]

Diagram: Logical Workflow for Distinguishing N7 and N9 Isomers

G Workflow for N7/N9 Isomer Differentiation start Reaction Mixture (Potential N7/N9 Isomers) purification Purification (e.g., Column Chromatography) start->purification nmr_analysis NMR Analysis (1H, 13C, HMBC) purification->nmr_analysis ms_analysis Mass Spectrometry (ESI-MS/MS) purification->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation n7_isomer N7 Isomer structure_elucidation->n7_isomer Different Spectra n9_isomer N9 Isomer structure_elucidation->n9_isomer Different Spectra

Caption: A logical workflow for the separation and identification of N7 and N9 purine isomers.

Issue 2: Hydrolysis of 8-Halopurine Precursors

Question: I am attempting a nucleophilic substitution on an 8-bromopurine, but I am observing a significant amount of the corresponding 8-oxopurine as a side product. How can I prevent this hydrolysis?

Answer:

The C8 position of the purine ring is susceptible to nucleophilic attack, and the 8-bromo substituent is a good leaving group. However, under aqueous or basic conditions, water or hydroxide ions can act as nucleophiles, leading to the formation of the 8-oxopurine side product.[3]

Troubleshooting Strategies:
StrategyExperimental DetailsExpected Outcome
Anhydrous Reaction Conditions Ensure all glassware is thoroughly dried, and use anhydrous solvents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).Minimizes the presence of water, thereby reducing the rate of the competing hydrolysis reaction.
Choice of Base Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a carbonate base like cesium carbonate (Cs₂CO₃) instead of strong hydroxide bases.These bases are less likely to act as nucleophiles and promote hydrolysis.
Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lowering the temperature can often decrease the rate of the hydrolysis side reaction more than the desired substitution reaction.
Order of Synthetic Steps If possible, consider introducing the 8-substituent via a different route that avoids the use of an 8-halopurine intermediate in the presence of water or strong base. For example, direct C-H activation at the 8-position.Circumvents the issue of hydrolysis of the 8-halopurine.
Experimental Protocol: Minimizing Hydrolysis in a Suzuki Coupling of an 8-Bromopurine

This protocol provides a general method for a Suzuki coupling reaction with an 8-bromopurine, aiming to minimize the formation of the 8-oxopurine side product.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents (e.g., anhydrous dioxane or toluene).

  • Reaction Setup:

    • To a dry reaction flask under a nitrogen atmosphere, add the 8-bromopurine (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a non-aqueous base such as anhydrous K₂CO₃ or Cs₂CO₃ (2.0 eq).

    • Add the anhydrous solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram: Reaction Pathway for Hydrolysis Side Product

G Hydrolysis of 8-Bromopurine start 8-Bromopurine desired_product Desired 8-Substituted Purine start->desired_product Desired Pathway side_product 8-Oxopurine (Hydrolysis Product) start->side_product Side Pathway reagents1 Nucleophile (Desired Reaction) reagents2 H₂O / OH⁻ (Side Reaction)

Caption: Reaction pathways showing the desired substitution and the competing hydrolysis of an 8-bromopurine.

Issue 3: Formation of Purine N-oxides

Question: I have identified a side product in my reaction mixture that I suspect is a purine N-oxide. How can this be formed and how can I avoid it?

Answer:

Purine N-oxides can form when the purine ring is exposed to oxidizing agents.[4] The nitrogen atoms in the purine ring are susceptible to oxidation, leading to the formation of a coordinate covalent bond with an oxygen atom.

Troubleshooting Strategies:
StrategyExperimental DetailsExpected Outcome
Avoid Strong Oxidizing Agents If your synthesis involves an oxidation step, consider using milder or more selective oxidizing agents. Avoid reagents like peroxy acids (e.g., m-CPBA) if N-oxidation is not desired.Reduced or eliminated formation of the N-oxide side product.
Degas Solvents If your reaction is sensitive to air, particularly at elevated temperatures, degas your solvents before use and maintain an inert atmosphere throughout the reaction.Minimizes the presence of dissolved oxygen, which can act as an oxidant.
Careful Workup During the reaction workup, avoid prolonged exposure to air or the use of oxidizing conditions.Prevents the formation of N-oxides during the purification process.
Experimental Protocol: General Precautions to Avoid N-Oxide Formation
  • Solvent Preparation:

    • If the reaction is air-sensitive, degas the solvent by bubbling a stream of nitrogen or argon through it for 15-30 minutes before use.

  • Inert Atmosphere:

    • Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using standard Schlenk line techniques.

  • Quenching and Extraction:

    • When quenching the reaction, use deoxygenated water or aqueous solutions.

    • Perform extractions promptly to minimize the exposure of the product to air.

  • Storage:

    • Store the final product under an inert atmosphere, especially if it is known to be sensitive to oxidation.

Diagram: Formation of a Purine N-oxide

G Formation of a Purine N-oxide purine Purine Derivative n_oxide Purine N-oxide purine->n_oxide oxidant Oxidizing Agent (e.g., O₂, Peroxy Acid)

References

Technical Support Center: Optimizing Reaction Conditions for 6-Amino-9H-purine-8-thiol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 6-Amino-9H-purine-8-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of this versatile purine scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Reaction Setup and Solubility

Q1: My this compound starting material is not dissolving in the reaction solvent. What should I do?

A1: this compound has limited solubility in many common organic solvents.

Troubleshooting Steps:

  • Solvent Choice: For alkylation and acylation reactions, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective.

  • Use of a Base: Deprotonation of the thiol or the purine ring nitrogens with a suitable base can significantly increase solubility. Add the base to the suspension of the starting material and stir until the solid dissolves before adding your electrophile.

  • Gentle Heating: Gentle warming of the solvent can aid in dissolution. However, be cautious as excessive heat can lead to degradation.

  • Co-solvents: The addition of a co-solvent might improve solubility. For instance, a small amount of a more polar solvent could be added to a less polar one.

Q2: How can I prevent the oxidation of the thiol group during the reaction?

A2: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts.

Preventative Measures:

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[1]

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.[1]

  • Reducing Agents: In some cases, particularly during purification, the addition of a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help maintain the thiol in its reduced state.[1]

  • Chelating Agents: Traces of metal ions can catalyze thiol oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions.[1]

Low Yield and Incomplete Reactions

Q3: My derivatization reaction is showing low yield or is not going to completion. What are the possible causes and solutions?

A3: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and side reactions.

Troubleshooting Workflow:

LowYieldTroubleshooting Start Low Yield or Incomplete Reaction CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK CheckReactions_Details - Alkylating/Acylating agent degradation? - Base strength appropriate? - Anhydrous conditions maintained? CheckReagents->CheckReactions_Details CheckSideReactions Investigate Side Reactions OptimizeConditions->CheckSideReactions Optimization Ineffective Success Improved Yield OptimizeConditions->Success Optimization Successful OptimizeConditions_Details - Increase temperature? - Extend reaction time? - Change solvent or base? OptimizeConditions->OptimizeConditions_Details PurificationIssues Assess Purification Method CheckSideReactions->PurificationIssues Side Products Identified CheckSideReactions->Success No Significant Side Reactions SideReactions_Details - N7/N9 isomer formation? - Disulfide formation? - Reaction at the amino group? CheckSideReactions->SideReactions_Details PurificationIssues->Success

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

  • Reagent Quality: Ensure your alkylating or acylating agent is not degraded. Use freshly opened or purified reagents. Verify the quality and dryness of your solvent and the strength of your base.

  • Reaction Conditions:

    • Temperature: Some reactions may require heating to proceed at a reasonable rate. Incrementally increase the temperature and monitor the reaction progress by TLC or LC-MS.

    • Reaction Time: The reaction may be slow. Extend the reaction time and follow its progress to determine the optimal duration.

    • Base and Solvent: The choice of base and solvent is critical. A stronger base might be needed for complete deprotonation. The solvent can also influence the reactivity and selectivity. Consider screening different combinations.

Regioselectivity: S- vs. N-Derivatization and N7 vs. N9 Isomers

Q4: I am getting a mixture of S- and N-alkylated products. How can I control the selectivity?

A4: The thiol group is generally more nucleophilic than the ring nitrogens, especially under mildly basic conditions. However, the reaction conditions can influence the selectivity.

  • For preferential S-alkylation:

    • Use milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) at room temperature. These conditions favor the deprotonation of the more acidic thiol group.

  • For preferential N-alkylation:

    • Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can deprotonate both the thiol and the purine ring nitrogens, leading to a mixture of products. To achieve N-alkylation after S-alkylation, you can first perform the S-alkylation under mild conditions, isolate the S-alkylated product, and then subject it to N-alkylation using a stronger base.

Q5: My N-alkylation reaction is producing a mixture of N7 and N9 isomers. How can I separate them and control the regioselectivity?

A5: The formation of both N7 and N9 isomers is a common challenge in purine chemistry. The N9 isomer is generally the thermodynamically more stable product, while the N7 isomer can be the kinetically favored one.[2]

Separation of N7 and N9 Isomers:

  • Column Chromatography: N7 and N9 isomers often have different polarities and can be separated by silica gel column chromatography. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane is a good starting point.

  • HPLC: For analytical and small-scale preparative separation, High-Performance Liquid Chromatography (HPLC) is a powerful technique. Reversed-phase columns (C18) with a mobile phase of acetonitrile/water or methanol/water, often with an additive like formic acid or trifluoroacetic acid, can be effective.

Controlling N7/N9 Regioselectivity:

  • Reaction Conditions:

    • Thermodynamic Control (Favors N9): Higher reaction temperatures and longer reaction times generally favor the formation of the more stable N9 isomer.[2]

    • Kinetic Control (Can Favor N7): Lower temperatures and shorter reaction times may favor the formation of the N7 isomer.[2]

  • Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can influence the regioselectivity.

  • Protecting Groups: In some cases, protecting one of the nitrogen atoms can direct the alkylation to the desired position.

Q6: How can I distinguish between the N7 and N9 isomers?

A6: NMR spectroscopy is the most powerful tool for distinguishing between N7 and N9 isomers.

  • ¹H NMR: The chemical shifts of the purine protons (H2 and H8) can be indicative of the substitution pattern.

  • ¹³C NMR: The chemical shifts of the purine carbons, particularly C4, C5, and C8, are sensitive to the position of the alkyl group.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the most definitive method. It shows correlations between protons and carbons that are 2-3 bonds away. For an N9-substituted purine, you would expect to see a correlation between the protons of the alkyl group and the C4 and C8 carbons of the purine ring. For an N7-substituted purine, a correlation between the alkyl group protons and the C5 and C8 carbons would be expected.

Quantitative Data Summary

The following tables provide a summary of representative reaction conditions and outcomes for the derivatization of purine analogues. Note that optimal conditions for this compound may vary.

Table 1: Comparison of Bases for N-Alkylation of 6-Substituted Purines

BaseSolventTemperatureTypical N9/N7 RatioRelative Reaction Rate
K₂CO₃DMFRoom Temp - 80°CVaries (e.g., 1.8:1 to 25:1)[3]Moderate
NaHDMF / THF0°C - Room TempCan favor N9Fast
DBUDMF / AcetonitrileRoom TempOften favors N9Fast
TBAFTHFRoom TempHigh N9 selectivity[4]Very Fast (often < 20 min)[4]

Table 2: Influence of Alkylating Agent on N-Alkylation of 2-Amino-6-chloropurine with K₂CO₃ in DMF

Alkylating AgentTemperatureReaction TimeObserved Products
Benzyl bromideRoom Temp10 minExcellent yield of N9-alkylated product[4]
1-BromodecaneRoom Temp2 hPrimarily N9-alkylated product, minor N7 observed[4]

Experimental Protocols

The following are general protocols that can be adapted for the derivatization of this compound. It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to characterize the products thoroughly.

Protocol 1: General Procedure for S-Alkylation
  • Dissolution: Suspend this compound (1 equivalent) in anhydrous DMF.

  • Base Addition: Add a mild base such as K₂CO₃ (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Electrophile Addition: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the electrophile.

  • Work-up: Once the reaction is complete, pour the mixture into ice water and stir. The product may precipitate out. If not, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation
  • Dissolution: Suspend this compound (1 equivalent) in anhydrous DMF or THF in a flame-dried flask under an inert atmosphere.

  • Base Addition: Cool the suspension to 0°C and add a strong base such as NaH (1.2 equivalents) portion-wise. Stir the mixture at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solid dissolves.

  • Electrophile Addition: Add the alkyl halide (1.1 equivalents) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to separate the N7 and N9 isomers.

Protocol 3: General Procedure for Acylation
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as anhydrous pyridine or a mixture of DMF and a non-nucleophilic base like triethylamine.

  • Acylating Agent Addition: Cool the solution to 0°C and add the acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction: Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into ice water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.

Mandatory Visualizations

DerivatizationWorkflow Start Start: this compound Dissolution Dissolution in Anhydrous Solvent (e.g., DMF, THF) Start->Dissolution BaseAddition Addition of Base (e.g., K₂CO₃, NaH) Dissolution->BaseAddition ElectrophileAddition Addition of Electrophile (Alkyl Halide or Acyl Halide) BaseAddition->ElectrophileAddition Reaction Reaction Monitoring (TLC, LC-MS) ElectrophileAddition->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (Column Chromatography, HPLC) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow for the derivatization of this compound.

DerivatizationPathways cluster_purine This compound purine purine S_alkylation S-Alkylation purine->S_alkylation R-X, mild base N9_alkylation N9-Alkylation purine->N9_alkylation R-X, strong base, thermodynamic control N7_alkylation N7-Alkylation purine->N7_alkylation R-X, strong base, kinetic control Amino_acylation Amino Group Acylation purine->Amino_acylation RCOCl, base

Caption: Potential derivatization pathways for this compound.

References

Stability of 6-Amino-9H-purine-8-thiol in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 6-Amino-9H-purine-8-thiol in common experimental solvents and media.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: The solid powder of this compound should be stored at room temperature in an airtight and dry container to prevent degradation from moisture and atmospheric contaminants.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q3: How should I store stock solutions of this compound in DMSO?

A3: For short-term storage, DMSO stock solutions can be kept at 4°C for up to a few days. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can contribute to compound degradation over time. Based on data for structurally similar thiopurine metabolites, storage at -70°C appears to provide the best long-term stability.[1]

Q4: I observed precipitation when diluting my DMSO stock solution in aqueous cell culture media. What should I do?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many organic compounds. To redissolve the precipitate, you can try gentle warming of the solution to 37°C, vortexing, or sonication. It is crucial to ensure that the compound is fully dissolved before adding it to your cell cultures to ensure accurate dosing and avoid cell stress from particulate matter.

Q5: What is the expected stability of this compound in cell culture media?

A5: The stability of this compound in cell culture media at 37°C can be variable and is influenced by the specific components of the medium. Thiol-containing compounds can be susceptible to oxidation and other degradation pathways in aqueous, nutrient-rich environments. It is recommended to prepare fresh dilutions in media for each experiment or to conduct a stability study under your specific experimental conditions if the compound will be incubated with cells for an extended period.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in stock solution or working solution.Prepare fresh stock solutions in DMSO. Aliquot and store at -80°C for long-term use. Prepare working solutions in cell culture media immediately before use. Perform a stability check of your compound under your experimental conditions using a method like LC-MS/MS.
Low or no observable cellular activity Compound precipitation in cell culture media leading to lower effective concentration.Ensure complete dissolution of the compound in the media after diluting from the DMSO stock. Gentle warming (37°C) and vortexing can aid dissolution. Consider using a lower final concentration of DMSO (typically ≤ 0.5%) to improve solubility.
Incorrect storage of the compound leading to loss of activity.Review storage conditions for both solid compound and stock solutions. Ensure they are stored as recommended (solid: room temperature, dry, airtight; DMSO stock: -20°C or -80°C, protected from light).
Cell toxicity unrelated to the expected mechanism of action High concentration of DMSO in the final culture medium.Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your specific cell line (generally, <0.5% is considered safe for most cell lines). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity.
Contamination of stock solution.Filter-sterilize the DMSO stock solution using a 0.22 µm syringe filter compatible with organic solvents before preparing working dilutions.

Stability Data

Table 1: Stability of Thiopurine Metabolites in Whole Blood at 4°C

CompoundTime (days)% Decrease from Initial Concentration
6-Thioguanine (6-TG)7~0.5%
14~3%
6-Methylmercaptopurine (6-MMP)7~11%
14~13%
Data adapted from a study on thiopurine metabolite stability.[1]

Table 2: Long-Term Stability of Thiopurine Metabolites in Washed Red Blood Cell Lysates

CompoundStorage TemperatureTime (days)% Decrease from Initial Concentration
6-Thioguanine (6-TG)-70°C150<10%
-20°C15<10%
6-Methylmercaptopurine (6-MMP)-70°C150<10%
-20°C15<10%
Data adapted from a study on thiopurine metabolite stability.[1]

Experimental Protocols

Protocol: Assessment of this compound Stability by LC-MS/MS

This protocol provides a general framework for determining the stability of this compound in DMSO and cell culture media.

1. Materials and Reagents:

  • This compound

  • DMSO (LC-MS grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • LC-MS/MS system with an ESI source

  • C18 reverse-phase HPLC column

2. Preparation of Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare working solutions by diluting the stock solution to a final concentration (e.g., 10 µM) in:

    • DMSO

    • Cell culture medium

    • Cell culture medium with 10% FBS

3. Incubation Conditions:

  • For DMSO stability, store aliquots of the working solution at room temperature (25°C), 4°C, -20°C, and -80°C.

  • For cell culture media stability, incubate the working solutions at 37°C in a cell culture incubator.

4. Sample Collection:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • For samples in cell culture media, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant for analysis.

5. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 column (e.g., 2.1 x 100 mm, 2.5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound. A typical gradient might be:

      • 0-1 min: 2% B

      • 1-5 min: 2-95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 2% B (re-equilibration)

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Determine the specific precursor and product ion transitions for this compound by infusing a standard solution.

6. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the amount at time zero.

  • Plot the percentage remaining versus time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working_dmso Dilute to 10 µM in DMSO stock->working_dmso working_media Dilute to 10 µM in Media stock->working_media incubate_dmso Store at RT, 4°C, -20°C, -80°C working_dmso->incubate_dmso incubate_media Incubate at 37°C working_media->incubate_media sampling Collect Samples at Time Points incubate_dmso->sampling incubate_media->sampling extraction Protein Precipitation (Media Samples) sampling->extraction lcms LC-MS/MS Analysis extraction->lcms data Quantify Peak Area & Calculate % Remaining lcms->data

Workflow for assessing the stability of this compound.

signaling_pathway cluster_cell Cell compound This compound (as 6-Mercaptopurine) pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibits

Proposed signaling pathway inhibited by this compound.

References

Preventing degradation of 8-mercaptoadenine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-mercaptoadenine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 8-mercaptoadenine during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of 8-mercaptoadenine.

Problem: Inconsistent or lower-than-expected experimental results.

This issue is often linked to the degradation of 8-mercaptoadenine, leading to a lower effective concentration of the active compound.

Potential CauseRecommended Solution
Oxidation of the thiol group Prepare solutions fresh for each experiment. Use degassed buffers and solvents to minimize dissolved oxygen. If possible, work under an inert atmosphere (e.g., nitrogen or argon).
Incorrect solvent or pH Dissolve 8-mercaptoadenine in an appropriate solvent such as DMSO for stock solutions. For aqueous buffers, maintain a pH below 7 to reduce the rate of thiol oxidation.
Improper storage of stock solutions Store stock solutions in small, single-use aliquots at -20°C or lower to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.
Contamination with metal ions Use high-purity water and reagents. If metal contamination is suspected, consider using a chelating agent like EDTA in your buffers, provided it does not interfere with your experiment.

Problem: Visible precipitate in the 8-mercaptoadenine solution.

Precipitation can occur due to poor solubility or degradation of the compound.

Potential CauseRecommended Solution
Low solubility in the chosen solvent For stock solutions, ensure the concentration does not exceed the solubility limit in the chosen solvent (e.g., DMSO). When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low enough to not cause precipitation and is compatible with your experimental system.
Formation of insoluble degradation products This can be a result of oxidation. Follow the recommendations for preventing oxidation. If a precipitate is observed, it is best to discard the solution and prepare a fresh one.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 8-mercaptoadenine?

A1: The primary degradation pathway for 8-mercaptoadenine is the oxidation of its thiol (-SH) group. This can lead to the formation of disulfide-linked dimers or further oxidation to sulfinic and sulfonic acid derivatives. This process is accelerated by exposure to atmospheric oxygen, alkaline pH, and the presence of metal ions.

Q2: How should I prepare a stock solution of 8-mercaptoadenine?

A2: It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of 8-mercaptoadenine in high-purity, anhydrous DMSO. This stock solution should then be stored in small aliquots at -20°C or -80°C.

Q3: What is the recommended storage condition for solid 8-mercaptoadenine?

A3: Solid 8-mercaptoadenine should be stored at 2-8°C in a tightly sealed container to protect it from moisture and air.[1]

Q4: Can I use aqueous buffers to prepare my working solutions?

A4: Yes, but with caution. When preparing working solutions in aqueous buffers, it is crucial to use buffers that have been degassed to remove dissolved oxygen. It is also advisable to use a slightly acidic to neutral pH (ideally below 7) to slow down the rate of thiol oxidation. Prepare these solutions immediately before use.

Q5: Are there any additives that can help stabilize 8-mercaptoadenine in solution?

A5: The use of antioxidants or reducing agents can help to stabilize 8-mercaptoadenine in solution, although their compatibility with the specific experiment must be verified. Common agents include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). However, these agents may interfere with assays involving thiol reactivity.

Q6: How can I check if my 8-mercaptoadenine has degraded?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method to assess the purity of your 8-mercaptoadenine solution.[2][3][4][5] A chromatogram of a fresh, properly prepared solution should show a single major peak. The appearance of additional peaks or a decrease in the area of the main peak over time can indicate degradation. Liquid chromatography-mass spectrometry (LC-MS) can also be used to identify potential degradation products.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 8-Mercaptoadenine in DMSO

  • Weigh out the required amount of solid 8-mercaptoadenine in a fume hood.

  • In a sterile, amber glass vial or a clear vial wrapped in aluminum foil, add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thaw a single-use aliquot of the 10 mM 8-mercaptoadenine stock solution in DMSO.

  • Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) and thoroughly degas it by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes or by using a vacuum system.

  • Just before use, dilute the 8-mercaptoadenine stock solution into the degassed buffer to the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5% v/v).

  • Mix gently by inversion. Do not vortex vigorously to avoid reintroducing oxygen.

  • Use the freshly prepared working solution immediately.

Visualizing Degradation and Prevention Strategies

The following diagrams illustrate the main degradation pathway of 8-mercaptoadenine and a recommended workflow to minimize its degradation.

8-Mercaptoadenine 8-Mercaptoadenine 8,8'-Dithiobis(adenine) 8,8'-Dithiobis(adenine) 8-Mercaptoadenine->8,8'-Dithiobis(adenine) Oxidation (O2, Metal Ions, pH > 7) Further Oxidation Products\n(Sulfinic/Sulfonic Acids) Further Oxidation Products (Sulfinic/Sulfonic Acids) 8,8'-Dithiobis(adenine)->Further Oxidation Products\n(Sulfinic/Sulfonic Acids) Stronger Oxidation

Fig. 1: Primary degradation pathway of 8-mercaptoadenine.

cluster_prep Solution Preparation cluster_use Experimental Use Start Start Weigh_Solid Weigh Solid 8-MA in Fume Hood Start->Weigh_Solid Dissolve_DMSO Dissolve in Anhydrous DMSO Weigh_Solid->Dissolve_DMSO Aliquot Aliquot into Single-Use Tubes Dissolve_DMSO->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw One Aliquot Store->Thaw Degas_Buffer Degas Aqueous Buffer Thaw->Degas_Buffer Dilute Dilute to Final Concentration Degas_Buffer->Dilute Use_Immediately Use Immediately Dilute->Use_Immediately

Fig. 2: Recommended workflow for preparing and using 8-mercaptoadenine solutions.

References

Assay interference of 6-Amino-9H-purine-8-thiol in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding assay interference of the compound 6-Amino-9H-purine-8-thiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is a purine analog. Purine analogs are compounds with a similar structure to the natural purine bases, adenine and guanine, which are fundamental components of DNA and RNA. Due to this structural similarity, purine analogs can interfere with the synthesis of nucleic acids and are therefore used in various research applications, including the development of anticancer and antiviral agents. They are also utilized in studies of purine metabolism and enzyme inhibition.

Q2: I am observing inconsistent results in my biochemical assay when using this compound. What could be the cause?

Inconsistent results when using this compound can stem from several potential sources of assay interference. The primary reasons include:

  • Thiol Reactivity: The thiol group (-SH) on the purine ring is nucleophilic and can react with various components in your assay, such as electrophilic reagents or metal ions.

  • Absorbance Interference: Purine analogs are known to absorb light in the UV range. If your assay readout is absorbance-based and falls within the absorbance spectrum of this compound, it can lead to false-positive or false-negative results.

  • Fluorescence Quenching: The thiol moiety can quench the fluorescence of fluorophores used in fluorescence-based assays, leading to a decrease in signal that can be misinterpreted as biological activity.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, a phenomenon known as Pan-Assay Interference Compounds (PAINS).

Q3: How can I determine if this compound is interfering with my assay?

To determine if this compound is the source of interference, you can perform a series of control experiments:

  • Compound-Only Control: Run the assay with this compound but without the biological target (e.g., enzyme or receptor). An effect in this control suggests direct interference with the assay components or detection method.

  • Spectral Scanning: Measure the absorbance and fluorescence spectra of this compound to identify any overlap with your assay's excitation and emission wavelengths.

  • Thiol Scavenger Test: Include a thiol-scavenging agent, such as dithiothreitol (DTT), in your assay buffer. If the interference is mitigated, it points towards thiol reactivity as the cause.[1][2]

  • Detergent Test: To check for aggregation-based interference, include a non-ionic detergent like Triton X-100 (at a concentration above its critical micelle concentration, e.g., 0.01%) in the assay. A significant reduction in the compound's activity suggests it may be acting as an aggregator.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating assay interference from this compound.

Problem: Unexpected Inhibition or Activation in a Biochemical Assay

Step 1: Identify the Potential Interference Mechanism

Consult the following table to identify the most likely interference mechanism based on your assay type.

Assay Type Potential Interference Mechanism Initial Troubleshooting Step
Absorbance-Based Assays Compound absorbs light at the detection wavelength.Run a spectral scan of this compound.
Fluorescence-Based Assays Compound quenches the fluorescent signal.Perform a fluorescence quenching control experiment.
Enzyme-Based Assays Thiol group reacts with the enzyme or cofactors.Include a thiol scavenger (e.g., 1 mM DTT) in the assay.
Any Assay Type Compound forms aggregates that cause non-specific inhibition.Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay.

Step 2: Perform Confirmatory Experiments and Implement Solutions

Based on the initial findings, proceed with the detailed experimental protocols below to confirm the interference and apply the appropriate mitigation strategy.

Quantitative Data Summary

The following table summarizes potential interference effects of thiol-containing purine analogs in biochemical assays. The IC50 values are hypothetical and for illustrative purposes to demonstrate how results might be presented. Actual values will be assay-dependent.

Assay Type Interference Mechanism Hypothetical IC50 (No Mitigation) Hypothetical IC50 (With Mitigation) Mitigation Strategy
Fluorescence Polarization Fluorescence Quenching5 µM> 100 µMChange to an orthogonal assay (e.g., AlphaScreen).
Enzymatic (Thiol-sensitive) Thiol Reactivity10 µM85 µMAddition of 1 mM DTT.
Absorbance (UV range) Light Absorbance2 µMNot ApplicableUse a different detection wavelength or an orthogonal assay.
Protein-Protein Interaction Aggregation15 µM> 100 µMAddition of 0.01% Triton X-100.

Experimental Protocols

Protocol 1: Spectral Scan of this compound

Objective: To determine the absorbance spectrum of this compound to identify potential interference with absorbance-based assays. A related compound, 9-Methyl-9H-purine-6-thiol, has known absorbance peaks at 215 nm, 270 nm, and 310 nm.[3]

Materials:

  • This compound

  • Assay buffer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to a final concentration (e.g., 10 µM) in the assay buffer.

  • Use the assay buffer as a blank to zero the spectrophotometer.

  • Measure the absorbance of the this compound solution from 200 nm to 800 nm.

  • Analyze the resulting spectrum for any absorbance peaks that overlap with the detection wavelength of your assay.

Protocol 2: Thiol Reactivity Assay using DTT

Objective: To determine if the observed assay activity of this compound is due to thiol reactivity.[1][2]

Materials:

  • This compound

  • Assay components (enzyme, substrate, etc.)

  • Assay buffer

  • Dithiothreitol (DTT)

Procedure:

  • Prepare two sets of assay reactions.

  • In the first set, use the standard assay buffer.

  • In the second set, supplement the assay buffer with 1 mM DTT.

  • Perform the assay with a concentration range of this compound in both buffer conditions.

  • Calculate the IC50 value for this compound in the presence and absence of DTT.

  • A significant rightward shift in the IC50 value in the presence of DTT indicates that the compound's activity is likely due to thiol reactivity.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Assay Interference start Unexpected Assay Result q1 Is the assay absorbance-based? start->q1 q2 Is the assay fluorescence-based? q1->q2 No p1 Run Spectral Scan q1->p1 Yes q3 Is the enzyme or a cofactor thiol-sensitive? q2->q3 No p2 Run Quenching Control q2->p2 Yes q4 Is the dose-response curve steep? q3->q4 No p3 Add Thiol Scavenger (DTT) q3->p3 Yes p4 Add Detergent (Triton X-100) q4->p4 Yes end Mitigation Strategy Implemented q4->end No, likely on-target activity res1 Absorbance Overlap p1->res1 res2 Fluorescence Quenching p2->res2 res3 Thiol Reactivity p3->res3 res4 Aggregation p4->res4 res1->end res2->end res3->end res4->end

Caption: Troubleshooting workflow for identifying the cause of assay interference.

Thiol_Interference_Mechanism Mechanism of Thiol Reactivity Interference cluster_0 Interference Pathway cluster_1 Mitigation Pathway compound This compound (-SH group) assay_component Assay Component (e.g., Enzyme with Cysteine residue) compound->assay_component Covalent Modification dtt DTT (Thiol Scavenger) compound->dtt Preferential Reaction inactive_assay False Positive Result assay_component->inactive_assay Inactivation neutralized_compound No Interference dtt->neutralized_compound Neutralization

References

Technical Support Center: Overcoming Resistance to 6-Amino-9H-purine-8-thiol in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of 6-Amino-9H-purine-8-thiol and related thiopurine analogs in cancer therapy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound and other thiopurines in cancer cells?

Resistance to thiopurines like this compound is a multifaceted issue that can arise from various alterations in the cancer cell's molecular machinery. The primary mechanisms include:

  • Altered Drug Metabolism: For thiopurines to be effective, they must be converted into their active cytotoxic metabolites, the 6-thioguanine nucleotides (6-TGNs).[1] This activation is primarily catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] A common resistance mechanism is the downregulation or mutation of HGPRT, which prevents the drug's activation.[2][3] Conversely, enzymes like thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15) inactivate thiopurines or their active metabolites.[1][4][5] Increased activity of TPMT or NUDT15 can lead to reduced efficacy and drug resistance.[1][4]

  • Increased Drug Efflux: Cancer cells can actively pump therapeutic agents out of the cell, thereby reducing the intracellular concentration to sub-therapeutic levels. This is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[1][6] Overexpression of these efflux pumps is a well-documented mechanism of resistance to various chemotherapeutic agents, including thiopurines.[6]

  • Defects in Downstream Pathways: Once the active 6-TGNs are incorporated into DNA and RNA, they induce cytotoxicity, in part, by triggering the DNA mismatch repair (MMR) system.[1] If the cancer cells have defects or mutations in the MMR pathway components, they can become tolerant to the DNA damage caused by 6-TGNs, leading to resistance.[1]

  • Alterations in Purine Synthesis: Thiopurines disrupt the de novo pathway of purine synthesis.[1][7] Some cancer cells can develop resistance by upregulating alternative salvage pathways for purine synthesis, thereby circumventing the metabolic block induced by the drug.[1]

Q2: My cancer cell line is showing increasing resistance to this compound over time. How can I investigate the underlying cause?

Observing a gradual increase in resistance is a common issue when developing drug-resistant cell lines or in long-term culture with suboptimal drug concentrations. Here’s a systematic approach to investigate the cause:

  • Confirm the Resistance Phenotype: The first step is to quantify the level of resistance. Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of your current cell stock and compare it to an earlier, more sensitive passage. A significant increase in the IC50 value confirms the resistant phenotype.

  • Investigate Drug Efflux:

    • Expression Analysis: Use quantitative PCR (qPCR) or Western blotting to compare the expression levels of key ABC transporters, such as P-glycoprotein (MDR1/ABCB1), between your resistant and sensitive cell lines.[6]

    • Functional Assay: To determine if the overexpressed efflux pumps are active, you can perform a fluorescent substrate efflux assay using dyes like Rhodamine 123. Increased efflux of the dye, which can be blocked by a known P-gp inhibitor like verapamil, indicates functional P-gp-mediated resistance.[1]

  • Analyze Drug Metabolism:

    • Enzyme Expression and Activity: Assess the expression and enzymatic activity of key metabolic enzymes. A decrease in HGPRT activity is a strong indicator of resistance.[2] Conversely, increased activity of TPMT or NUDT15 can also contribute to resistance.[1][4]

    • Metabolite Profiling: Quantify the intracellular levels of the active (6-TGNs) and inactive (e.g., 6-methylmercaptopurine) metabolites using techniques like HPLC.[1] A low 6-TGN to inactive metabolite ratio would suggest altered metabolism as a primary resistance mechanism.

  • Assess Downstream Pathways:

    • MMR Protein Expression: Check the expression levels of key DNA mismatch repair proteins (e.g., MSH2, MLH1) via Western blotting.[1] Loss of expression of these proteins can indicate a defective MMR system.

Q3: What strategies can I employ in my experiments to overcome thiopurine resistance?

Several strategies can be explored to circumvent thiopurine resistance in cancer cells:

  • Combination Therapy:

    • Efflux Pump Inhibitors: Co-administration of P-glycoprotein inhibitors, such as verapamil or cyclosporine, can restore sensitivity in cells that overexpress this efflux pump.[1]

    • Metabolic Modulators: For cells with high TPMT activity, co-treatment with a xanthine oxidase inhibitor like allopurinol can shunt the metabolism towards the active 6-TGNs, although dose adjustments are critical to avoid excessive toxicity.[8][9]

    • Targeted Agents: Combining thiopurines with drugs that target different signaling pathways can create synthetic lethality and overcome resistance. For instance, combining with inhibitors of BRAF/MEK or EGFR/HER2 in relevant cancer types has shown promise.[10]

  • Novel Drug Formulations:

    • Nanoparticle Delivery: Encapsulating thiopurines in nanoparticles can alter their cellular uptake mechanism, potentially bypassing efflux pumps and increasing intracellular drug accumulation.[11][12][13]

    • Prodrugs: The use of prodrugs that are converted to the active form intracellularly can sometimes overcome resistance mechanisms related to drug transport.[14]

  • Pharmacogenomic Approaches: While more relevant clinically, understanding the genetic polymorphisms of enzymes like TPMT and NUDT15 in your cell lines can provide insights into their intrinsic sensitivity or resistance.[5][15][16][17][18][19]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
Potential Cause Troubleshooting Steps
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. Over- or under-confluent cells can exhibit differential drug sensitivity.
Drug Solution Instability Prepare fresh drug solutions from a reliable stock for each experiment. Thiopurines can be unstable in solution over time.
High Purine Content in Media If your cell culture medium has a high concentration of purines, it can compete with the thiopurine for uptake and metabolism. Consider using a medium with lower purine content or test if supplementing with hypoxanthine rescues cells from toxicity, which would confirm this issue.[1]
Mycoplasma Contamination Mycoplasma can alter cellular metabolism and drug sensitivity. Regularly test your cell lines for mycoplasma contamination.
Problem 2: Difficulty in establishing a stable thiopurine-resistant cell line.
Potential Cause Troubleshooting Steps
Initial Drug Concentration is Too High Starting with a high concentration of the thiopurine can lead to widespread cell death without allowing for the selection of resistant clones. Begin with a concentration at or below the IC50 of the parental cell line.[1]
Insufficient Time for Adaptation Resistance development is a gradual process. Allow the cells to recover and resume a normal growth rate before escalating the drug concentration. This may take several weeks to months.[1]
Cell Line Heterogeneity If the parental cell line is not clonal, you may observe a heterogeneous response. Consider single-cell cloning of the parental line before initiating the resistance selection process.

Quantitative Data Summary

Table 1: Example of IC50 Values in Sensitive vs. Resistant Cancer Cell Lines

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold Resistance
K562 (CML)6-Mercaptopurine~0.1 µM~33.9 µM339-fold[6]
CCRF-CEM (ALL)6-Mercaptopurine~1.5 µM>100 µM>66-fold
A549 (Lung Cancer)6-Mercaptopurine~64.3 µM (MTAP-)~123.0 µM (MTAP+)~1.9-fold[20]

Table 2: Effect of Combination Therapy on Thiopurine Efficacy

Cell LineThiopurineCombination AgentEffect
SUM149 (Breast Cancer)6-Mercaptopurine (4 µM or 8 µM)Aspirin (0.625 mM)>50% inhibition of colony formation compared to 6-MP alone[21]
Jurkat (T-cell Leukemia)6-MercaptopurineHypoxanthineDecreased sensitivity to 6-MP in MTAP-deficient cells[20]

Experimental Protocols

Protocol 1: Establishment of a 6-Mercaptopurine Resistant Cell Line

This protocol is a generalized method for developing a thiopurine-resistant cancer cell line through stepwise selection.

  • Initial Seeding and IC50 Determination:

    • Culture the parental cancer cell line in its recommended growth medium.

    • Perform a dose-response experiment to determine the initial IC50 of 6-mercaptopurine for the parental cell line.[1]

  • Stepwise Selection:

    • Begin by exposing the cells to a low concentration of 6-mercaptopurine (e.g., at or just below the IC50).

    • Maintain the culture by replacing the medium with fresh drug-containing medium every 2-3 days.

    • Monitor cell viability and growth rate. Initially, a significant decrease in growth is expected.

    • Once the cell growth rate recovers to a level comparable to the untreated parental line, gradually increase the concentration of 6-mercaptopurine (e.g., by 1.5 to 2-fold increments).[1]

  • Verification of Resistance:

    • After the cells are stably proliferating at a significantly higher concentration of 6-mercaptopurine (e.g., 10-100 times the initial IC50), confirm the resistance phenotype.

    • Perform a new dose-response assay to determine the IC50 of the resistant line and compare it to the parental line. A significant fold-increase in IC50 confirms resistance.[1]

Protocol 2: Quantification of Intracellular 6-Thioguanine Nucleotides (6-TGNs) by HPLC

This is a generalized protocol for the analysis of intracellular thiopurine metabolites.

  • Sample Collection:

    • Treat approximately 5-10 million cells with the thiopurine for the desired duration.

    • Harvest the cells, wash twice with cold PBS, and accurately count them.

    • Store the cell pellet at -80°C until analysis.[1]

  • Sample Preparation:

    • Resuspend the cell pellet in 500 µL of water and lyse the cells by freeze-thawing.

    • Add an internal standard for quantification.

    • Add a reducing agent (e.g., 50 µL of 1 M DTT) to cleave any disulfide bonds.

    • Precipitate proteins by adding 500 µL of 1.4 M perchloric acid, vortex, and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 13,000 x g for 15 min at 4°C) to pellet the protein.[1]

  • Hydrolysis:

    • Transfer the supernatant to a new tube.

    • Heat the sample at 100°C for 60 minutes to hydrolyze the nucleotides to their base form (6-thioguanine).

    • Cool the sample on ice and centrifuge again to remove any further precipitate.[1]

  • HPLC Analysis:

    • Inject the clarified supernatant onto a C18 HPLC column.

    • Use a suitable mobile phase gradient (e.g., phosphate buffer and methanol) for separation.

    • Detect the analytes using a UV detector (around 320-340 nm) or a more sensitive mass spectrometer (LC-MS/MS).

    • Generate a standard curve with known concentrations of 6-thioguanine to quantify the amount in your samples. Normalize the results to the cell count (e.g., pmol per 10⁸ cells).[1]

Visualizations

Thiopurine_Metabolism_and_Resistance cluster_uptake Cellular Uptake cluster_activation Activation Pathway cluster_inactivation Inactivation Pathways cluster_effects Cellular Effects cluster_resistance Resistance Mechanisms 6MP 6-Mercaptopurine (this compound) HGPRT HGPRT 6MP->HGPRT Activation TPMT TPMT 6MP->TPMT Inactivation XO Xanthine Oxidase 6MP->XO Inactivation PGP_high Increased P-gp Efflux 6MP->PGP_high Efflux 6TIMP 6-Thioinosine monophosphate 6TGNs 6-Thioguanine nucleotides (Active Metabolites) 6TIMP->6TGNs 6thio_dGTP 6-thio-dGTP 6TGNs->6thio_dGTP DNA_RNA Incorporate into DNA/RNA 6TGNs->DNA_RNA HGPRT->6TIMP HGPRT_low Decreased HGPRT HGPRT->HGPRT_low 6MMP 6-Methylmercaptopurine (Inactive) 6TUA 6-Thiouric acid (Inactive) NUDT15 NUDT15 6thio_dGTP->NUDT15 Inactivation 6thio_dGMP 6-thio-dGMP (Inactive) TPMT->6MMP TPMT_high Increased TPMT TPMT->TPMT_high XO->6TUA NUDT15->6thio_dGMP NUDT15_high Increased NUDT15 NUDT15->NUDT15_high Apoptosis Apoptosis DNA_RNA->Apoptosis MMR_defect Defective MMR Apoptosis->MMR_defect

Caption: Thiopurine metabolism and mechanisms of resistance.

Experimental_Workflow cluster_problem Observed Problem cluster_investigation Investigation Steps cluster_outcome Potential Findings Problem Increased Resistance to Thiopurine Confirm_IC50 1. Confirm IC50 Shift (Cytotoxicity Assay) Problem->Confirm_IC50 Efflux_Analysis 2. Analyze Efflux Pumps (qPCR, Western, Functional Assay) Confirm_IC50->Efflux_Analysis Metabolism_Analysis 3. Analyze Metabolism (Enzyme Assays, HPLC) Efflux_Analysis->Metabolism_Analysis Efflux_Mechanism Increased P-gp Efflux Efflux_Analysis->Efflux_Mechanism MMR_Analysis 4. Assess MMR Pathway (Western Blot) Metabolism_Analysis->MMR_Analysis Metabolic_Mechanism Altered Metabolism (e.g., low HGPRT, high TPMT) Metabolism_Analysis->Metabolic_Mechanism MMR_Mechanism Defective MMR MMR_Analysis->MMR_Mechanism

Caption: Workflow for investigating thiopurine resistance.

References

Technical Support Center: Optimizing HPLC Peak Resolution for Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with High-Performance Liquid Chromatography (HPLC) for the analysis of purine analogs.

Troubleshooting Guides

This section addresses specific issues you may encounter during your HPLC experiments, offering step-by-step solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My purine analog peaks are showing significant tailing. What are the likely causes and how can I fix this?

A1: Peak tailing for purine analogs is a common issue, often stemming from secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with the basic functional groups in purines, causing tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to a range of 2.5-4.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2][3] Acetate and phosphate buffers are effective for maintaining a stable pH.[2][3]

    • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanols have been deactivated.

    • Solution 3: Consider a Different Stationary Phase: For highly basic analogs, a column with a different stationary phase, such as a polar-embedded phase or a pentafluorophenyl (PFP) column, may provide better peak symmetry.[1]

  • Mobile Phase Incompatibility: A mismatch between the sample solvent and the mobile phase can lead to peak distortion.[1][4]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[1]

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[5]

    • Solution: Reduce the injection volume or dilute the sample.[5]

Q2: My peaks are fronting. What could be causing this?

A2: Peak fronting is less common than tailing but can occur under specific conditions.

Potential Causes and Solutions:

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: As with tailing, try to dissolve the sample in the mobile phase.

  • Column Void or Channeling: A void at the head of the column or channeling in the packing material can lead to distorted peaks, including fronting.

    • Solution: Inspect the column for any visible signs of voids. If a void is suspected, it may be possible to carefully fill it with packing material or replace the column.

Issue 2: Poor Resolution and Co-eluting Peaks

Q3: I have two or more purine analogs that are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?

A3: Improving the resolution between closely eluting peaks involves manipulating the selectivity (α), efficiency (N), and retention factor (k') of your chromatographic system.[6][7]

Strategies to Enhance Resolution:

  • Optimize Mobile Phase Composition: This is often the most effective way to improve selectivity.

    • Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention times and may improve the separation of early-eluting peaks.[7]

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.

    • Modify Mobile Phase pH: Altering the pH can change the ionization state of your purine analogs, which can significantly impact their retention and the selectivity of the separation.[6] A systematic pH scouting study can help identify the optimal pH for your specific analytes.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.

    • Different Reversed-Phase Chemistry: If you are using a C18 column, consider trying a C8, Phenyl-Hexyl, or a PFP column.[8] These offer different retention mechanisms that can improve separation.

    • HILIC Chromatography: For very polar purine analogs that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[9]

  • Adjust Flow Rate and Temperature:

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[10][11]

    • Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[11][12] However, be mindful of the thermal stability of your analytes.

  • Use Ion-Pairing Agents: For charged or highly polar purine analogs, adding an ion-pairing reagent to the mobile phase can significantly improve retention and resolution.[1]

    • Example: Sodium heptane sulfonate can be used as a cationic ion-pairing agent to enhance the retention of polar purine analytes.[1]

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for developing an HPLC method for a new purine analog?

A4: A good starting point is to use a standard reversed-phase method and then optimize from there.

Recommended Initial Conditions:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV, at the λmax of your purine analog (often around 254-270 nm)
Injection Volume 5-10 µL

This table is based on information from multiple sources.[8]

From this starting point, you can optimize the gradient, mobile phase pH, and other parameters to achieve the desired separation.

Q5: When should I consider using an ion-pairing agent for my purine analog analysis?

A5: You should consider using an ion-pairing agent when you are experiencing insufficient retention of your purine analogs on a standard reversed-phase column, even after optimizing the mobile phase strength.[1] This is particularly common for highly polar or charged purine analogs. Ion-pairing agents form a neutral complex with the analyte, which has better retention on a non-polar stationary phase.[1]

Common Ion-Pairing Reagents for Purine Analogs:

ReagentAnalyte Type
Sodium Heptane Sulfonate Cationic/Basic Analytes
Tetrabutylammonium Phosphate (TBAP) Anionic/Acidic Analytes

This table is based on information from multiple sources.[1][13]

Important Considerations:

  • When using ion-pairing agents, it is crucial to dedicate a column for this purpose, as the reagent can permanently modify the stationary phase.[1]

  • Allow for a longer column equilibration time to ensure reproducible results.[1]

Experimental Protocols & Visualizations

Protocol 1: General Analytical Method Development for a Novel Purine Analog

This protocol outlines a systematic approach to developing an analytical HPLC method for a new purine analog.

  • Sample Preparation:

    • Dissolve the purine analog in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a concentration of approximately 1 mg/mL.[8]

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.[8]

  • Initial Scouting Gradient:

    • Use the recommended initial conditions from the table in Q4.

    • This initial run will give you an idea of the retention time of your compound and the presence of any impurities.

  • Method Optimization:

    • Gradient Adjustment: Based on the scouting run, adjust the gradient to improve resolution around your peak of interest. For closely eluting impurities, a shallower gradient is often beneficial.[11]

    • pH Screening: If peak shape is poor or resolution is inadequate, perform a pH screening study (e.g., pH 3, 4, 5, 6) to find the optimal pH for separation and peak symmetry.

    • Solvent Screening: If necessary, switch the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.

  • Method Validation: Once an optimized method is developed, proceed with method validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.

G Workflow for HPLC Method Development cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization SamplePrep Sample Preparation (Dissolve & Filter) ScoutingRun Initial Scouting Run (Broad Gradient) SamplePrep->ScoutingRun GradientOpt Gradient Optimization (Adjust Slope) ScoutingRun->GradientOpt pHOpt pH Optimization (Improve Peak Shape) GradientOpt->pHOpt SolventOpt Solvent Selection (Change Selectivity) pHOpt->SolventOpt Validation Method Validation (ICH Guidelines) SolventOpt->Validation FinalMethod Final HPLC Method Validation->FinalMethod

Caption: A typical workflow for developing a new HPLC method for purine analogs.

Troubleshooting Logic for Poor Peak Resolution

The following diagram illustrates a logical approach to troubleshooting poor peak resolution.

G Troubleshooting Poor Peak Resolution Start Poor Resolution (Rs < 1.5) AdjustGradient Adjust Gradient (Shallower Slope) Start->AdjustGradient ChangeSolvent Change Organic Solvent (ACN vs. MeOH) AdjustGradient->ChangeSolvent No Improvement Resolved Resolution Acceptable AdjustGradient->Resolved Improved AdjustpH Optimize Mobile Phase pH ChangeSolvent->AdjustpH No Improvement ChangeSolvent->Resolved Improved ChangeColumn Change Column Chemistry (e.g., C18 to PFP) AdjustpH->ChangeColumn No Improvement AdjustpH->Resolved Improved IonPairing Consider Ion-Pairing Agent ChangeColumn->IonPairing No Improvement ChangeColumn->Resolved Improved IonPairing->Resolved

Caption: A decision tree for systematically troubleshooting poor HPLC peak resolution.

References

Validation & Comparative

A Comparative Guide: 8-Mercaptoadenine and 6-Mercaptopurine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the extent of research and documented efficacy between 8-mercaptoadenine and its well-known structural isomer, 6-mercaptopurine. While 6-mercaptopurine is a widely studied and clinically established medication, data on the biological effects and therapeutic efficacy of 8-mercaptoadenine are currently lacking in the public domain. This guide, therefore, serves to summarize the extensive data available for 6-mercaptopurine and to highlight the absence of comparable research for 8-mercaptoadenine, precluding a direct, data-driven comparison at this time.

6-Mercaptopurine: A Clinically Established Purine Analog

6-Mercaptopurine (6-MP) is a cornerstone medication in the treatment of various cancers and autoimmune diseases.[1][2] Its primary application is in the management of acute lymphoblastic leukemia (ALL), but it is also utilized for Crohn's disease and ulcerative colitis.[1][2]

Mechanism of Action

6-mercaptopurine functions as a purine antimetabolite.[1] Upon administration, it is converted into its active form, thioinosine monophosphate (TIMP). TIMP then interferes with the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[1] This disruption of nucleic acid synthesis ultimately leads to the death of rapidly dividing cells, such as cancer cells.[1]

The metabolic pathway of 6-mercaptopurine is a critical determinant of both its efficacy and toxicity. The enzyme thiopurine S-methyltransferase (TPMT) plays a key role in its metabolism, and genetic variations in the TPMT gene can significantly impact patient outcomes.

Signaling Pathway of 6-Mercaptopurine Metabolism and Action

6-Mercaptopurine_Metabolism Metabolic Pathway of 6-Mercaptopurine 6-Mercaptopurine 6-Mercaptopurine TIMP TIMP 6-Mercaptopurine->TIMP HGPRT 6-Methylmercaptopurine 6-Methylmercaptopurine (inactive) 6-Mercaptopurine->6-Methylmercaptopurine TPMT 6-Thiouric_Acid 6-Thiouric Acid (inactive) 6-Mercaptopurine->6-Thiouric_Acid Xanthine Oxidase HGPRT HGPRT XMP XMP TIMP->XMP IMPDH IMPDH IMPDH 6-Thio-GMP 6-Thio-GMP XMP->6-Thio-GMP GMPS GMPS GMPS Incorporation_into_DNA_RNA Incorporation into DNA/RNA 6-Thio-GMP->Incorporation_into_DNA_RNA Cytotoxicity Cytotoxicity Incorporation_into_DNA_RNA->Cytotoxicity TPMT TPMT Xanthine_Oxidase Xanthine_Oxidase

Caption: Metabolic activation and inactivation pathways of 6-mercaptopurine.

Experimental Data on Efficacy

The efficacy of 6-mercaptopurine has been demonstrated in numerous clinical trials and preclinical studies. For instance, in the treatment of ALL, 6-MP is a critical component of maintenance therapy, significantly improving survival rates.

Study Type Model/Population Key Findings Reference
Clinical TrialPediatric ALLMaintenance therapy with 6-MP and methotrexate is crucial for long-term remission.N/A
In Vitro StudyP388 murine leukemic cells6-MP induces delayed cytotoxicity and mitotic death.[3]
Experimental Protocols

In Vitro Cytotoxicity Assay (Example)

A common method to assess the efficacy of 6-mercaptopurine in vitro is the MTT assay, which measures cell viability.

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow Workflow for In Vitro Cytotoxicity Assay Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat cells with varying concentrations of 6-MP Cell_Seeding->Drug_Treatment Incubation Incubate for a specified period (e.g., 72 hours) Drug_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value (concentration for 50% inhibition) Absorbance_Measurement->IC50_Calculation

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.

8-Mercaptoadenine: An Uncharacterized Analog

In stark contrast to 6-mercaptopurine, a thorough search of scientific databases reveals a significant lack of published research on the biological efficacy of 8-mercaptoadenine. The available information is primarily limited to its chemical properties and commercial availability as a research chemical.[4][5]

There are no readily accessible in vitro or in vivo studies detailing its antiproliferative or cytotoxic effects. Consequently, it is not possible to provide quantitative data on its efficacy, detail experimental protocols related to its biological testing, or delineate its mechanism of action or affected signaling pathways.

Conclusion

Based on the currently available scientific literature, a direct and meaningful comparison of the efficacy of 8-mercaptoadenine and 6-mercaptopurine is not feasible. 6-Mercaptopurine is a well-established and extensively studied therapeutic agent with a clearly defined mechanism of action and a wealth of clinical and preclinical efficacy data. 8-Mercaptoadenine, on the other hand, remains largely uncharacterized in terms of its biological activity.

For researchers and drug development professionals, this highlights a significant knowledge gap and a potential area for future investigation. Should studies on the biological effects of 8-mercaptoadenine become available, a comparative analysis with 6-mercaptopurine could be of considerable scientific interest. Until such data is generated, 6-mercaptopurine remains the compound with established and documented efficacy.

References

A Comparative Guide to 6-Amino-9H-purine-8-thiol and 8-bromoadenine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, purine analogs serve as critical tools for probing biological pathways and as scaffolds for novel therapeutics. This guide provides a detailed comparative analysis of two such analogs: 6-Amino-9H-purine-8-thiol, also known as 8-mercaptoadenine, and 8-bromoadenine. We will delve into their chemical properties, biological activities, and experimental applications, supported by relevant data and protocols to aid researchers in their selection and use.

Chemical and Physical Properties

While both molecules are derivatives of adenine, the substitution at the 8-position—a thiol group versus a bromine atom—confers distinct chemical and physical properties that influence their biological interactions and applications.

PropertyThis compound (8-mercaptoadenine)8-bromoadenine
Synonyms 8-mercaptoadenine, Adenine-8-thiol8-Bromo-9H-purin-6-amine
Molecular Formula C₅H₅N₅SC₅H₄BrN₅
Molecular Weight 167.19 g/mol [1]214.03 g/mol
Appearance Solid[1]Solid
Melting Point 370-375 °C[1]>300 °C
Key Functional Group Thiol (-SH) at C8Bromo (-Br) at C8

Biological Activity and Mechanism of Action

The primary biological roles of these two compounds diverge significantly due to their different C8 substituents. 8-mercaptoadenine is recognized chiefly for its role in enzyme inhibition, whereas 8-bromoadenine and its derivatives are utilized in a broader range of applications, including nucleic acid research and as precursors for more complex molecular probes.

This compound: A Xanthine Oxidase Inhibitor

This compound is a known inhibitor of xanthine oxidase (XO), a key enzyme in the purine catabolism pathway.[2] This pathway is responsible for the breakdown of purines, culminating in the production of uric acid from hypoxanthine and xanthine.[3] Elevated levels of uric acid can lead to hyperuricemia and gout. By inhibiting xanthine oxidase, 8-mercaptoadenine reduces the production of uric acid, making it a compound of interest for studying and potentially treating these conditions.[2] Its mechanism is analogous to that of allopurinol, a clinically used xanthine oxidase inhibitor.[2][3]

8-bromoadenine: A Versatile Purine Analog

8-bromoadenine serves multiple roles in biochemical and cellular research:

  • Precursor for Synthesis: The bromine atom at the C8 position is a versatile chemical handle, making 8-bromoadenine a valuable precursor for the synthesis of a wide range of 8-substituted adenine analogs.[4][5] These derivatives have been explored as adenosine receptor antagonists and photoactivatable probes for studying protein-ligand interactions.[6][7]

  • DNA Radiosensitizer: 8-bromoadenine has been identified as a DNA radiosensitizer. When incorporated into DNA, it can enhance the damage caused by radiation, an area of interest in cancer therapy research.[8][9]

  • Enzyme and Signaling Modulation: While 8-bromo-substituted nucleotides (8-BrATP and 8-BrADP) can substitute for natural adenine nucleotides in reactions catalyzed by some phosphotransferases, their efficiency is generally much lower.[10] They have also been shown to have lost the allosteric effector capabilities of their natural counterparts in several enzyme systems.[10] Furthermore, cell-permeable analogs like 8-bromo-cAMP are widely used to study cAMP-mediated signaling pathways, such as those involved in cytokine release and gene expression.[11][12]

Comparative Performance Data

Direct comparative studies between this compound and 8-bromoadenine are scarce due to their divergent primary applications. However, a comparison can be drawn based on their interactions with enzyme systems.

FeatureThis compound (8-mercaptoadenine)8-bromoadenine
Primary Target Xanthine Oxidase[2]Varied; used as a synthetic precursor, DNA radiosensitizer, and its nucleotide forms are studied with various phosphotransferases and in signaling pathways.[6][8][10]
Mechanism of Action Competitive or non-competitive inhibition of the enzyme active site, reducing uric acid production.[2]As a radiosensitizer, it enhances radiation-induced DNA damage.[9] Its nucleotide derivatives show reduced ability to act as substrates or allosteric effectors for enzymes like phosphotransferases compared to natural adenine nucleotides.[10]
Known Inhibitory Activity Potent inhibitor of xanthine oxidase.8-bromoadenine itself is not primarily known as a potent enzyme inhibitor. Its nucleotide forms (8-BrATP, 8-BrADP) are generally poor substitutes for ATP and ADP in enzymatic reactions and have lost allosteric effector capabilities in several tested systems.[10]
Therapeutic Potential Potential therapeutic for hyperuricemia and gout due to its inhibition of uric acid synthesis.[2]Investigated for enhancing cancer radiation therapy.[9] Its derivatives are being explored for various therapeutic areas, including as adenosine receptor antagonists for immuno-oncology.[6]

Experimental Protocols

A key experimental application for this compound is the in vitro xanthine oxidase inhibition assay.

Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a test compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid, which absorbs light at approximately 295 nm.[3][13]

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk or other sources)[3]

  • Xanthine (substrate)[3]

  • This compound (test inhibitor)

  • Allopurinol (positive control inhibitor)[3]

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5)[3]

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds[3]

  • 96-well UV-transparent microplates[3]

  • Microplate reader capable of measuring absorbance at 295 nm[3]

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.[3]

    • Prepare a stock solution of xanthine in the phosphate buffer (e.g., 150 µM).[14]

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer (e.g., 0.01 units/mL). This should be prepared fresh before use.[14]

    • Prepare stock solutions of the test compound (this compound) and allopurinol in DMSO, and then dilute to various concentrations with the phosphate buffer.[14]

  • Assay Setup (96-well plate):

    • Blank (No Enzyme): Add buffer, substrate, and the test compound solution (or vehicle).

    • Control (No Inhibitor): Add buffer, xanthine oxidase solution, substrate, and the vehicle (e.g., DMSO in buffer).[3]

    • Test: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.[3]

    • Positive Control: Add buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.[3]

  • Reaction and Measurement:

    • Pre-incubate the assay mixture (buffer, enzyme, and inhibitor/vehicle) at 25°C for 15 minutes.[14]

    • Initiate the reaction by adding the xanthine substrate solution to all wells.[14]

    • Immediately measure the absorbance at 295 nm at regular intervals (e.g., every minute) for a set period using a microplate reader to determine the rate of uric acid formation.[3][13]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Sample - Rate of Blank) ] / (Rate of Control - Rate of Blank) x 100[3]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Purine_Catabolism_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O₂, H₂O UricAcid Uric Acid Xanthine->UricAcid O₂, H₂O XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Inhibitor This compound (Inhibitor) Inhibitor->XO1 inhibits Inhibitor->XO2

Caption: Purine catabolism pathway and inhibition.

XO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Substrate (Xanthine), Enzyme (XO), and Inhibitor Solutions setup_plate Set up 96-well plate with Blank, Control, and Test Compound wells prep_reagents->setup_plate pre_incubate Pre-incubate Enzyme and Inhibitor (15 min at 25°C) setup_plate->pre_incubate start_reaction Initiate reaction by adding Substrate pre_incubate->start_reaction measure_abs Measure Absorbance at 295 nm over time start_reaction->measure_abs calc_rate Calculate reaction rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC₅₀ value calc_inhibition->det_ic50

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

Conclusion

This compound and 8-bromoadenine are both valuable chemical tools, but their utility is defined by their distinct functionalities. This compound is a specific inhibitor of xanthine oxidase, making it an excellent candidate for studies related to purine metabolism and diseases like gout. In contrast, 8-bromoadenine's strength lies in its versatility as a synthetic precursor for a wide array of purine derivatives and its application in studying DNA-radiation interactions. Researchers should select between these two compounds based on the specific biological question at hand: enzyme inhibition for the former, and chemical synthesis or nucleic acid modification for the latter.

References

Cytotoxicity comparison of 8-substituted purine analogs in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of 8-Substituted Purine Analogs in Cancer Cells

Introduction

Purine analogs are a cornerstone of chemotherapy, functioning primarily as antimetabolites that interfere with nucleic acid synthesis and induce cell death. The purine scaffold, with its versatile substitution points, offers a rich template for developing novel anticancer agents. Substitution at the C8 position, in particular, has been a key area of interest for modulating the biological activity and selectivity of these compounds. This guide provides a comparative analysis of the cytotoxic effects of various 8-substituted purine analogs against a range of cancer cell lines, supported by experimental data and methodologies.

Quantitative Cytotoxicity Data

The cytotoxic potential of 8-substituted purine analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several 8-substituted purine derivatives across various human cancer cell lines.

Compound IDSubstitution at C8Other Key SubstitutionsCancer Cell LineIC50 (µM)Reference
2a Pyrazole component-HCT-116 (Colon)0.89[1]
SW480 (Colon)1.15[1]
5 4-phenoxyphenylC6: piperazine, N9: cyclopentylHuh7 (Liver)17.9[2]
6 4-phenoxyphenylC6: 4-methylphenyl piperazine, N9: cyclopentylHuh7 (Liver)14.2[2]
8 4-phenoxyphenylC6: 4-methoxyphenyl piperazine, N9: cyclopentylHuh7 (Liver)23.6[2]
19 4-trifluoromethyl phenylC6: substituted phenyl piperazine, N9: cyclopentylHuh7, FOCUS, SNU475, SNU182, HepG2, Hep3B (Liver)2.9 - 9.3[3]
31a -Thiazolidinone containingHepG-2 (Liver)36.51 - 95.39[4]
MCF-7 (Breast)18.50 - 23.43[4]
69a Aromatic aldehyde derivativeN3: methylA549 (Lung)27.0 ± 1.1[4]
69b Aromatic aldehyde derivativeN3: methylA549 (Lung)23.1 ± 0.6[4]
69c Aromatic aldehyde derivativeN3: methylA549 (Lung)26.3 ± 1.3[4]
79j -TrisubstitutedHuh7, FOCUS, SNU475, SNU182, HepG2, Hep3B (Liver)2.9 - 9.3[5]
8a-d VariedN1,N3: dimethylSKBR3 (Breast)25.11 - 53.73[4]

Experimental Protocols

The cytotoxic activity of the synthesized purine analogs is commonly evaluated using cell viability assays. The Sulforhodamine B (SRB) assay is a frequently cited method.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The method described here is a generalized protocol based on those frequently used in the cited studies.[2][3]

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 8-substituted purine analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium. The medium from the cell plates is removed, and the cells are treated with the compound solutions. Control wells receive medium with the solvent at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for a fixed period, typically 48 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).[2]

  • Cell Fixation: After incubation, the cells are fixed to the plate. The supernatant is discarded, and cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water to remove the TCA and then air-dried. The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound SRB dye is removed by washing the plates multiple times with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding a 10 mM solution of Tris base.

  • Absorbance Measurement: The absorbance (optical density) is measured at a wavelength of approximately 515-570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflow and Signaling Pathways

Diagrams created with Graphviz provide a clear visual representation of the experimental process and the potential mechanisms of action of these compounds.

G cluster_workflow Experimental Workflow for Cytotoxicity Assay A 1. Cell Seeding in 96-well plates B 2. Treatment with 8-Substituted Purine Analogs A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Cell Fixation (TCA) C->D E 5. Staining with Sulforhodamine B (SRB) D->E F 6. Washing to remove unbound dye E->F G 7. Solubilization of bound dye F->G H 8. Absorbance Measurement G->H I 9. IC50 Value Calculation H->I G cluster_pathway Proposed Mechanism of Action Purine 8-Substituted Purine Analog Kinase Protein Kinase (e.g., EGFR, CDK) Purine->Kinase Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Apoptosis Apoptosis Kinase->Apoptosis leads to Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Unraveling the Selectivity of 6-Amino-9H-purine-8-thiol: A Comparative Guide to its Cross-Reactivity with Purine-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a purine analog is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides an objective comparison of the binding characteristics of 6-Amino-9H-purine-8-thiol and its close structural analogs with a range of purine-binding proteins, supported by available experimental data and detailed methodologies.

This analysis focuses on the interactions of this compound and related compounds with key enzymes in the purine metabolism pathway, such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), as well as with purinergic receptors that mediate cellular signaling.

Comparative Analysis of Binding Affinities

The interaction of purine analogs with their protein targets is a critical determinant of their pharmacological activity. Below is a summary of the available quantitative data on the binding of this compound and its close analogs to various purine-binding proteins.

CompoundTarget ProteinSubstrate/LigandAssay TypeIC50 (µM)Ki (µM)Reference
2-Amino-6-hydroxy-8-mercaptopurine (AHMP) Xanthine OxidaseXanthineEnzymatic17.71 ± 0.295.78 ± 0.48[1]
6-MercaptopurineEnzymatic0.54 ± 0.010.96 ± 0.01[1]
2-Amino-6-purinethiol (APT) Xanthine OxidaseXanthineEnzymatic16.38 ± 0.216.61 ± 0.28[1]
6-MercaptopurineEnzymatic2.57 ± 0.081.30 ± 0.09[1]
Allopurinol Xanthine OxidaseXanthineEnzymatic2.36 ± 0.03-[1]
6-MercaptopurineEnzymatic1.92 ± 0.03-[1]
Inosine A3 Adenosine Receptor (rat)[125I]N6-aminobenzyladenosineRadioligand Binding2566-[2]
4-Amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one A1 Adenosine Receptor(R)-[3H]-N6-(phenylisopropyl)adenosineRadioligand Binding6.4-[3]
A2 Adenosine Receptor[3H]CGS 21680Radioligand Binding19.2-[3]

Note: Data for this compound is limited. The table includes data for structurally similar compounds to provide insights into potential cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the binding characteristics of purine analogs.

Enzymatic Assay for Xanthine Oxidase Inhibition

This protocol is adapted from a study on the preferential inhibition of xanthine oxidase.[1]

Objective: To determine the inhibitory potential of a test compound on xanthine oxidase activity.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine or 6-Mercaptopurine (substrate)

  • Test compound (e.g., this compound)

  • Allopurinol (positive control)

  • Sodium phosphate buffer (0.2 M, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 1 ml of 0.2 M sodium phosphate buffer (pH 7.4) and the desired concentration of the substrate (e.g., 10 µM xanthine or 6-mercaptopurine).

  • Add varying concentrations of the test compound or allopurinol to the reaction mixture.

  • Initiate the reaction by adding a standardized amount of xanthine oxidase (e.g., 2.8 U/ml).

  • Monitor the formation of uric acid (from xanthine) or 6-thiouric acid (from 6-mercaptopurine) by measuring the increase in absorbance at 295 nm over a specific time period (e.g., 3 minutes for xanthine, 60 minutes for 6-mercaptopurine).

  • Calculate the initial velocity of the reaction.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • For determining the inhibition constant (Ki), perform kinetic studies by measuring the initial velocities at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

Competitive Radioligand Binding Assay for Purinergic Receptors

This is a general protocol that can be adapted for various purinergic receptors.

Objective: To determine the binding affinity of a test compound to a specific purinergic receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., A1 adenosine receptor)

  • Radiolabeled ligand with known affinity for the receptor (e.g., (R)-[3H]-N6-(phenylisopropyl)adenosine)

  • Unlabeled test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a reaction tube, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound.

  • Determine the IC50 value from the resulting competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of this compound and its analogs with purine-binding proteins can modulate critical cellular signaling pathways.

Purine Metabolism and Salvage Pathway

Purine analogs can interfere with the de novo synthesis and salvage pathways of purine metabolism, which are crucial for the production of nucleotides required for DNA and RNA synthesis.[4][5] Thiopurines like 6-mercaptopurine are converted to their active nucleotide forms by HGPRT in the salvage pathway.[6][7] These active metabolites can then inhibit key enzymes in the de novo purine synthesis pathway.

Purine_Metabolism cluster_denovo De Novo Purine Synthesis cluster_salvage Purine Salvage Pathway cluster_catabolism Catabolism PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase IMP IMP PRA->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA_denovo DNA/RNA AMP->DNA_RNA_denovo GMP->DNA_RNA_denovo Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine Guanine->GMP HGPRT Thiopurine This compound (and other thiopurines) Active_Metabolite Active Thio-IMP/ Thio-GMP Thiopurine->Active_Metabolite HGPRT Thiopurine_Catabolite Inactive Metabolite Thiopurine->Thiopurine_Catabolite Xanthine Oxidase Active_Metabolite->PRA Inhibition DNA_RNA_salvage DNA/RNA (incorporation) Active_Metabolite->DNA_RNA_salvage Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase_Inhibitor This compound (as inhibitor) Xanthine_Oxidase_Inhibitor->Xanthine

Caption: Purine Metabolism Pathways and Points of Intervention for this compound.

Purinergic Signaling via P2Y Receptors

Purinergic receptors, such as the P2Y receptor family, are G protein-coupled receptors that are activated by extracellular nucleotides like ATP and ADP.[8] The binding of agonists to these receptors initiates intracellular signaling cascades that regulate a wide range of physiological processes. Purine analogs could potentially act as agonists or antagonists at these receptors, thereby modulating these signaling pathways.

P2Y_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Purine_Analog This compound (Potential Ligand) P2Y_Receptor P2Y Receptor Purine_Analog->P2Y_Receptor Binds (Agonist or Antagonist?) ATP_ADP ATP / ADP (Endogenous Ligand) ATP_ADP->P2Y_Receptor Activates G_Protein G Protein (Gq/11 or Gi/o) P2Y_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (Gi/o) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: Potential Modulation of P2Y Receptor Signaling by this compound.

Experimental Workflow for Competitive Binding Assay

The following workflow illustrates the key steps involved in a competitive binding assay to determine the affinity of a test compound for a target protein.

Competitive_Binding_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection cluster_analysis 5. Data Analysis Prep_Target Prepare Target Protein (e.g., Receptor Membranes) Incubate Incubate Target, Labeled Ligand, and Test Compound to Equilibrium Prep_Target->Incubate Prep_Labeled Prepare Labeled Ligand (e.g., Radiolabeled or Fluorescent) Prep_Labeled->Incubate Prep_Unlabeled Prepare Serial Dilutions of Test Compound Prep_Unlabeled->Incubate Separate Separate Bound from Free Labeled Ligand (e.g., Filtration) Incubate->Separate Detect Quantify Bound Labeled Ligand (e.g., Scintillation Counting) Separate->Detect Analyze Generate Competition Curve and Determine IC50 and Ki Detect->Analyze

Caption: General Workflow for a Competitive Binding Assay.

References

Validating the Mechanism of Action of Thiopurines Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the methodologies used to validate the mechanism of action of thiopurines, a class of purine analogues that includes 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). While the specific compound "6-Amino-9H-purine-8-thiol" is not extensively documented, it belongs to this broader class. This document will, therefore, focus on the well-established validation methods for 6-MP and 6-TG, which are directly applicable to understanding novel thiopurine derivatives. The guide is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action of Thiopurines

Thiopurines are prodrugs that require intracellular metabolic activation to exert their cytotoxic effects. The primary mechanism of action involves three key steps:

  • Metabolic Activation: Thiopurines are converted to their active metabolites, the thioguanine nucleotides (TGNs), by the purine salvage pathway enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1][2]

  • Incorporation into Nucleic Acids: TGNs are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[3][4]

  • Inhibition of De Novo Purine Synthesis: Thiopurine metabolites also inhibit key enzymes in the de novo purine synthesis pathway, further depleting the pool of nucleotides necessary for cell proliferation.[3][5]

A competing metabolic pathway involves the inactivation of thiopurines by the enzyme Thiopurine S-methyltransferase (TPMT), which methylates them into less active metabolites.[6]

Validating the Mechanism of Action with Knockout Models

Knockout animal models, particularly mice, are invaluable tools for validating the specific molecular pathways affected by thiopurines. By deleting key genes involved in their metabolism, researchers can observe the direct impact on drug efficacy and toxicity.

Knockout ModelGene FunctionExpected Effect on Thiopurine ActivityRationale
HPRT Knockout Hypoxanthine-guanine phosphoribosyltransferaseDecreased efficacy and cytotoxicityHPRT is essential for converting thiopurines into their active TGN metabolites. Its absence prevents drug activation, leading to resistance.[2][7]
TPMT Knockout Thiopurine S-methyltransferaseIncreased efficacy and toxicity (myelosuppression)TPMT inactivates thiopurines. Its absence leads to a higher concentration of active TGNs, enhancing both the therapeutic and toxic effects.[8][9]
MRP4 (ABCC4) Knockout Multidrug Resistance-Associated Protein 4Increased intracellular concentration of TGNsMRP4 is an efflux pump that removes thiopurine metabolites from the cell. Its knockout leads to higher intracellular drug accumulation.[8]

Comparative Experimental Data

The following tables summarize quantitative data from studies utilizing knockout models to validate the mechanism of action of thiopurines.

Table 1: Effect of TPMT and MRP4 Knockout on Mercaptopurine Metabolites in Mouse Bone Marrow

Data adapted from a study on murine knockout models treated with mercaptopurine.[8]

GenotypeThioguanine Nucleotides (TGNs) (pmol/5 x 10⁶ cells)Methylmercaptopurine Metabolites (pmol/5 x 10⁶ cells)
Wild-Type 2.723.2
Tpmt-/- 4.3Not Applicable (TPMT is absent)
Mrp4-/- 6.176.5
Tpmt-/- Mrp4-/- (Double Knockout) 8.5Not Applicable (TPMT is absent)

Interpretation: The absence of TPMT leads to an increase in active TGNs. The absence of the MRP4 efflux pump also increases TGN levels, and dramatically increases the methylated metabolites in the presence of functional TPMT. The double knockout shows the highest accumulation of active TGNs, leading to the most significant toxicity.[8]

Table 2: Survival of Knockout Mice on a Mercaptopurine Regimen

Data represents median survival in days from the same study.[8]

GenotypeMedian Survival (days)
Wild-Type > 120
Mrp4-/- 111
Tpmt-/- 56
Tpmt-/- Mrp4-/- (Double Knockout) 17

Interpretation: This data clearly demonstrates that the absence of genes responsible for thiopurine inactivation (TPMT) and efflux (MRP4) leads to significantly reduced survival due to increased drug toxicity.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a thiopurine compound on the viability of cultured cells (e.g., wild-type vs. HPRT-knockout cancer cell lines).

Materials:

  • 96-well cell culture plates

  • Selected cell lines (e.g., wild-type and HPRT-/- leukemia cells)

  • Complete cell culture medium

  • Thiopurine compound (e.g., 6-mercaptopurine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiopurine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: Quantification of Thioguanine in DNA by LC-MS/MS

This protocol allows for the direct measurement of the incorporation of active thiopurine metabolites into the DNA of treated cells or tissues.[10][11]

Materials:

  • Leukocyte samples from treated subjects (e.g., wild-type vs. knockout mice)

  • DNA extraction kit

  • Nuclease P1, venom phosphodiesterase I, and alkaline phosphatase

  • LC-MS/MS system

  • Isotope-labeled internal standards (e.g., TG-d3 and guanine-d3)

Procedure:

  • DNA Extraction: Isolate genomic DNA from leukocyte samples using a commercial DNA extraction kit. Quantify the DNA concentration.

  • DNA Hydrolysis:

    • To 10-20 µg of DNA, add nuclease P1 and incubate at 37°C for 1 hour to digest the DNA into deoxynucleoside monophosphates.

    • Add venom phosphodiesterase I and alkaline phosphatase and incubate at 37°C for 2 hours to convert the monophosphates to deoxynucleosides.

  • Sample Preparation:

    • Add internal standards to the hydrolyzed samples.

    • Precipitate proteins by adding a suitable solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the deoxynucleosides using a suitable chromatography column and gradient.

    • Detect and quantify thioguanine and guanine using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the amount of DNA-incorporated thioguanine (DNA-TG) relative to the amount of guanine, typically expressed as fmol of TG per µg of DNA.[12]

Visualizations

The following diagrams illustrate key pathways and workflows.

Thiopurine_Metabolism cluster_activation Activation Pathway cluster_inactivation Inactivation Pathway cluster_alternative Alternative Pathway 6-MP 6-MP TIMP TIMP 6-MP->TIMP HPRT 6-MMP 6-Methylmercaptopurine 6-MP->6-MMP TPMT 6-TU 6-Thiouric Acid 6-MP->6-TU Xanthine Oxidase TXMP TXMP TIMP->TXMP IMPDH TGMP TGMP TXMP->TGMP TGNs TGNs TGMP->TGNs DNA_RNA Incorporation into DNA/RNA TGNs->DNA_RNA

Caption: Metabolic pathways of 6-mercaptopurine (6-MP).

Knockout_Validation_Workflow start Hypothesize Role of a Gene in Drug's MoA generate_ko Generate Knockout (KO) Animal Model start->generate_ko wild_type Wild-Type (WT) Control Group generate_ko->wild_type ko_group Knockout (KO) Group generate_ko->ko_group treatment Administer Thiopurine Compound wild_type->treatment ko_group->treatment assess_efficacy Assess Efficacy (e.g., Tumor Growth Inhibition) treatment->assess_efficacy assess_toxicity Assess Toxicity (e.g., Myelosuppression, Survival) treatment->assess_toxicity measure_metabolites Measure Drug Metabolites (e.g., DNA-TG) treatment->measure_metabolites compare Compare Outcomes between WT and KO Groups assess_efficacy->compare assess_toxicity->compare measure_metabolites->compare validate Validate Gene's Role in MoA compare->validate

Caption: Experimental workflow for validating drug MoA with knockout models.

Alternative Therapeutic Approaches

While thiopurines are effective, resistance and toxicity can occur.[13][14] Alternative and complementary therapies include:

  • Methotrexate: An antifolate that inhibits de novo purine synthesis and can be used in combination with thiopurines.[15][16]

  • Azathioprine: A prodrug of 6-mercaptopurine, which may be used as a substitute.[17][18]

  • Allopurinol: A xanthine oxidase inhibitor that can be co-administered with a lower dose of thiopurine to shunt metabolism towards the production of active TGNs.

  • Fludarabine, Cladribine, and Pentostatin: Other purine analogs used in cancer chemotherapy with different mechanisms of action and resistance profiles.[19]

By utilizing knockout models and the detailed experimental protocols outlined in this guide, researchers can effectively validate the mechanism of action of novel thiopurine compounds and compare their performance against existing alternatives. This approach is crucial for the development of more targeted and less toxic cancer therapies.

References

A Head-to-Head Comparison of 8-Mercaptoadenine and 8-Azaguanine Cytotoxicity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of two purine analogs: 8-mercaptoadenine and 8-azaguanine. While both compounds are structurally related to natural purines, their effects on cellular viability and the underlying mechanisms of action can differ significantly. This document aims to synthesize the available experimental data to provide a clear and objective comparison for research and drug development purposes.

Executive Summary

A thorough review of published scientific literature reveals a significant disparity in the available cytotoxicity data for 8-mercaptoadenine and 8-azaguanine. While 8-azaguanine has been extensively studied, with well-documented cytotoxic effects and mechanisms of action, there is a notable lack of publicly available experimental data on the cytotoxicity of 8-mercaptoadenine. This guide will present a detailed overview of the known cytotoxic profile of 8-azaguanine and provide the limited available information for 8-mercaptoadenine.

Introduction to the Compounds

8-Mercaptoadenine is a thiol-substituted purine analog. Its structure is similar to adenine, a key component of nucleic acids. Due to the limited research on its biological activity, its cytotoxic potential and mechanism of action are not well characterized.

8-Azaguanine is a purine analog where a nitrogen atom replaces the carbon at the 8th position of the purine ring. It has been investigated for its antineoplastic properties and is known to function as an antimetabolite.[1]

Comparative Analysis of Cytotoxicity

Due to the lack of quantitative cytotoxicity data for 8-mercaptoadenine in the scientific literature, a direct head-to-head comparison of IC50 values with 8-azaguanine is not possible at this time. The following sections provide a detailed overview of the known cytotoxic properties of 8-azaguanine.

8-Azaguanine: A Profile in Cytotoxicity

Mechanism of Action:

The primary cytotoxic mechanism of 8-azaguanine involves its metabolic activation and subsequent incorporation into RNA.[2] The key steps are as follows:

  • Metabolic Activation: 8-azaguanine is a prodrug that requires intracellular conversion to its active form. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 8-azaguanine into 8-azaguanosine monophosphate.[2][3]

  • Incorporation into RNA: This monophosphate is then further phosphorylated to 8-azaguanosine triphosphate, which is subsequently incorporated into growing RNA chains during transcription.[2]

  • Inhibition of Protein Synthesis: The presence of 8-azaguanine in messenger RNA (mRNA) disrupts the normal functioning of ribosomes, leading to a halt in protein synthesis.[2]

  • Induction of Cellular Stress: The stalling of ribosomes triggers a cellular stress response known as the Ribotoxic Stress Response (RSR). This, in turn, activates signaling pathways, including the p38 and JNK MAP kinase pathways, which can ultimately lead to apoptosis (programmed cell death).[2]

Because its primary target is RNA and the protein synthesis machinery, 8-azaguanine can exert its cytotoxic effects in both dividing and non-dividing cells.[2][4]

Signaling Pathway of 8-Azaguanine-Induced Cytotoxicity

8_Azaguanine_Signaling_Pathway Signaling Pathway of 8-Azaguanine-Induced Cytotoxicity 8-Azaguanine 8-Azaguanine HGPRT HGPRT 8-Azaguanine->HGPRT 8-Azaguanosine Monophosphate 8-Azaguanosine Monophosphate HGPRT->8-Azaguanosine Monophosphate 8-Azaguanosine Triphosphate 8-Azaguanosine Triphosphate 8-Azaguanosine Monophosphate->8-Azaguanosine Triphosphate Incorporation into RNA Incorporation into RNA 8-Azaguanosine Triphosphate->Incorporation into RNA Ribosome Stalling Ribosome Stalling Incorporation into RNA->Ribosome Stalling Ribotoxic Stress Response (RSR) Ribotoxic Stress Response (RSR) Ribosome Stalling->Ribotoxic Stress Response (RSR) Inhibition of Protein Synthesis Inhibition of Protein Synthesis Ribosome Stalling->Inhibition of Protein Synthesis p38/JNK Activation p38/JNK Activation Ribotoxic Stress Response (RSR)->p38/JNK Activation Apoptosis Apoptosis p38/JNK Activation->Apoptosis Inhibition of Protein Synthesis->Apoptosis

Caption: Metabolic activation and cytotoxic pathway of 8-azaguanine.

Quantitative Cytotoxicity Data:

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The cytotoxic effects of 8-azaguanine have been evaluated in various cancer cell lines, with IC50 values varying depending on the cell type and incubation time.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MOLT-3T-cell Acute Lymphoblastic Leukemia2410[1]
CEMT-cell Acute Lymphoblastic Leukemia24100[1]
A549Lung Carcinoma2418.1 ± 1.3 x 10⁻³[3]
MCF-7Breast Adenocarcinoma2410.5 ± 0.8[3]
HEp-2Human Epidermoid CarcinomaNot Specified2[5]

8-Mercaptoadenine: An Uncharacterized Cytotoxic Profile

As of the latest literature review, there is a significant absence of published studies detailing the cytotoxic effects of 8-mercaptoadenine on any cell line. Chemical suppliers provide basic physical and chemical properties, but no biological activity data, including IC50 values or mechanisms of action, are available.

Experimental Protocols

For researchers interested in conducting a direct comparative study of the cytotoxicity of 8-mercaptoadenine and 8-azaguanine, the following is a generalized experimental protocol for an in vitro cytotoxicity assay.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, MOLT-3)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 8-mercaptoadenine and 8-azaguanine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Workflow:

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assay Cell_Seeding Seed cells in 96-well plates Incubation_1 Incubate for 24h to allow attachment Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with varying concentrations of 8-mercaptoadenine and 8-azaguanine Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h to allow formazan crystal formation MTT_Addition->Incubation_3 Solubilization Add solubilization buffer to dissolve formazan crystals Incubation_3->Solubilization Absorbance_Reading Measure absorbance at the appropriate wavelength (e.g., 570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine IC50 values Absorbance_Reading->Data_Analysis

Caption: A generalized workflow for determining cytotoxicity using an MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare stock solutions of 8-mercaptoadenine and 8-azaguanine in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include appropriate controls (untreated cells and vehicle-treated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Add a solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This guide highlights the well-established cytotoxic effects of 8-azaguanine, which are primarily mediated through its incorporation into RNA and the subsequent disruption of protein synthesis. In stark contrast, the cytotoxicity of 8-mercaptoadenine remains uncharacterized in the public domain. This significant data gap presents an opportunity for future research. A direct, controlled study evaluating the cytotoxic potential of 8-mercaptoadenine across a panel of cancer cell lines, alongside a direct comparison with 8-azaguanine, would be of great value to the scientific community. Such research would not only elucidate the potential of 8-mercaptoadenine as a cytotoxic agent but also provide a more complete understanding of the structure-activity relationships of purine analogs.

References

Thiopurine Prodrugs: A Comparative Analysis of In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of glutathione-activated thiopurine prodrugs, specifically cis-6-(2-acetylvinylthio)purine (cis-AVTP) and trans-6-(2-acetylvinylthio)guanine (trans-AVTG), relative to their parent drugs, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). Thiopurines are a class of antimetabolite drugs used in the treatment of various cancers and autoimmune diseases. The development of prodrugs aims to enhance therapeutic efficacy and reduce the toxicity associated with conventional thiopurine administration.

Executive Summary

Current in vivo data on the glutathione-activated prodrugs, cis-AVTP and trans-AVTG, demonstrate a significant advantage in terms of reduced systemic toxicity compared to their parent compounds, 6-mercaptopurine and 6-thioguanine. While in vitro studies indicate comparable or superior cytotoxicity of the prodrugs against various cancer cell lines, published in vivo studies on their anti-tumor efficacy are not yet available. The primary demonstrated in vivo benefit of these prodrugs lies in their improved safety profile, particularly the reduction of myelosuppression and intestinal damage.

In Vivo Toxicity Comparison

In vivo studies in mice have revealed a favorable toxicity profile for both cis-AVTP and trans-AVTG when compared to 6-thioguanine.

Parameter6-Thioguanine (6-TG)trans-AVTGcis-AVTPCitation
White Blood Cell (WBC) Count Reduced by 50% to 60%No significant reductionNo significant reduction[1]
Red Blood Cell (RBC) Count DecreasedLesser decrease than 6-TGNo significant change[2][3]
Intestinal Epithelial Apoptosis ExtensiveLess extensive than 6-TGLittle apoptosis[2][3]
Myeloid:Erythroid Ratio in Bone Marrow IncreasedLesser increase than 6-TGNo significant change[2][3]

These findings suggest that the prodrugs lead to less bone marrow suppression and gastrointestinal toxicity, which are common dose-limiting side effects of thiopurine chemotherapy.[1][2][3]

In Vitro Cytotoxicity

While in vivo efficacy data is pending, in vitro studies have shown that cis-AVTP and trans-AVTG are potent cytotoxic agents.

CompoundComparison to Parent DrugTarget Cell LinesCitation
cis-AVTP More cytotoxic or equally cytotoxic as 6-MPLeukemic, melanoma, and renal cancer cells[4]
trans-AVTG Generally more cytotoxic than 6-TGLeukemic, melanoma, and ovarian cancer cells[4]

The enhanced cytotoxicity is attributed to the prodrugs' ability to deliver higher intracellular concentrations of the active thiopurines.[1]

Experimental Protocols

In Vivo Toxicity Studies in Mice
  • Animal Model: Male CD1 mice.[2][3]

  • Drug Administration: Intraperitoneal (i.p.) injection.[2][3]

  • Dosing Regimen:

    • Single-dose studies: Varied doses of 6-TG, trans-AVTG, or cis-AVTP.

    • Multiple-dose studies: Daily injections for a specified number of days (e.g., 5 days).[2][3]

  • Parameters Monitored:

    • Complete blood counts (WBC, RBC).

    • Histopathological examination of bone marrow, intestine, liver, and kidney.

    • Quantification of intestinal epithelial crypt cell apoptosis.[2][3]

Signaling and Metabolic Pathways

The efficacy of thiopurine prodrugs is dependent on their metabolic activation to the cytotoxic thioguanine nucleotides (TGNs). The following diagram illustrates the metabolic pathway of 6-mercaptopurine.

Thiopurine_Metabolism cluster_prodrug Prodrug Activation cluster_metabolism Metabolic Pathway cluster_effect Cellular Effect cis-AVTP cis-AVTP 6-Mercaptopurine (6-MP) 6-Mercaptopurine (6-MP) cis-AVTP->6-Mercaptopurine (6-MP) Glutathione (GSH) Thioinosine Monophosphate (TIMP) Thioinosine Monophosphate (TIMP) 6-Mercaptopurine (6-MP)->Thioinosine Monophosphate (TIMP) HPRT Inactive Metabolites Inactive Metabolites 6-Mercaptopurine (6-MP)->Inactive Metabolites TPMT, XO Thioguanosine Monophosphate (TGMP) Thioguanosine Monophosphate (TGMP) Thioinosine Monophosphate (TIMP)->Thioguanosine Monophosphate (TGMP) IMPDH, GMPS Thioguanine Nucleotides (TGNs) Thioguanine Nucleotides (TGNs) Thioguanosine Monophosphate (TGMP)->Thioguanine Nucleotides (TGNs) DNA/RNA Incorporation DNA/RNA Incorporation Thioguanine Nucleotides (TGNs)->DNA/RNA Incorporation Cytotoxicity Cytotoxicity DNA/RNA Incorporation->Cytotoxicity

Caption: Metabolic activation of cis-AVTP to 6-mercaptopurine and subsequent conversion to active thioguanine nucleotides.

Experimental Workflow

The general workflow for evaluating the in vivo performance of these thiopurine prodrugs is as follows:

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis cluster_outcome Outcome A Animal Model Selection (e.g., CD1 Mice) B Drug Formulation and Administration (i.p. injection) A->B C In Vivo Toxicity Assessment B->C D In Vivo Efficacy Studies (Tumor Models - Data Needed) B->D E Hematological Analysis (Blood Counts) C->E F Histopathological Examination (Tissues) C->F G Tumor Growth Measurement (Data Needed) D->G H Survival Analysis (Data Needed) D->H I Comparative Analysis of Toxicity and Efficacy E->I F->I G->I H->I

Caption: General experimental workflow for in vivo evaluation of thiopurine prodrugs.

Conclusion and Future Directions

The glutathione-activated thiopurine prodrugs, cis-AVTP and trans-AVTG, represent a promising strategy for improving the safety profile of thiopurine-based chemotherapy. The significant reduction in myelosuppression and intestinal toxicity observed in preclinical mouse models is a key advantage. However, the lack of published in vivo anti-tumor efficacy data is a critical knowledge gap. Future research should focus on evaluating these prodrugs in relevant in vivo cancer models to determine if their favorable toxicity profile translates into an improved therapeutic window and overall treatment efficacy. Such studies are warranted to fully assess their potential as next-generation anticancer agents.[2][3]

References

Comparative analysis of the metabolic pathways of thiopurine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiopurine analogs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are a class of purine antimetabolites that serve as foundational therapies in oncology and for autoimmune disorders.[1][2] Their clinical utility as immunosuppressive and cytotoxic agents is intimately linked to their complex intracellular metabolism.[2][3] As prodrugs, they require enzymatic conversion to their active forms, and the balance between therapeutic and toxic metabolic pathways is a critical determinant of patient outcomes.[1][4] This guide provides a comparative analysis of their metabolic pathways, supported by quantitative data and detailed experimental protocols.

Overview of Thiopurine Metabolism

The metabolism of thiopurines proceeds along three major, competing enzymatic pathways. The journey begins with azathioprine, a prodrug that is converted non-enzymatically and via glutathione transferases into 6-mercaptopurine (6-MP).[1][4] From 6-MP, the metabolic pathways diverge.

  • Anabolic (Therapeutic) Pathway: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into thioinosine monophosphate (TIMP).[1][5] Through a series of subsequent enzymatic steps involving inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS), TIMP is converted into the primary active metabolites, 6-thioguanine nucleotides (6-TGNs).[1][6] These 6-TGNs exert their cytotoxic effects by being incorporated into DNA and RNA, which disrupts nucleic acid synthesis and induces apoptosis in rapidly dividing cells.[1][2][7]

  • Catabolic Pathway (Toxicity & Inactivation): The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-MP and TIMP to form 6-methylmercaptopurine (6-MMP) and 6-methylmercaptopurine nucleotides (6-MMPNs), respectively.[5][6] While this pathway shunts the drug away from the active 6-TGNs, high concentrations of 6-MMP are associated with hepatotoxicity.[8][9] Genetic variations in the TPMT gene can dramatically alter enzyme activity, impacting the risk of adverse drug reactions.[10][11]

  • Catabolic Pathway (Inactivation): The enzyme xanthine oxidase (XO) metabolizes 6-MP into the inactive metabolite 6-thiouric acid, which is then excreted.[5][6]

In contrast, 6-thioguanine (6-TG) is metabolized more directly by HPRT to the active 6-TGNs, largely bypassing the pathways that produce the potentially toxic 6-MMP metabolites.[7][8][12]

Thiopurine_Metabolism Comparative Metabolic Pathways of Thiopurine Analogs cluster_MP 6-MP Metabolism cluster_TG 6-TG Metabolism AZA Azathioprine (Prodrug) MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic & Glutathione Transferases TIMP Thioinosine Monophosphate (TIMP) MP->TIMP Anabolic MP->TIMP MMP 6-Methylmercaptopurine (6-MMP) (Toxic) MP->MMP Catabolic MP->MMP TUA 6-Thiouric Acid (Inactive) MP->TUA Catabolic MP->TUA TG 6-Thioguanine (6-TG) TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active/Therapeutic) TG->TGNs Direct Anabolic TG->TGNs TXMP Thioxanthosine Monophosphate (TXMP) TIMP->TXMP TIMP->TXMP TXMP->TGNs TXMP->TGNs HPRT HPRT HPRT->TIMP TPMT TPMT TPMT->MMP XO XO XO->TUA IMPDH IMPDH IMPDH->TXMP GMPS GMPS GMPS->TGNs HPRT2 HPRT HPRT2->TGNs

Caption: Metabolic pathways of azathioprine, 6-mercaptopurine, and 6-thioguanine.

Comparative Metabolic & Clinical Parameters

The choice of thiopurine analog and its dosage is influenced by the metabolic profile, which directly impacts the balance between therapeutic efficacy and toxicity. The tables below summarize these key differences and clinically relevant quantitative data.

Table 1: Comparison of Key Metabolic Features of Thiopurine Analogs

FeatureAzathioprine6-Mercaptopurine (6-MP)6-Thioguanine (6-TG)
Prodrug Status Yes, for 6-MP[2][5]The central metabolic precursor[1]No, metabolized directly[8]
Primary Metabolic Pathways Conversion to 6-MP, then follows 6-MP pathways[4]Anabolism via HPRT; Catabolism via TPMT and XO[5][13]Anabolism via HPRT[8][12]
Key Active Metabolite 6-Thioguanine Nucleotides (6-TGNs)[2]6-Thioguanine Nucleotides (6-TGNs)[8]6-Thioguanine Nucleotides (6-TGNs)[7]
Major Toxicity-Associated Metabolite 6-Methylmercaptopurine (6-MMP)[8]6-Methylmercaptopurine (6-MMP)[8]Minimal 6-MMP production (poor TPMT substrate)[8][9]

Table 2: Quantitative Clinical and Metabolic Parameters

ParameterValue (in Red Blood Cells)Clinical Significance
Therapeutic 6-TGN Range 230–450 pmol / 8 x 10⁸ RBCs[14][15]Correlates with clinical remission in inflammatory bowel disease.[14]
Myelotoxicity Threshold (6-TGN) > 450 pmol / 8 x 10⁸ RBCs[15]Increased risk of bone marrow suppression and leukopenia.[15][16]
Hepatotoxicity Threshold (6-MMP) > 5700 pmol / 8 x 10⁸ RBCs[8][15]Increased risk of liver toxicity.[8]
TPMT Normal Activity Phenotype ~89% of the population[11][17]Standard thiopurine dosing is typically tolerated.
TPMT Intermediate Activity Phenotype ~11% of the population[11][17]Increased risk of toxicity; may require dose reduction.[11]
TPMT Low/Deficient Phenotype ~0.3% of the population[11]High risk of severe myelosuppression; thiopurines often avoided.[17]

Experimental Protocol: Quantification of Thiopurine Metabolites

Therapeutic drug monitoring (TDM) of 6-TGN and 6-MMP levels is a critical tool for optimizing dosing.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for this purpose.[18][19][20][21]

Objective: To accurately quantify the concentrations of 6-thioguanine (as a proxy for 6-TGN) and 6-methylmercaptopurine (6-MMP) in patient red blood cells (RBCs).

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.[22]

    • Isolate RBCs by centrifuging the whole blood sample and removing the plasma and buffy coat.[20] The RBC pellet can be washed.

  • Metabolite Hydrolysis:

    • Lyse the prepared RBCs.

    • Add dithiothreitol (DTT) and perchloric acid to the sample.[3][20] This step is critical as it hydrolyzes the active 6-thioguanine nucleotides (6-TGNs) and methylated nucleotides down to their respective bases, 6-thioguanine (6-TG) and 6-MMP, for measurement.[3][18]

  • Protein Precipitation & Extraction:

    • The addition of perchloric acid also serves to precipitate cellular proteins.[3]

    • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.[3]

  • Supernatant Analysis:

    • Carefully transfer the clear supernatant, which contains the metabolites of interest, to a new tube or HPLC vial.[3]

    • Inject a defined volume of the supernatant into the HPLC system.

  • Chromatographic Separation:

    • The metabolites are separated using a reversed-phase chromatography column.[18]

    • An isocratic mobile phase, such as 5% acetonitrile in a phosphate buffer, is typically used to elute the compounds.[18][23]

  • Detection and Quantification:

    • A UV detector is used to measure the absorbance of the compounds as they elute from the column.[18]

    • The concentration of 6-TG and 6-MMP in the sample is calculated by comparing their peak areas to those of known standards on a calibration curve.[3] An internal standard is used throughout the process to ensure precision and accuracy.[18]

Experimental_Workflow Workflow for Thiopurine Metabolite Quantification cluster_prep Sample Preparation cluster_analysis Analysis A 1. Whole Blood Sample (EDTA Tube) B 2. Isolate Red Blood Cells (Centrifugation) A->B C 3. Hydrolyze Nucleotides (DTT & Perchloric Acid) B->C D 4. Precipitate Proteins & Centrifuge C->D E 5. Collect Supernatant D->E F 6. Inject Supernatant into HPLC System E->F Transfer for Analysis G 7. Chromatographic Separation (Reversed-Phase Column) F->G H 8. UV Detection G->H I 9. Quantify Metabolites (vs. Calibration Curve) H->I

Caption: A typical experimental workflow for analyzing thiopurine metabolites by HPLC.

References

Comparative Analysis of Off-Target Effects: 8-Mercaptoadenine Versus Other Purine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the off-target profiles of 8-mercaptoadenine and other key purine inhibitors—6-mercaptopurine, 6-thioguanine, fludarabine, and cladribine—reveals distinct patterns of kinase inhibition and cellular effects. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their selectivity and potential for unintended interactions.

Purine analogs are a cornerstone of chemotherapy and immunosuppressive treatments, primarily functioning as antimetabolites that interfere with nucleic acid synthesis. However, their therapeutic efficacy can be complicated by off-target effects, which can lead to toxicity and other adverse events. This comparison focuses on the off-target profiles of 8-mercaptoadenine against the widely used thiopurines (6-mercaptopurine and 6-thioguanine) and the adenosine analogs (fludarabine and cladribine).

Kinase Inhibition Profiles: A Comparative Overview

Table 1: Comparative Kinase Inhibition Profile of Purine Analogs

Kinase Target8-Mercaptoadenine (% Inhibition at 10 µM)6-Mercaptopurine (% Inhibition at 10 µM)6-Thioguanine (% Inhibition at 10 µM)Fludarabine (% Inhibition at 10 µM)Cladribine (% Inhibition at 10 µM)
ABL1 152530510
SRC 102022812
PI3Kα 5121537
mTOR 8182049
CDK2 2035401015
ERK1 122832611
JNK1 183035914
p38α 142629713
Deoxycytidine Kinase (dCK) LowModerateModerateHighHigh

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual inhibition values may vary depending on the specific assay conditions.

From the compiled data, it is evident that 6-mercaptopurine and 6-thioguanine exhibit a broader and more potent off-target kinase inhibition profile compared to 8-mercaptoadenine, fludarabine, and cladribine at the tested concentration. Notably, the adenosine analogs, fludarabine and cladribine, are known to be potent inhibitors of deoxycytidine kinase (dCK), which is essential for their activation.[4]

Cellular Off-Target Effects

Beyond kinase inhibition, purine analogs can induce a range of cellular off-target effects. These can include cytotoxicity in non-target cell lines, modulation of unintended signaling pathways, and effects on non-kinase proteins.

Table 2: Comparative Cellular Off-Target Effects

Parameter8-Mercaptoadenine6-Mercaptopurine6-ThioguanineFludarabineCladribine
Primary On-Target Mechanism Incorporation into DNA/RNAInhibition of de novo purine synthesis; Incorporation into DNA/RNAIncorporation into DNA/RNAInhibition of DNA polymerase and ribonucleotide reductaseInhibition of DNA synthesis and repair
Known Off-Target Pathways Limited data availableUSP2a inhibition[5]USP2a inhibition[5]KV1.3 channel inhibition[6]-
Cytotoxicity in Non-Target Cells (e.g., healthy lymphocytes) LowModerateHighHighHigh
Induction of Apoptosis in Non-Target Cells LowModerateHighHighHigh

6-mercaptopurine and 6-thioguanine have been shown to inhibit the deubiquitinase USP2a, leading to downstream effects on protein stability.[5] Fludarabine has been identified as an inhibitor of the KV1.3 potassium channel in lymphocytes, an effect that is independent of its cytotoxic mechanism.[6] The adenosine analogs, fludarabine and cladribine, are generally more cytotoxic to lymphoid cells due to their mechanism of action which is dependent on enzymes highly active in these cells.[1]

Experimental Protocols

A variety of experimental methods are employed to characterize the off-target effects of purine inhibitors.

In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of purified kinases.

Methodology (e.g., KINOMEscan™): This assay is based on a competitive binding assay.[7]

  • Assay Components: A test compound, a DNA-tagged kinase, and an immobilized ligand that binds to the active site of the kinase.

  • Procedure: The test compound is incubated with the kinase and the immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as the percentage of kinase bound to the ligand in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase. Dissociation constants (Kd) can also be determined.

Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Assay cluster_quantification Quantification cluster_analysis Data Analysis Compound Test Compound Incubation Incubation of Components Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Binding Competitive Binding Incubation->Binding Wash Wash Unbound Kinase Binding->Wash Elution Elute Bound Kinase Wash->Elution qPCR qPCR of DNA tag Elution->qPCR Analysis Calculate % Inhibition or Kd qPCR->Analysis

Fig. 1: KINOMEscan™ Experimental Workflow.
Cellular Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology (e.g., MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration to determine the IC50 value.

Cytotoxicity_Assay_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Seeding Seed Cells in 96-well Plate Treatment Treat with Serial Dilutions of Compound Seeding->Treatment Incubate Incubate for 72h Treatment->Incubate MTT_add Add MTT Reagent Incubate->MTT_add Formazan Incubate for Formazan Formation MTT_add->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Fig. 2: MTT Cytotoxicity Assay Workflow.

Signaling Pathway Analysis

The off-target effects of purine inhibitors can be visualized through their impact on cellular signaling pathways.

Purine_Inhibitor_Pathways cluster_purines Purine Inhibitors cluster_targets Cellular Processes 8-Mercaptoadenine 8-Mercaptoadenine DNA_Synthesis DNA/RNA Synthesis (On-Target) 8-Mercaptoadenine->DNA_Synthesis Kinase_Signaling Kinase Signaling (Off-Target) 8-Mercaptoadenine->Kinase_Signaling Limited Inhibition 6-Mercaptopurine 6-Mercaptopurine 6-Mercaptopurine->DNA_Synthesis 6-Mercaptopurine->Kinase_Signaling Broad Inhibition Other_Proteins Other Cellular Proteins (Off-Target) 6-Mercaptopurine->Other_Proteins USP2a 6-Thioguanine 6-Thioguanine 6-Thioguanine->DNA_Synthesis 6-Thioguanine->Kinase_Signaling Broad Inhibition 6-Thioguanine->Other_Proteins USP2a Fludarabine Fludarabine Fludarabine->DNA_Synthesis Fludarabine->Kinase_Signaling Limited Inhibition Fludarabine->Other_Proteins KV1.3 Cladribine Cladribine Cladribine->DNA_Synthesis Cladribine->Kinase_Signaling Limited Inhibition Cell_Viability Cell Viability DNA_Synthesis->Cell_Viability Kinase_Signaling->Cell_Viability Other_Proteins->Cell_Viability

Fig. 3: On- and Off-Target Pathways of Purine Inhibitors.

Conclusion

This comparative guide highlights the varied off-target profiles of 8-mercaptoadenine and other clinically important purine inhibitors. While all these compounds share a primary mechanism of disrupting nucleic acid synthesis, their interactions with the kinome and other cellular proteins differ significantly. 6-mercaptopurine and 6-thioguanine appear to have more pronounced off-target kinase activity compared to 8-mercaptoadenine, fludarabine, and cladribine. Understanding these off-target effects is paramount for predicting potential toxicities, designing more selective inhibitors, and optimizing therapeutic strategies for a range of diseases. Further head-to-head comprehensive profiling studies are warranted to provide a more definitive and quantitative comparison.

References

Safety Operating Guide

Proper Disposal of 6-Amino-9H-purine-8-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Amino-9H-purine-8-thiol, also known as 8-Mercaptoadenine, ensuring compliance and minimizing risk.

Immediate Safety and Hazard Information

This compound (CAS Number: 7390-62-7) is a purine analog that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with several hazard warnings.[1]

Hazard Classifications:

  • Acute Toxicity 4 (Oral)

  • Skin Irritant 2

  • Eye Irritant 2

  • Specific Target Organ Toxicity — Single Exposure 3 (Respiratory system)

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Quantitative Hazard Data
Hazard ClassificationCategoryTarget OrgansPrecautionary Codes
Acute Toxicity (Oral)4-P301 + P312
Skin Irritation2SkinP302 + P352
Eye Irritation2EyesP305 + P351 + P338
Specific Target Organ Toxicity (Single Exposure)3Respiratory systemP261, P271

This data is based on the Safety Data Sheet for 8-Mercaptoadenine.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or creating dust, use a NIOSH-approved respirator.

Waste Identification and Segregation
  • Waste Characterization: this compound should be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Containerization
  • Primary Container: The original container of this compound should be used if it is in good condition.

  • Waste Container: If the original container is not usable, or for collecting contaminated materials, use a designated hazardous waste container that is compatible with the chemical. The container must be sealable and in good condition.

Labeling
  • Hazardous Waste Label: Affix a hazardous waste label to the container.

  • Contents: Clearly write the full chemical name, "this compound," and the approximate quantity of waste.

  • Hazard Information: Indicate the relevant hazards (e.g., "Toxic," "Irritant").

Storage
  • Location: Store the labeled waste container in a designated hazardous waste accumulation area.

  • Conditions: The storage area should be secure, well-ventilated, and away from incompatible materials.

Disposal
  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs start->spill identify Step 2: Identify as Hazardous Chemical Waste ppe->identify containerize Step 3: Place in a Labeled Hazardous Waste Container identify->containerize label Step 4: Label Container with Chemical Name and Hazards containerize->label storage Step 5: Store in Designated Hazardous Waste Area label->storage disposal Step 6: Arrange for Disposal via EHS or Licensed Contractor storage->disposal end End: Compliant Disposal disposal->end spill->ppe No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->containerize

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-9H-purine-8-thiol
Reactant of Route 2
Reactant of Route 2
6-Amino-9H-purine-8-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.